STY-BODIPY
Description
Properties
IUPAC Name |
2,2-difluoro-4,6-dimethyl-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BF2N2/c1-14-12-15(2)23-19(14)13-18-11-10-17(24(18)20(23,21)22)9-8-16-6-4-3-5-7-16/h3-13H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSMCBDAQPKMBB-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C=CC4=CC=CC=C4)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)/C=C/C4=CC=CC=C4)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
STY-BODIPY chemical structure and IUPAC name
An In-depth Technical Guide to STY-BODIPY: Structure, Properties, and Applications
Introduction
This compound, a styrene-conjugated boron-dipyrromethene (BODIPY) dye, is a specialized fluorogenic probe designed for the quantitative assessment of radical-trapping antioxidant (RTA) activity.[1][2][3] Its utility lies in a spectrophotometric approach to monitor the progress of inhibited autoxidations, offering a more accurate and mechanistically relevant alternative to simpler antioxidant assays.[4] This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and application, and visual representations of key processes.
Chemical Structure and IUPAC Name
The unique chemical architecture of this compound, featuring a styrene (B11656) moiety conjugated to the BODIPY core, is central to its function as a probe for radical reactions.
Chemical Structure:
IUPAC Name: (E)-5,5-difluoro-1,3-dimethyl-7-styryl-5H-4λ⁴,5λ⁴-dipyrrolo[1,2-c:2',1'-f][1][2][4]diazaborinine.[3]
An alternative formal name is (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-κN]difluoro-boron.[1]
Physicochemical and Photophysical Properties
The key properties of this compound are summarized in the tables below, providing essential data for its use in experimental settings.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| Synonyms | Styrene-BODIPY, Styrene-conjugated BODIPY | [1][3] |
| CAS Number | 2383063-37-2 | [1][3] |
| Molecular Formula | C₁₉H₁₇BF₂N₂ | [1][3] |
| Molecular Weight | 322.17 g/mol | [3] |
| Appearance | Solution in benzene (B151609) or methyl acetate (B1210297) | [1][3] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in benzene and methyl acetate (>1 mg/ml) | [1][3] |
Table 2: Photophysical Properties
| Property | Value | Conditions | Reference(s) |
| Absorbance Maxima (λmax) | 562 nm, 313 nm, 240 nm | In methyl acetate | [1] |
| 571 nm | Used for monitoring RTA assays | [3][5] | |
| Molar Extinction Coefficient (ε) | 97,235 M⁻¹cm⁻¹ | At 571 nm | [5] |
| Fluorescence Shift upon Oxidation | Shifts from ~565 nm (pseudo-red) to ~518 nm (green) | Upon reaction with peroxyl radicals | [6] |
| Excitation Wavelength (Oxidized form) | 488 nm | For STY-BODIPYox | [6] |
| Emission Wavelength (Oxidized form) | 518 nm | For STY-BODIPYox | [6] |
Experimental Protocols
Synthesis of this compound
General Procedure:
-
Condensation: 2,4-dimethylpyrrole (B27635) is reacted with cinnamaldehyde (B126680) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere. A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is added to facilitate the condensation to form the dipyrromethane intermediate. The reaction is typically stirred at room temperature for several hours.
-
Oxidation: An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, is added to the reaction mixture to oxidize the dipyrromethane to the corresponding dipyrromethene.
-
Boron Complexation: A base, typically triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is added to the mixture, followed by an excess of boron trifluoride diethyl etherate (BF₃·OEt₂). This step forms the stable BODIPY core.
-
Purification: The final product is purified using column chromatography on silica (B1680970) gel to yield the desired this compound dye.
Caption: General synthetic workflow for styryl-BODIPY dyes.
Radical-Trapping Antioxidant (RTA) Assay
This compound is employed as a signal carrier in the co-autoxidation of a hydrocarbon substrate (e.g., styrene or cumene) to determine the efficacy of radical-trapping antioxidants.[4][5] The assay monitors the loss of this compound's absorbance at approximately 571 nm as it is consumed by peroxyl radicals.
Materials:
-
This compound stock solution (in a suitable solvent like chlorobenzene).
-
Hydrocarbon substrate (e.g., styrene).
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or di-tert-butylperoxide).
-
Antioxidant compound to be tested.
-
Solvent (e.g., chlorobenzene).
-
UV-Vis spectrophotometer.
Protocol:
-
Prepare Reaction Mixture: In a cuvette, prepare a solution containing the hydrocarbon substrate (e.g., 3.5 M styrene), this compound (e.g., 10 µM), and the antioxidant at the desired concentration in the chosen solvent.
-
Initiate Reaction: Add the radical initiator to the mixture. The reaction is often carried out at an elevated temperature (e.g., 37°C or 70°C) to ensure a constant rate of radical generation.
-
Monitor Absorbance: Immediately place the cuvette in a temperature-controlled spectrophotometer and monitor the decrease in absorbance at 571 nm over time.
-
Data Analysis: The rate of this compound consumption is proportional to the rate of autoxidation. In the presence of an effective RTA, an inhibition period (τinh) will be observed where the absorbance remains stable. The length of this period and the rate of consumption after the period can be used to calculate the antioxidant's stoichiometric factor (n) and the inhibition rate constant (kinh).
Caption: Experimental workflow for the RTA assay.
Mechanism of Action in RTA Assay
The core of the assay is the reaction between this compound and peroxyl radicals (ROO•), which are the chain-carrying species in hydrocarbon autoxidation. The styrene moiety of this compound is susceptible to attack by these radicals, leading to the loss of conjugation and, consequently, the disappearance of its characteristic visible absorbance.
Caption: Competitive reaction pathways in the RTA assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. iris.unito.it [iris.unito.it]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
Technical Guide to STY-BODIPY (CAS No. 2383063-37-2): A Probe for Quantifying Radical-Trapping Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
STY-BODIPY (Styrene-conjugated Boron-dipyrromethene) is a lipophilic, fluorogenic probe designed for the precise measurement of radical-trapping antioxidant (RTA) activity. Its application is central to the inhibited co-autoxidation assay, a robust method for determining the efficacy of antioxidants in environments that mimic biological membranes and other lipid-rich systems. This probe overcomes significant limitations of traditional antioxidant assays (e.g., DPPH, ABTS) by utilizing peroxyl radicals, the primary radical species involved in lipid peroxidation, and allowing for the determination of both the kinetics and stoichiometry of antioxidant reactions.
This guide provides a comprehensive overview of this compound, including its physicochemical properties, the principles of its application, detailed experimental protocols for various systems, and the interpretation of results.
Core Principles
The utility of this compound is based on its role as a "signal carrier" in a competitive oxidation reaction.[1] In a typical assay, a radical initiator generates peroxyl radicals at a constant rate within an oxidizable substrate (e.g., lipids, styrene). These peroxyl radicals can react with either the substrate, the this compound probe, or an added antioxidant.
The reaction of a peroxyl radical (ROO•) with the styryl moiety of this compound disrupts the molecule's π-conjugated system. This disruption leads to a quantifiable change in its spectroscopic properties: a decrease in its strong visible light absorbance and a shift in its fluorescence emission from red to green.[2]
When a radical-trapping antioxidant (ArOH) is introduced, it competes with this compound for the peroxyl radicals. An effective antioxidant will suppress the oxidation of this compound, creating an "inhibition period" or slowing the rate of its consumption. By monitoring the change in this compound's absorbance or fluorescence over time, one can derive the antioxidant's inhibition rate constant (kinh) and its stoichiometric factor (n), which is the number of peroxyl radicals trapped by each antioxidant molecule.[3][4]
Physicochemical and Spectroscopic Properties
This compound is characterized by its distinct chemical structure and reliable spectroscopic profile. These properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2383063-37-2 | [5][6] |
| Synonyms | Styrene-BODIPY, Styrene-conjugated BODIPY | [5][7] |
| IUPAC Name | (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-κN]difluoro-boron | [5][6] |
| Chemical Formula | C₁₉H₁₇BF₂N₂ | [5] |
| Molecular Weight | 322.2 g/mol | [5][7] |
| Appearance | Typically supplied as a solution in benzene (B151609) or methyl acetate. | [5][6] |
| Purity | ≥98% | [5][7][8] |
| Solubility | Soluble in benzene, methyl acetate, chlorobenzene (B131634), DMSO. | [5][6][9] |
Table 2: Spectroscopic Properties of this compound
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) | Conditions / Notes | Source(s) |
| Absorbance Max (λmax) | 562 | Not specified | [5] | |
| 565 | Not specified | In DMSO/PBS for liposome (B1194612) assays | [9] | |
| 571 | 97,235 M⁻¹cm⁻¹ | Wavelength used for monitoring in many spectrophotometric assays. | [4] | |
| 591 | Not specified | Reported in some co-autoxidation studies. | [10] | |
| Fluorescence (Reduced Form) | Emission ~590 | Not specified | Emits a pseudo-red color. | [3] |
| Fluorescence (Oxidized Form) | Excitation: 488, Emission: 518 | Not specified | Emits a green color after reaction with peroxyl radicals. | [2] |
Experimental Protocols
This compound can be employed in various matrices, from simple organic solvents to complex liposomal and food-based systems. Below are detailed protocols for its most common applications.
Protocol 1: Inhibited Co-autoxidation in Organic Solvent (Spectrophotometric)
This protocol, adapted from the work of Shah, Shchepinov, and Pratt (2018), is ideal for determining the intrinsic reactivity of antioxidants in a non-polar environment.[3][9]
A. Materials:
-
Substrate: Cumene or Styrene (purified by passing through basic alumina)
-
Radical Initiator: 2,2′-azobis(isobutyronitrile) (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (MeOAMVN)
-
Probe: this compound stock solution (e.g., 2 mM in DMSO)
-
Antioxidant (RTA) of interest: Stock solution of known concentration in a suitable solvent (e.g., chlorobenzene, DMSO)
-
Solvent: Chlorobenzene
-
Equipment: Temperature-controlled UV-Vis spectrophotometer, quartz cuvettes.
B. Procedure:
-
Prepare a solution of the oxidizable substrate (e.g., cumene, ~2-4 M) in chlorobenzene in a quartz cuvette.
-
Equilibrate the solution to the desired temperature (typically 37 °C) in the spectrophotometer.
-
Blank the instrument with the substrate solution.
-
Add the radical initiator (e.g., 50 mM MeOAMVN) and the this compound probe (to a final concentration of ~10 µM).
-
Mix the solution thoroughly and allow it to equilibrate for 5-10 minutes.
-
Initiate data collection, monitoring the absorbance at the chosen wavelength (e.g., 565 nm) to establish the uninhibited rate of oxidation (Run).
-
Add a small aliquot of the antioxidant stock solution to the cuvette, mix quickly, and continue monitoring the absorbance.
-
The rate will decrease significantly upon addition of the RTA. This new, slower rate is the inhibited rate (Rinh). Continue data collection until the antioxidant is consumed and the absorbance begins to decrease at the uninhibited rate again.
C. Data Analysis:
-
Calculate the Inhibition Rate Constant (kinh):
-
kinh = (kp × [Substrate] × Run) / (Rinh × [RTA])
-
Where:
-
kp is the known rate constant for the reaction of peroxyl radicals with the substrate.
-
[Substrate] is the concentration of the oxidizable substrate.
-
Run is the rate of this compound consumption in the absence of the RTA.
-
Rinh is the initial rate of this compound consumption in the presence of the RTA.
-
[RTA] is the concentration of the antioxidant.
-
-
-
Calculate the Stoichiometric Factor (n):
-
n = (Ri × τ) / [RTA]
-
Where:
-
Ri is the rate of radical initiation (determined separately).
-
τ is the duration of the inhibition period (the time until the rate returns to Run).
-
-
Protocol 2: Fluorescence-Enabled Inhibited Autoxidation (Fenix) in Liposomes
This method assesses antioxidant activity within a lipid bilayer, providing a more biologically relevant context.[11]
A. Materials:
-
Lipids: Egg L-α-phosphatidylcholine (Egg-PC)
-
Buffer: 10 mM Phosphate-buffered saline (PBS), pH 7.4
-
Radical Initiator: MeOAMVN
-
Probe: this compound stock solution (2 mM in DMSO)
-
Antioxidant (RTA) of interest.
-
Equipment: Extruder with polycarbonate membranes (100 nm pore size), temperature-controlled cuvette-based spectrophotometer or fluorescence plate reader.
B. Procedure:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion. Briefly, dissolve Egg-PC in chloroform, evaporate the solvent to form a thin film, hydrate (B1144303) the film with PBS, and extrude the suspension through a 100 nm membrane.
-
Assay Setup: In a cuvette or microplate well, add PBS and the liposome suspension (final lipid concentration ~1-2 mM). Equilibrate to 37 °C.
-
Add this compound stock solution to a final concentration of ~5-10 µM.
-
Add the radical initiator MeOAMVN (final concentration ~50 µM).
-
Add the antioxidant of interest or a vehicle control.
-
Monitor the reaction by either:
-
Acquire data over time to determine the uninhibited and inhibited rates of probe oxidation.
C. Data Analysis:
-
Analysis is performed similarly to Protocol 4.1, using the rates of change in absorbance or fluorescence to calculate kinh and n.
Protocol 3: Inhibited Autoxidation in an Oil Matrix (Microplate Fluorometric)
This high-throughput method, developed by Suhag et al. (2024), is suitable for screening antioxidants in a food-relevant lipid matrix.[5]
A. Materials:
-
Substrate: Stripped Sunflower Oil (SSO), depleted of native antioxidants.
-
Radical Initiator: AIBN (50 mM stock).
-
Probe: this compound.
-
Reference Antioxidant: 2,2,5,7,8-pentamethyl-6-chromanol (B1683935) (PMC).
-
Equipment: Fluorescence microplate reader with temperature control (30 °C).
B. Procedure:
-
In the wells of a microplate, add the SSO substrate.
-
For inhibited wells, add the antioxidant of interest (e.g., PMC, final concentration ~3 µM). For uninhibited control wells, add a vehicle.
-
Add this compound to all wells.
-
Initiate the reaction by adding the AIBN initiator.
-
Place the plate in the reader pre-heated to 30 °C.
-
Monitor the formation of the oxidized this compound product by reading fluorescence at λex = 488 nm and λem = 518 nm at regular intervals.
C. Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of oxidation. The uninhibited rate (Run) and inhibited rate (Rinh) are determined from the slopes of the kinetic curves. The length of the inhibition period (τ) is also measured. These parameters are then used to calculate the antioxidant's kinetic parameters as described previously.[5]
Visualized Workflows and Mechanisms
To clarify the core concepts, the following diagrams illustrate the reaction mechanism and experimental workflow.
References
- 1. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resolving the Role of Lipoxygenases in the Initiation and Execution of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Continuous fluorescence-based quantitative antioxidant assay using vegetable oil as an oxidizable substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cell biology of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Construction of a screening system for lipid-derived radical inhibitors and validation of hit compounds to target retinal and cerebrovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
STY-BODIPY: A Technical Guide for Researchers
This technical guide provides an in-depth overview of STY-BODIPY, a styrene-conjugated fluorogenic probe. It is intended for researchers, scientists, and professionals in drug development who are interested in its properties and applications, particularly in the assessment of radical-trapping antioxidant (RTA) activity.
Core Properties of this compound
This compound, also known as Styrene-BODIPY, is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. Its chemical structure incorporates a styrene (B11656) moiety, which is key to its function as a probe in antioxidant assays. The core physicochemical properties of this compound are summarized in the table below.
| Property | Data | Reference(s) |
| Chemical Formula | C₁₉H₁₇BF₂N₂ | [1][2][3][4] |
| Molecular Weight | 322.17 g/mol | [2][4] |
| Exact Mass | 322.1453 | [2] |
| Appearance | Solution in benzene (B151609) or methyl acetate | [3][5] |
| Maximum Absorbance (λmax) | 240, 313, 562 nm | [3][5] |
| Synonyms | Styrene-BODIPY, Styrene-Conjugated BODIPY | [2][3][5] |
Application in Radical-Trapping Antioxidant (RTA) Assays
This compound is primarily utilized as a fluorogenic probe to measure the activity of radical-trapping antioxidants.[1] The assay is based on the principle of co-autoxidation, where this compound and a hydrocarbon co-substrate are oxidized by peroxyl radicals generated from a radical initiator.[1] The consumption of this compound, which leads to a decrease in its characteristic absorbance or a shift in its fluorescence, is monitored over time.[3][4] In the presence of a radical-trapping antioxidant, the rate of this compound oxidation is diminished.[1] This inhibition period is directly related to the antioxidant's efficacy, allowing for the determination of kinetic and stoichiometric information about its radical-trapping ability.[1] This method is considered more reliable than many simpler antioxidant assays as it specifically uses peroxyl radicals, which are relevant in biological lipid peroxidation.[1]
Logical Workflow of the this compound Based RTA Assay
The following diagram illustrates the principle of the radical-trapping antioxidant assay using this compound.
References
- 1. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
STY-BODIPY: A Technical Guide to Absorption and Emission Spectra for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the spectral properties of styryl-substituted Boron-Dipyrromethene (STY-BODIPY) dyes. This document provides a comprehensive overview of their absorption and emission characteristics, detailed experimental protocols for their analysis, and a visual representation of a key application in cellular imaging.
Core Photophysical Properties of this compound Dyes
This compound dyes are a class of fluorophores known for their sharp absorption and emission peaks, high molar extinction coefficients, and robust photostability. The introduction of styryl groups at the 3,5- or 2,6-positions of the BODIPY core extends the π-conjugated system, leading to a significant red-shift in both absorption and emission spectra compared to the parent BODIPY core.[1] This tunability makes them highly valuable for a range of applications, including bioimaging and photovoltaics.
The photophysical properties of this compound dyes can be further modulated by the number and electronic nature of substituents on the styryl rings. Electron-donating groups typically enhance fluorescence quantum yields and can lead to further bathochromic shifts. Conversely, the introduction of electron-withdrawing groups can lead to fluorescence quenching, a property that has been ingeniously exploited for the design of "turn-on" fluorescent probes.[2]
The following table summarizes the key absorption and emission data for a selection of this compound derivatives from the literature, providing a comparative overview of their spectral properties in various solvent environments.
Data Presentation: Spectral Properties of Selected this compound Derivatives
| Derivative Name/Structure | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Reference |
| Monostyryl BODIPY 1 | Acetonitrile | 580 | - | - | - | 0.008 | [3] |
| Distyryl BODIPY 2 | Acetonitrile | 650 | - | - | - | 0.1 | [3] |
| meso-substituted BODIPY 1 | THF | 500 | - | - | - | - | [1] |
| meso-substituted BODIPY 3 | THF | 512 | - | - | - | - | [1] |
| Distyryl-substituted BODIPY 2 | THF | 639 | - | - | - | - | [1] |
| Distyryl-substituted BODIPY 4 | THF | 653 | - | - | - | - | [1] |
| BODIPY derivative 1 | Acetonitrile | 494 | 512 | 18 | 38,019 | - | [4] |
| BODIPY derivative 2 | Acetonitrile | 500 | 514 | 14 | 56,234 | 0.148 | [4] |
| BODIPY derivative 3 | Acetonitrile | 512 | 514 | 2 | 47,863 | 0.031 | [4] |
Experimental Protocols
Measurement of Absorption and Emission Spectra
A detailed protocol for the characterization of the photophysical properties of this compound dyes is provided below.
1. Materials and Instrumentation:
-
This compound Dye: Synthesized and purified according to established literature procedures.
-
Solvents: Spectroscopic grade solvents (e.g., acetonitrile, THF, DMSO, toluene, methanol) are required. The choice of solvent can influence the spectral properties.
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning a wavelength range of at least 300-800 nm.
-
Fluorometer/Spectrofluorometer: Equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector. The instrument should allow for the recording of both excitation and emission spectra.
-
Quartz Cuvettes: 1 cm path length quartz cuvettes are standard for both absorption and fluorescence measurements.
2. Sample Preparation:
-
Stock Solution: Prepare a concentrated stock solution of the this compound dye in a suitable solvent (e.g., 1 mM in DMSO or THF).
-
Working Solutions: From the stock solution, prepare a series of dilutions in the desired spectroscopic solvent to a final concentration in the micromolar range (e.g., 1-10 µM). The concentration should be adjusted to have an absorbance value between 0.01 and 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.
3. UV-Vis Absorption Spectroscopy:
-
Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the this compound working solution over the desired wavelength range.
-
Data Analysis: Determine the wavelength of maximum absorption (λabs). If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).
4. Fluorescence Spectroscopy:
-
Excitation: Excite the sample at its absorption maximum (λabs) determined from the UV-Vis spectrum.
-
Emission Spectrum: Record the fluorescence emission spectrum over a wavelength range that is red-shifted from the excitation wavelength.
-
Data Analysis: Determine the wavelength of maximum emission (λem). The Stokes shift can be calculated as the difference between λem and λabs.
5. Determination of Fluorescence Quantum Yield (ΦF):
-
The relative fluorescence quantum yield is often determined using a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).[4]
-
Procedure:
-
Measure the absorbance of both the this compound sample and the reference standard at the same excitation wavelength. The absorbance of both solutions should be kept below 0.1.
-
Measure the integrated fluorescence intensity (the area under the emission curve) of both the sample and the standard.
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where:
-
Φref is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Mandatory Visualization: Experimental Workflow for Hypoxic Cell Imaging
The following diagram illustrates a typical experimental workflow for utilizing a 'turn-on' this compound fluorescent probe for imaging hypoxic cells. This process leverages the chemical reduction of a fluorescence-quenching group on the this compound molecule in the low-oxygen environment of hypoxic cells, leading to a significant increase in fluorescence intensity.
This comprehensive guide provides a foundational understanding of the spectral properties of this compound dyes and practical guidance for their experimental characterization and application. The inherent versatility and tunable nature of these fluorophores continue to position them as powerful tools in chemical biology and materials science.
References
- 1. Two-Photon Absorption Response of Functionalized BODIPY Dyes in Near-IR Region by Tuning Conjugation Length and Meso-Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A BODIPY-based ‘turn-on’ fluorescent probe for hypoxic cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Properties of STY-BODIPY Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of styryl-substituted boron-dipyrromethene (STY-BODIPY) dyes. Renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical stability, this compound derivatives are invaluable fluorescent probes in various scientific disciplines, including bioimaging and materials science. Extending the conjugation of the BODIPY core with styryl groups facilitates a significant red-shift in their spectral properties, making them suitable for applications requiring longer wavelength excitation and emission, such as deep-tissue imaging.[1][]
Core Photophysical Properties: Excitation and Emission Maxima
The spectral characteristics of this compound dyes can be finely tuned through molecular modifications. The introduction of styryl groups at the 3 and 5 positions of the BODIPY core is a common strategy to shift the absorption and emission maxima to longer wavelengths.[3] The degree of this shift is influenced by the specific chemical structure of the styryl substituent and the polarity of the solvent.
Below is a summary of the excitation and emission maxima for several distyryl-BODIPY derivatives in various solvents. These compounds typically exhibit strong absorption in the 630-670 nm range.[3]
| Compound/Derivative Name | Solvent | Excitation Maxima (λ_ex) (nm) | Emission Maxima (λ_em) (nm) |
| Distyryl-BODIPY 1 | Toluene | 636 | 651 |
| Dichloromethane | 640 | 658 | |
| Acetonitrile | 638 | 656 | |
| Ethanol | 639 | 658 | |
| Distyryl-BODIPY 2 | Toluene | 637 | 652 |
| Dichloromethane | 640 | 658 | |
| Acetonitrile | 639 | 657 | |
| Ethanol | 640 | 659 | |
| Compound 1 [3] | Dichloromethane | 630 | 654 |
| Compound 2 (brominated) [3] | Dichloromethane | 637 | 660 |
| Compound 3 [3] | Dichloromethane | 650 | 674 |
| Compound 4 (brominated) [3] | Dichloromethane | 672 | 693 |
Note: The data for Distyryl-BODIPY 1 and 2 are derived from graphical representations in the source material and are approximate. The specific structures for Compounds 1-4 can be found in the cited literature.[1][3]
Experimental Protocols: Spectroscopic Characterization
Accurate measurement of the excitation and emission spectra is crucial for the effective application of this compound dyes.[] The following is a generalized protocol for the spectrofluorometric analysis of these compounds.
Objective:
To determine the maximum excitation and emission wavelengths of a this compound dye in a specific solvent.
Materials:
-
This compound dye sample
-
Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, toluene)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the this compound dye.
-
Dissolve the dye in the chosen spectroscopic grade solvent to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the same solvent to a final concentration suitable for fluorescence measurements. The absorbance of the working solution at the excitation maximum should typically be between 0.05 and 0.1 to avoid inner filter effects.
-
-
Absorption Spectrum Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorption spectrum of the working solution over a relevant wavelength range (e.g., 400-800 nm).
-
Identify the wavelength of maximum absorbance (λ_abs_max). This will be used as the initial excitation wavelength for fluorescence measurements.
-
-
Emission Spectrum Measurement:
-
Transfer the working solution to a quartz cuvette and place it in the spectrofluorometer.
-
Set the excitation wavelength to the λ_abs_max determined in the previous step.
-
Scan the emission spectrum across a wavelength range longer than the excitation wavelength (e.g., λ_abs_max + 10 nm to 850 nm).
-
The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_em).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the spectrofluorometer to the λ_em identified in the previous step.
-
Scan the excitation spectrum across a range of shorter wavelengths (e.g., 400 nm to λ_em - 10 nm).
-
The wavelength at which the excitation intensity is highest is the excitation maximum (λ_ex). For many BODIPY dyes, the excitation spectrum closely mirrors the absorption spectrum.
-
-
Data Analysis:
-
Record the λ_ex and λ_em values.
-
The Stokes shift can be calculated as the difference in nanometers between the excitation and emission maxima.
-
Application Workflow: Cellular Imaging
This compound dyes, with their long-wavelength spectral properties, are well-suited for live-cell imaging, as this reduces autofluorescence and increases tissue penetration.[] The following diagram illustrates a typical workflow for using a this compound probe for cellular imaging.
Caption: A generalized workflow for live-cell imaging using a this compound fluorescent probe.
This workflow outlines the key steps from preparing the biological sample to acquiring and analyzing the final fluorescence microscopy data.[4][5][6] The specific incubation times, probe concentrations, and imaging parameters need to be optimized for each cell type and experimental setup.[5]
References
- 1. Spectral Properties of Functional Distyryl Derivatives of BODIPY - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence Imaging: Unlocking the Secrets of Cellular Processes - lambertinstruments.com [lambertinstruments.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Solvent-Dependent Fluorescence of STY-BODIPY Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique photophysical properties of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes, particularly their high fluorescence quantum yields and sharp emission spectra, have positioned them as powerful tools in cellular imaging, sensing, and photodynamic therapy. The introduction of a styryl group to the BODIPY core (STY-BODIPY) further extends the dye's conjugation, leading to a significant red-shift in its absorption and emission spectra, a feature highly desirable for biological applications to minimize autofluorescence and enhance tissue penetration. However, the fluorescence quantum yield of this compound dyes is not an intrinsic constant; it is profoundly influenced by the surrounding solvent environment. This technical guide provides an in-depth analysis of the fluorescence quantum yield of various this compound derivatives in different solvents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant mechanisms.
Data Presentation: Fluorescence Quantum Yield of this compound Derivatives
The fluorescence quantum yield (Φf) of this compound dyes is highly sensitive to solvent polarity. Generally, a decrease in fluorescence quantum yield is observed with an increase in solvent polarity. This phenomenon is attributed to the promotion of non-radiative decay pathways in more polar environments. The following tables summarize the quantitative data on the fluorescence quantum yield of various mono- and di-styryl BODIPY derivatives in a range of solvents.
Table 1: Fluorescence Quantum Yield (Φf) of Monostyryl-BODIPY Derivatives in Various Solvents
| This compound Derivative | Solvent | Fluorescence Quantum Yield (Φf) |
| Monostyryl BODIPY (Generic) | Methylene Chloride | 0.68 |
| Ethanol (B145695) | 0.61 | |
| Water (PBS) | 0.042 | |
| Boronic Acid Monostyryl BODIPY | Acetonitrile | 0.008 |
| Dimethylaminostyryl BODIPY | Toluene | High |
| Acetonitrile | Low |
Table 2: Fluorescence Quantum Yield (Φf) of Distyryl-BODIPY Derivatives in Various Solvents
| This compound Derivative | Solvent | Fluorescence Quantum Yield (Φf) |
| 3,5-Distyryl BODIPY (Generic) | Methylene Chloride | High |
| Ethanol | Moderate | |
| Water (PBS) | 0.013 | |
| Boronic Acid Distyryl BODIPY | Acetonitrile | 0.1 |
| 2,6-Diiodo-3,5-distyryl-BODIPY | Methylene Chloride | Low |
| Ethanol | Low | |
| Water (PBS) | Very Low |
Experimental Protocols: Measuring Fluorescence Quantum Yield
The determination of fluorescence quantum yield is a critical aspect of characterizing any fluorescent probe. The most common and reliable method is the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Principle of the Comparative Method
The fluorescence quantum yield of a sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
Where:
-
Φf_std is the fluorescence quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.
Detailed Methodology
-
Selection of a Standard: Choose a suitable fluorescence standard with a known and stable quantum yield. The standard should have an absorption and emission profile that is reasonably close to that of the this compound sample. Commonly used standards include quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (Φf = 0.54), fluorescein (B123965) in 0.1 M NaOH (Φf = 0.95), and Rhodamine 6G in ethanol (Φf = 0.95).
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound sample and the chosen standard in the desired solvent.
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. It is crucial to work with optically dilute solutions, where the absorbance at the excitation wavelength is less than 0.1. This minimizes the inner filter effect, where the emitted fluorescence is reabsorbed by other dye molecules in the solution.
-
-
Spectroscopic Measurements:
-
UV-Vis Absorption Spectra: Record the absorption spectra of all prepared solutions using a UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength for each solution.
-
Fluorescence Emission Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample and standard solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. This should yield a linear relationship.
-
The slope of these plots represents the term (I / A) in the quantum yield equation.
-
Calculate the fluorescence quantum yield of the this compound sample using the equation provided above. For simplicity, if the same solvent is used for both the sample and the standard, the ratio of the refractive indices can be assumed to be 1.
-
Mandatory Visualization
Mechanism of a this compound-based 'Turn-On' Hypoxia Probe
This compound derivatives can be engineered to act as fluorescent probes for specific biological events. One such application is the detection of hypoxic conditions in cells. The following diagram illustrates the mechanism of a 'turn-on' fluorescent probe for hypoxia. In its native state, the presence of a nitro group on the styryl moiety quenches the fluorescence of the BODIPY core through a photoinduced electron transfer (PET) process. Under hypoxic (low oxygen) conditions, cellular reductases reduce the nitro group to an amino group. This transformation inhibits the PET process, leading to a restoration of the dye's fluorescence, thus "turning on" the signal.
Determining the Molar Extinction Coefficient of STY-BODIPY Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for accurately determining the molar extinction coefficient (ε) of styryl-BODIPY (STY-BODIPY) dyes. Characterized by their sharp absorption and emission peaks, high fluorescence quantum yields, and photostability, this compound dyes are invaluable fluorescent probes in biological imaging and sensing applications.[][2][3] An accurate determination of their molar extinction coefficient is paramount for quantitative assays, ensuring reproducibility and comparability of experimental data. This document outlines the theoretical basis, a detailed experimental protocol based on the Beer-Lambert law, and discusses critical considerations and potential challenges associated with these measurements.
Introduction to this compound Dyes and Molar Extinction Coefficient
Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules known for their exceptional photophysical properties.[][3][4] The introduction of a styryl group to the BODIPY core results in a red-shift of the absorption and emission spectra, making this compound dyes suitable for applications requiring longer wavelength excitation.[5]
The molar extinction coefficient (ε), also known as molar absorptivity, is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength.[6][7] It is a crucial parameter for determining the concentration of a substance in solution using spectrophotometry. The value of ε is expressed in units of L·mol⁻¹·cm⁻¹.[7]
Theoretical Foundation: The Beer-Lambert Law
The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert law.[6][8] This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[6][9] The mathematical expression of the Beer-Lambert law is:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)
-
c is the molar concentration of the substance (mol·L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
By measuring the absorbance of a series of solutions with known concentrations, the molar extinction coefficient can be determined from the slope of a plot of absorbance versus concentration.[10]
Caption: Relationship of variables in the Beer-Lambert Law.
Experimental Protocol for Determining the Molar Extinction Coefficient of this compound
This section provides a step-by-step methodology for the accurate determination of the molar extinction coefficient of a this compound dye.
Materials and Equipment
-
This compound dye of interest
-
High-purity solvent (e.g., spectroscopic grade ethanol, DMSO, or dichloromethane)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
Experimental Workflow
Caption: Experimental workflow for extinction coefficient determination.
Detailed Procedure
-
Solvent Selection: Choose a solvent in which the this compound dye is highly soluble and stable. The solvent should also be transparent in the wavelength range of interest. Common solvents for BODIPY dyes include ethanol, methanol, dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount (e.g., 1-2 mg) of the this compound dye using a calibrated analytical balance.
-
Dissolve the weighed dye in a precise volume of the chosen solvent using a Class A volumetric flask to create a concentrated stock solution.
-
Calculate the exact molar concentration of the stock solution.
-
-
Preparation of a Dilution Series:
-
Perform a series of accurate serial dilutions of the stock solution to prepare at least five different concentrations.
-
The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.[9]
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up for the recommended time.
-
Set the spectrophotometer to scan a wavelength range that covers the expected absorption of the this compound dye.
-
Use a cuvette filled with the pure solvent as a blank to zero the instrument.
-
Measure the absorbance spectrum of the most concentrated solution to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each of the prepared dilutions at λmax, starting from the most dilute to the most concentrated. Rinse the cuvette with the next solution to be measured before filling.
-
-
Data Analysis:
-
Plot the measured absorbance values (A) on the y-axis against the corresponding molar concentrations (c) on the x-axis.
-
Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, as predicted by the Beer-Lambert law.
-
The slope of the regression line will be equal to εl.
-
Calculate the molar extinction coefficient (ε) by dividing the slope of the line by the path length of the cuvette (l, typically 1 cm).
ε = Slope / l
-
Quantitative Data for this compound Dyes
The molar extinction coefficient of this compound dyes is highly dependent on their specific chemical structure and the solvent used. The following table summarizes reported values for some this compound derivatives.
| This compound Derivative | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 3,5-distyrylBODIPY (2(a)) | CH₂Cl₂ | 637 | 46,000 |
| 3,5-distyrylBODIPY | Benzene | 646 | 46,200 |
| Derivative 4(a) | CH₂Cl₂ | 637 | 51,000 |
| Derivative 4(b) | CH₂Cl₂ | 695 | 52,100 |
| Derivative 4(c) | CH₂Cl₂ | 700 | 49,800 |
| Derivative 4(d) | CH₂Cl₂ | 670 | 48,900 |
Data compiled from World Scientific Publishing, 2019.[5]
Critical Considerations and Potential Challenges
-
Purity of the Dye: The accuracy of the determined extinction coefficient is highly dependent on the purity of the this compound dye. Impurities that absorb at the same wavelength will lead to erroneous results.
-
Solvent Effects: The choice of solvent can influence the absorption spectrum and the molar extinction coefficient. It is crucial to report the solvent used when stating an ε value.
-
Concentration Range: The Beer-Lambert law is only valid for a certain range of concentrations. At high concentrations, interactions between molecules can cause deviations from linearity.[10] It is important to work within the linear range of the assay.
-
Fluorescence Interference: this compound dyes are highly fluorescent. This can potentially interfere with absorbance measurements, especially in less sophisticated spectrophotometers. Using a spectrophotometer with a high-quality monochromator can minimize this issue.[11]
-
Photodegradation: Although BODIPY dyes are generally photostable, prolonged exposure to the spectrophotometer's light source can lead to photodegradation, especially for less stable derivatives. It is advisable to minimize the exposure time of the samples to the light beam.
-
Accurate Weighing and Dilutions: Precise and accurate preparation of the stock solution and the dilution series is critical for obtaining a reliable extinction coefficient.
Application in Drug Development: Fluorescent Labeling and Quantification
This compound dyes are often used to fluorescently label biomolecules such as proteins and antibodies for various applications in drug development, including immunoassays and cellular imaging. An accurate extinction coefficient is essential for determining the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
References
- 2. Synthesis and spectroscopic properties of some novel BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. worldscientific.com [worldscientific.com]
- 6. edinst.com [edinst.com]
- 7. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]
- 8. bellevuecollege.edu [bellevuecollege.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Virtual Labs [mas-iiith.vlabs.ac.in]
- 11. Method for measuring the extinction coefficient of fluorescing media within the emission band [opg.optica.org]
An In-depth Technical Guide to STY-BODIPY: Photophysical Properties and Fluorescence Lifetime Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The boron-dipyrromethene (BODIPY) class of fluorophores has garnered significant attention in various scientific fields due to their exceptional photophysical properties. These include high fluorescence quantum yields, sharp absorption and emission peaks, and excellent chemical and photostability. A notable derivative, STY-BODIPY (Styrene-BODIPY), has emerged as a versatile probe, particularly in the study of radical-trapping antioxidants and as a molecular rotor for viscosity sensing. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, its fluorescence lifetime characteristics, and detailed experimental protocols for its application.
Core Photophysical Properties of this compound
The photophysical characteristics of this compound are fundamental to its utility as a fluorescent probe. These properties can be influenced by the solvent environment, offering opportunities for sensing applications.
Solvatochromism
This compound and other BODIPY derivatives can exhibit solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. While some BODIPY dyes are relatively insensitive to solvent polarity, subtle changes in their photophysical parameters can be observed and utilized. For instance, the fluorescence quantum yield of some BODIPY derivatives has been shown to decrease with increasing solvent polarity.
Quantitative Photophysical Data
The following table summarizes the key photophysical properties of this compound and related derivatives in various solvents.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |
| This compound | Chlorobenzene | 571 | - | 97,235 | - | - |
| Sty-IBDP | Toluene | 603 | 618 | 7.9 x 10⁴ | 0.04 | 0.35 |
| Sty-IBDP | Acetonitrile | 603 | 621 | 8.0 x 10⁴ | 0.05 | 0.46 |
| Sty-IBDP | 2-MeTHF | 601 | 617 | 8.2 x 10⁴ | 0.05 | 0.44 |
Note: Data for this compound is limited in the literature; the table includes data for a closely related styryl-BODIPY derivative (Sty-IBDP) to provide a broader context of its photophysical behavior in different solvent environments.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of photon emission after photon absorption. It is determined relative to a standard with a known quantum yield.
Materials:
-
This compound solution of unknown quantum yield
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_F = 0.94)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, ensuring it is the same for both the sample and the standard)
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra for all prepared solutions and determine the absorbance at the excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the this compound sample using the following equation:
Φ_F(sample) = Φ_F(standard) * (A_standard / A_sample) * (I_sample / I_standard) * (η_sample² / η_standard²)
Where:
-
A is the absorbance at the excitation wavelength
-
I is the integrated fluorescence intensity
-
η is the refractive index of the solvent
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.
Materials:
-
This compound solution
-
TCSPC instrument with a pulsed laser source (e.g., a picosecond diode laser)
-
Photomultiplier tube (PMT) detector
-
Data acquisition and analysis software
Procedure:
-
Prepare a dilute solution of this compound in the desired solvent.
-
Select an appropriate excitation wavelength from the pulsed laser source that corresponds to the absorption maximum of this compound.
-
Set the emission wavelength on the monochromator to the fluorescence maximum of this compound.
-
Acquire the fluorescence decay curve by collecting photons over a set period. The instrument measures the time difference between the laser pulse and the detection of an emitted photon.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer) at the same excitation wavelength.
-
Analyze the fluorescence decay data by fitting it to one or more exponential decay models, after deconvolution with the IRF. The software will provide the fluorescence lifetime(s).
Radical-Trapping Antioxidant (RTA) Activity Assay
This compound can be used as a signal carrier in co-autoxidation reactions to determine the reactivity of radical-trapping antioxidants.[1]
Materials:
-
This compound
-
Hydrocarbon co-substrate (e.g., styrene (B11656) or cumene)
-
Radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
Radical-trapping antioxidant (RTA) to be tested
-
Solvent (e.g., chlorobenzene)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution containing the hydrocarbon co-substrate, this compound, and the radical initiator in the chosen solvent.
-
Initiate the autoxidation by heating the solution to a specific temperature (e.g., 37°C).
-
Monitor the decrease in absorbance of this compound at its absorption maximum (e.g., 571 nm) over time.[2] This decrease is due to the reaction of this compound with peroxyl radicals.
-
Introduce the RTA to the reaction mixture and continue to monitor the absorbance of this compound.
-
Determine the inhibition rate constant (k_inh) from the change in the rate of this compound consumption before and after the addition of the RTA.[2]
Visualizations: Workflows and Pathways
Experimental Workflow for Viscosity Measurement using a BODIPY-based Molecular Rotor
Caption: Workflow for viscosity measurement using a BODIPY-based molecular rotor.
Logical Relationship in Radical-Trapping Antioxidant (RTA) Assay
Caption: Principle of the radical-trapping antioxidant assay using this compound.
Conclusion
This compound is a powerful fluorescent probe with a range of applications stemming from its favorable photophysical properties. Its use as a molecular rotor for viscosity sensing and in assays to determine antioxidant activity highlights its versatility. By understanding its core characteristics and employing detailed experimental protocols, researchers can effectively leverage this compound to gain valuable insights in cellular biology, drug discovery, and materials science. The provided workflows and data serve as a foundational guide for the successful implementation of this compound in the laboratory.
References
The Inner Workings of STY-BODIPY: A Technical Guide to a Versatile Radical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling and oxidative stress, the detection of free radicals is paramount to understanding disease pathology and developing effective therapeutics. Among the arsenal (B13267) of available tools, fluorescent probes stand out for their sensitivity and ability to provide real-time, localized information. STY-BODIPY, a styrene-conjugated boron-dipyrromethene (BODIPY) dye, has emerged as a powerful and versatile probe for the detection of free radicals, particularly peroxyl radicals. This technical guide delves into the core mechanism of this compound's fluorescence as a radical probe, providing an in-depth understanding of its function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Core Mechanism of this compound as a Radical Probe
The fluorescence of this compound as a radical probe is predicated on a "turn-off" to "turn-on" ratiometric signaling mechanism. In its native, unoxidized state, this compound exhibits a characteristic pseudo-red fluorescence. The core of its radical-sensing capability lies in the chemically reactive styryl moiety.
When this compound encounters a free radical, particularly a peroxyl radical (ROO•), an addition reaction occurs at the styryl group. This reaction disrupts the extended π-conjugation of the BODIPY fluorophore. The alteration in the electronic structure of the molecule leads to a significant blue shift in its fluorescence emission. Consequently, the probe's fluorescence changes from pseudo-red to a distinct green color. This ratiometric change, the ratio of green to red fluorescence, provides a quantifiable measure of radical activity.
dot
Caption: Reaction mechanism of this compound with a free radical.
Quantitative Data
The efficiency and reliability of this compound as a radical probe are underpinned by its distinct photophysical properties before and after oxidation. The following tables summarize the key quantitative data for this compound.
Table 1: Photophysical Properties of this compound and its Oxidized Form
| Property | This compound (Unoxidized) | Oxidized this compound | Reference |
| Absorption Maximum (λabs) | 562 nm, 571 nm, 591 nm | Not explicitly stated, but the change in conjugation suggests a shift to shorter wavelengths. | [1][2][3] |
| Emission Maximum (λem) | ~565 nm (pseudo-red) | ~518 nm (green) | [2] |
| Molar Extinction Coefficient (ε) | 97,235 M-1cm-1 at 571 nm | Not available | [4] |
| Fluorescence Quantum Yield (ΦF) | Not explicitly found for this compound. General BODIPY dyes have high quantum yields (often >0.8). | Not explicitly found. The disruption of the chromophore suggests a potentially lower quantum yield than the unoxidized form. |
Table 2: Reaction Kinetics of this compound with Free Radicals
| Radical Species | Rate Constant (k) | Experimental Conditions | Reference |
| Peroxyl Radicals (ROO•) | 141 M-1s-1 | Co-autoxidation with cumene | [3] |
| Other Radicals (e.g., •OH, O2•-) | Data not available | - |
Experimental Protocols
The primary application of this compound is in the Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay. This assay is a powerful method for determining the reactivity of antioxidants against peroxyl radicals.
Principle of the FENIX Assay
The FENIX assay is a competitive oxidation method. A co-oxidizable substrate (e.g., a lipid or hydrocarbon) is subjected to autoxidation initiated by a radical initiator. In this environment, this compound also undergoes oxidation, leading to a change in its fluorescence. When an antioxidant is introduced, it competes with the co-oxidizable substrate and this compound for the chain-carrying peroxyl radicals. The ability of the antioxidant to delay the oxidation of this compound is a direct measure of its radical-trapping activity.
dot
Caption: A typical workflow for the Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay.
Detailed Methodology for the FENIX Assay
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in a suitable organic solvent such as chlorobenzene (B131634) or methyl acetate.
-
Co-oxidizable Substrate: Prepare a stock solution of the co-oxidizable substrate. For example, a 100 mM solution of 1-octadecene (B91540) in chlorobenzene.
-
Radical Initiator: Prepare a stock solution of a radical initiator. For example, a 200 mM solution of 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) in chlorobenzene.
-
Antioxidant Stock Solution: Prepare a stock solution of the antioxidant to be tested in a suitable solvent. The concentration will depend on the expected potency of the antioxidant.
-
Assay Buffer (for aqueous systems): If the assay is performed in an aqueous environment (e.g., with liposomes), prepare a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
2. Assay Procedure (Example in an organic solvent):
-
In a 96-well microplate, add the following to each well:
-
Co-oxidizable substrate (e.g., to a final concentration of 1 M).
-
This compound (e.g., to a final concentration of 10 µM).
-
Solvent (e.g., chlorobenzene) to the desired final volume.
-
For test wells, add the antioxidant at various concentrations. For control wells (uninhibited reaction), add the same volume of solvent.
-
-
Initiate the autoxidation by adding the radical initiator (e.g., AIBN to a final concentration of 50 mM).
-
Immediately place the microplate in a plate reader pre-heated to the desired temperature (e.g., 37 °C).
-
Monitor the fluorescence intensity at the emission wavelengths of both the unoxidized (~565 nm) and oxidized (~518 nm) forms of this compound over time. Use an excitation wavelength of approximately 488 nm.
3. Data Analysis:
-
For each well, calculate the ratio of the fluorescence intensity of the oxidized form to the unoxidized form (Green/Red ratio) at each time point.
-
Plot the Green/Red ratio as a function of time for both the uninhibited control and the antioxidant-containing samples.
-
From the resulting curves, determine the following parameters:
-
Inhibition period (τ): The time during which the oxidation of this compound is suppressed by the antioxidant. This is typically determined as the intercept of the tangent of the inhibited rate with the tangent of the uninhibited rate.
-
Rate of uninhibited oxidation (Runi): The slope of the curve for the control well after the initial lag phase.
-
Rate of inhibited oxidation (Rinh): The slope of the curve during the inhibition period in the presence of the antioxidant.
-
-
The inhibition rate constant (kinh) for the antioxidant can be calculated using the following equation: kinh = (Runi) / ([Antioxidant] * n) where [Antioxidant] is the concentration of the antioxidant and 'n' is the stoichiometric factor (the number of peroxyl radicals trapped by one molecule of the antioxidant).
Conclusion
This compound is a highly effective and versatile fluorescent probe for the detection of free radicals, particularly in the context of lipid peroxidation and antioxidant efficacy studies. Its ratiometric fluorescence response provides a robust and quantifiable measure of radical activity. The Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay, which utilizes this compound, offers a reliable and high-throughput method for screening and characterizing antioxidants. This technical guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to effectively employ this compound in their investigations of oxidative stress and the development of novel antioxidant therapies. Further research to determine the fluorescence quantum yields of both forms of this compound and its reactivity with a broader range of radical species will undoubtedly enhance its utility and application in the field.
References
- 1. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical Properties and Stability of BODIPY Dyes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Theoretical Calculations of STY-BODIPY Spectral Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photochemical stability.[1] The introduction of styryl groups at the 3,5-positions of the BODIPY core, creating STY-BODIPY dyes, leads to a significant red-shift in their spectral properties, making them highly valuable for applications in bioimaging, sensing, and photodynamic therapy.[2][3][4] Understanding and accurately predicting the spectral properties of these dyes is crucial for the rational design of new probes with tailored characteristics. This technical guide provides an in-depth overview of the theoretical methods used to calculate the spectral properties of this compound dyes, supported by experimental data and detailed computational protocols.
Core Concepts in Theoretical Calculations
The spectral properties of this compound dyes are primarily investigated using quantum chemical calculations based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[5][6][7][8] These methods allow for the prediction of electronic absorption and emission spectra by calculating the energies of the ground and excited states of the molecule.
The general workflow for these calculations involves:
-
Ground State Geometry Optimization: The molecule's most stable three-dimensional structure in its electronic ground state (S₀) is determined using DFT. This is a critical step as the geometry of the molecule significantly influences its electronic properties.[7]
-
Excited State Calculations (Absorption): Starting from the optimized ground state geometry, TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption of light. This provides the theoretical absorption spectrum (λ_abs).[6]
-
Excited State Geometry Optimization: The geometry of the molecule in its first excited state (S₁) is optimized. The energy difference between the ground and excited state optimized geometries is important for understanding the Stokes shift.[2]
-
Excited State Calculations (Emission): From the optimized excited state geometry, TD-DFT is used to calculate the energy of the transition back to the ground state, which corresponds to the emission of light (fluorescence). This provides the theoretical emission spectrum (λ_em).[6]
Quantitative Spectral Data of this compound Derivatives
The following table summarizes experimentally determined and theoretically calculated spectral properties for various this compound derivatives from the literature. This data highlights the influence of different substituents on the absorption and emission maxima.
| Compound/Derivative | Solvent | Experimental λ_abs (nm) | Experimental λ_em (nm) | Calculated λ_abs (nm) | Calculated λ_em (nm) | Reference |
| This compound 1 | Toluene (B28343) | 580 | 602 | - | - | [9] |
| Acetonitrile | 575 | 598 | - | - | [9] | |
| Distyryl-BODIPY 2 | Toluene | 650 | 670 | - | - | [9] |
| Acetonitrile | 645 | 665 | - | - | [9] | |
| Quinoxaline-functionalized this compound (5i) | PBS | ~600 | ~620 (enhanced upon binding) | - | - | [10] |
| Dimethylaminostyryl BODIPY | - | - | - | (Details in reference) | (Details in reference) | [6] |
| Generic this compound | - | - | - | (Details in reference) | (Details in reference) | [5] |
Methodologies and Protocols
Experimental Protocol: Synthesis of this compound Dyes
A general and widely used method for the synthesis of styryl-BODIPY dyes is the Knoevenagel condensation.[9][10] This reaction involves the condensation of an α-methyl BODIPY derivative with an aromatic aldehyde.
Materials:
-
α-methyl BODIPY precursor
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Solvent (e.g., toluene, acetonitrile)
-
Base catalyst (e.g., piperidine (B6355638), pyrrolidine)
-
Dean-Stark apparatus (for azeotropic removal of water)
Procedure (Conventional Heating):
-
Dissolve the α-methyl BODIPY (1 equivalent) and the aromatic aldehyde (2.5 equivalents) in toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser.
-
Add a catalytic amount of piperidine and pyrrolidine (B122466) (e.g., 0.25 mL each).
-
Reflux the mixture for several hours (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Procedure (Microwave-Assisted): [9][10]
-
Combine the α-methyl BODIPY, aromatic aldehyde, and catalyst in a microwave-safe reaction vessel.
-
Add a suitable solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture under microwave irradiation at a specific temperature and for a set time (e.g., 120 °C for 30 minutes).
-
After cooling, work up and purify the product as described in the conventional method.
Computational Protocol: TD-DFT Calculations
This protocol outlines the key steps for performing TD-DFT calculations to predict the spectral properties of this compound dyes.
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
Procedure:
-
Molecule Building: Construct the 3D structure of the this compound molecule of interest using a molecular modeling program.
-
Ground State Optimization (DFT):
-
Functional Selection: Choose an appropriate DFT functional. Hybrid functionals like B3LYP and PBE0, or range-separated functionals like CAM-B3LYP and ωB97X-D are commonly used for BODIPY dyes.[7][11] The M06-2X functional has also been shown to be reliable.[6]
-
Basis Set Selection: Select a suitable basis set. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are often a good starting point. For higher accuracy, correlation-consistent basis sets like cc-pVTZ can be used.[11]
-
Solvent Model: To account for the effect of the solvent, use a polarizable continuum model (PCM) such as the Integral Equation Formalism PCM (IEFPCM) or the Conductor-like PCM (CPCM).[7]
-
Execution: Run the geometry optimization calculation. Ensure the calculation converges to a true minimum by performing a frequency calculation and confirming the absence of imaginary frequencies.
-
-
Vertical Absorption Calculation (TD-DFT):
-
Input: Use the optimized ground state geometry.
-
Method: Perform a TD-DFT calculation to compute the energies of the first few singlet excited states.
-
Output Analysis: The output will provide the excitation energies (in eV or nm) and the oscillator strengths for each transition. The transition with the highest oscillator strength typically corresponds to the main absorption peak (λ_abs).
-
-
Excited State Optimization (TD-DFT):
-
Input: Use the optimized ground state geometry as the starting point.
-
Method: Perform a geometry optimization for the first singlet excited state (S₁) using TD-DFT.
-
-
Vertical Emission Calculation (TD-DFT):
-
Input: Use the optimized first excited state geometry.
-
Method: Perform a TD-DFT calculation to compute the energy of the S₁ → S₀ transition.
-
Output Analysis: The calculated energy corresponds to the fluorescence emission maximum (λ_em).
-
Visualizations
Computational Workflow for this compound Spectral Properties
References
- 1. Accurate predictions of the electronic excited states of BODIPY based dye sensitizers using spin-component-scaled double-hybrid functionals: a TD-DFT ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08795A [pubs.rsc.org]
- 2. Synthesis and spectroscopic properties of some novel BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical study of the photophysical processes of a styryl‐bodipy derivative eliciting an AND molecular logic gate response | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijnc.ir [ijnc.ir]
- 9. Synthesis and Photophysics Characterization of Boronic Styril and Distyryl BODIPYs for Water-Based Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tailoring Spectral Response and First Hyperpolarizability of Aryl-Substituted BODIPY-Based ‘Push–Pull’ Chromophores: Influence of Medium and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Dance of Light and Solvent: A Technical Guide to the Solvatochromism of STY-BODIPY and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The vibrant world of fluorescent probes offers a powerful lens through which to observe and quantify biological processes. Among these, the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) family of dyes has emerged as a versatile scaffold, prized for its sharp absorption and emission peaks, high fluorescence quantum yields, and remarkable photostability. The introduction of a styryl moiety to the BODIPY core (STY-BODIPY) bestows these molecules with a fascinating property known as solvatochromism – a pronounced shift in their absorption and emission spectra in response to the polarity of their environment. This technical guide provides an in-depth exploration of the solvatochromism of this compound and its derivatives, offering a comprehensive resource for researchers leveraging these probes in diverse applications, from cellular imaging to drug delivery.
Core Concepts: Understanding Solvatochromism in this compound Dyes
Solvatochromism in this compound dyes arises from the change in the electronic charge distribution of the molecule upon excitation from the ground state (S₀) to the first excited state (S₁). The extended π-conjugation provided by the styryl group often leads to an intramolecular charge transfer (ICT) character in the excited state. This means that the excited state is more polar than the ground state.
In a polar solvent, the solvent molecules will reorient themselves to stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the emission spectrum. Conversely, in nonpolar solvents, this stabilization is less pronounced, leading to a hypsochromic (blue) shift. This relationship is elegantly described by the Lippert-Mataga equation, which correlates the Stokes shift (the difference between the absorption and emission maxima) to the solvent's dielectric constant and refractive index.
Synthesis of this compound Derivatives: The Knoevenagel Condensation
A prevalent and efficient method for the synthesis of this compound derivatives is the Knoevenagel condensation. This reaction involves the condensation of an active methyl group on the BODIPY core with an aromatic aldehyde in the presence of a base, typically piperidine (B6355638) with acetic acid in a solvent like toluene.
STY-BODIPY Dyes: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styryl-BODIPY (STY-BODIPY) dyes, a subclass of the renowned boron-dipyrromethene (BODIPY) family, have garnered significant attention within the scientific community due to their unique photophysical properties. Characterized by the presence of one or more styryl groups in their molecular structure, these dyes exhibit absorption and emission profiles in the longer wavelength region of the visible spectrum, making them highly suitable for a range of applications, including bioimaging, sensing, and photodynamic therapy.[1][2] However, the successful implementation of this compound dyes in these demanding fields is critically dependent on their stability under various experimental and physiological conditions. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound dyes, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in their effective application.
Core Stability Characteristics of this compound Dyes
The stability of this compound dyes is influenced by a multitude of factors, including the molecular structure, the surrounding chemical environment (solvent, pH), and exposure to light and reactive oxygen species (ROS).
Photostability
This compound dyes, like their parent BODIPY compounds, are generally recognized for their good photostability.[1] However, the extended π-conjugation introduced by the styryl group can influence their susceptibility to photodegradation. The fluorescence quantum yield (Φf), a measure of a fluorophore's brightness and efficiency, can vary significantly depending on the solvent environment.
| This compound Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Reference |
| Monostyryl boronic acid-BODIPY | Acetonitrile | - | 580 | 0.008 | [3] |
| Distyryl boronic acid-BODIPY | Acetonitrile | - | - | - | [3] |
| BODIPY with unsubstituted styryl groups | Various Solvents | 616-626 | - | 0.41-0.83 | [4] |
| BODIPY with methoxy-substituted styryl groups | Various Solvents | 633-654 | - | - | [4] |
| BODIPY with methylthio-substituted styryl groups | Various Solvents | 633-654 | - | - | [4] |
Table 1: Photophysical Properties of Selected this compound Derivatives in Different Solvents. This table summarizes the absorption and emission maxima, and fluorescence quantum yields of various this compound derivatives in different solvent environments, highlighting the impact of substitution and solvent polarity on their photophysical characteristics.
Chemical Stability
The chemical stability of this compound dyes is a critical consideration for their use in diverse applications, particularly in biological systems.
pH Sensitivity: The BODIPY core is generally considered to be relatively insensitive to pH changes.[5] However, extreme acidic or basic conditions can lead to degradation. Studies on the broader BODIPY class have shown that electron-withdrawing groups can enhance stability in acidic media.[6] For this compound derivatives, the specific impact of pH on the styryl moiety and the overall molecular stability requires careful evaluation for each specific compound and intended application.
Solvent Effects: The polarity of the solvent can influence the stability of this compound dyes. While some derivatives exhibit robust stability across a range of solvents, others may be more prone to degradation in highly polar or protic environments. The choice of solvent can also impact photophysical properties, such as the fluorescence quantum yield.[7][8]
Sensitivity to Hydrolysis: There is evidence to suggest that the BODIPY core may not be stable under conditions required for ester hydrolysis, which could limit certain synthetic modifications and applications.[9]
Degradation Pathways of this compound Dyes
Understanding the mechanisms through which this compound dyes degrade is essential for predicting their lifespan and designing more robust probes. The primary degradation pathways involve reactions with reactive oxygen species (ROS) and photodegradation.
Oxidative Degradation
The styryl group, with its carbon-carbon double bond, is a primary site of oxidative attack.
Reaction with Peroxyl Radicals: this compound has been shown to react with peroxyl radicals (ROO•), leading to the formation of an oxidized product.[10] This reaction can be monitored by the decrease in absorbance of the this compound molecule. In a co-autoxidation reaction with cumene (B47948) and styrene, a rate constant (k) of 141 M⁻¹ s⁻¹ has been reported for the reaction of this compound.[11]
Reaction with Hypochlorite (B82951): The central vinyl group of styryl-BODIPY derivatives is also susceptible to oxidation by hypochlorite (ClO⁻). This reaction leads to the cleavage of the double bond and a loss of conjugation, resulting in a change in the dye's spectral properties.
Reaction with Singlet Oxygen: BODIPY dyes, including styryl derivatives, can act as photosensitizers, generating singlet oxygen (¹O₂) upon irradiation.[12][13][14] This generated singlet oxygen can then react with the this compound molecule itself, leading to photooxidation. The furan (B31954) moiety, when incorporated into BODIPY structures, is known to react with singlet oxygen.[15] While not a styryl group, this highlights the potential for self-degradation via photosensitized singlet oxygen production. The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of this process.
References
- 1. Design, synthesis and functionalization of BODIPY dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-assisted synthesis, photochemical and electrochemical studies of long-wavelength BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on the Synthetic Methods for the BODIPY Core [mdpi.com]
- 6. Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Custom Styryl BODIPY Dyes for Bimodal Imaging [harvest.usask.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BODIPY-based regioisomers and a donor–acceptor rotor as organic photosensitizers for maximizing singlet oxygen quantum yields and for the photooxidation of thioanisole - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for STY-BODIPY Radical-Trapping Antioxidant (RTA) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The STY-BODIPY Radical-Trapping Antioxidant (RTA) assay is a robust method for determining the reactivity of antioxidants against peroxyl radicals. This fluorogenic probe, this compound, undergoes a co-autoxidation reaction with a hydrocarbon substrate, a process that is inhibited by the presence of radical-trapping antioxidants.[1][2][3] The rate of this inhibition provides a quantitative measure of the antioxidant's efficacy. The assay's reliance on monitoring the reaction kinetics offers a more detailed understanding of antioxidant performance compared to traditional endpoint assays.[4]
The underlying principle of the assay is the reaction of this compound with peroxyl radicals, which alters its fluorescence properties.[5] In its native state, this compound exhibits a pseudo-red fluorescence. Upon reaction with peroxyl radicals, it is converted to an oxidized form, STY-BODIPYox, which fluoresces in the green spectrum.[5] The rate of formation of STY-BODIPYox can be monitored over time, and the presence of an antioxidant will decrease this rate, resulting in an "inhibition period".[5] This allows for the determination of key kinetic parameters such as the inhibition rate constant (kinh) and the stoichiometry of the antioxidant reaction (n).[4][6]
Key Experimental Parameters
A summary of typical experimental parameters for the this compound RTA assay is provided in the table below. These values may require optimization depending on the specific experimental setup and the antioxidants being tested.
| Parameter | Typical Value/Range | Notes |
| This compound Concentration | 10 µM | Can be adjusted based on signal intensity and substrate. |
| Radical Initiator (AIBN) | 6 mM - 50 mM | Concentration can be varied to control the rate of radical generation.[1] |
| Co-oxidizable Substrate | Stripped Sunflower Oil, Styrene (3.5 M), Cumene (3.6 M) | The choice of substrate can influence the reaction kinetics.[1][4][6] |
| Antioxidant Concentration | 2 µM (or variable) | Should be tested at multiple concentrations to determine dose-response. |
| Temperature | 30°C - 70°C | The reaction is temperature-dependent; consistency is crucial.[1][4] |
| Solvent | Chlorobenzene (B131634), Aqueous solutions, Micellar systems | The choice of solvent depends on the solubility of the antioxidant and substrate.[3] |
| Monitoring (Fluorescence) | λex = 488 nm, λem = 518 nm (for STY-BODIPYox) | Continuous monitoring is recommended to capture the kinetic profile.[5] |
| Monitoring (Absorbance) | λmax ≈ 571 nm or 591 nm (for this compound consumption) | Monitoring the decrease in absorbance of the native probe.[6][7] |
Experimental Protocols
Materials
-
This compound probe
-
Radical Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)
-
Co-oxidizable substrate (e.g., stripped sunflower oil, styrene, cumene)
-
Antioxidant of interest
-
Reference Antioxidant (e.g., 2,2,5,7,8-pentamethyl-6-chromanol, PMC)
-
Anhydrous solvent (e.g., chlorobenzene)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader with temperature control
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., chlorobenzene or DMSO) at a concentration of 1 mM. Store protected from light.
-
AIBN Stock Solution: Prepare a stock solution of AIBN in the chosen solvent at a concentration of 500 mM.
-
Antioxidant Stock Solutions: Prepare stock solutions of the test antioxidant and the reference antioxidant in the same solvent at appropriate concentrations.
Assay Procedure (Fluorescence-based)
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing the co-oxidizable substrate and this compound in the chosen solvent. For example, for a final volume of 200 µL per well, you can prepare a master mix.
-
The final concentration of this compound in the well should be 10 µM.
-
-
Plate Loading:
-
Add the appropriate volume of the antioxidant stock solution (or solvent for the control) to the designated wells of the 96-well plate.
-
Add the reaction mixture to each well.
-
-
Initiation of Reaction:
-
Just before starting the measurement, add the AIBN stock solution to each well to achieve the desired final concentration (e.g., 50 mM).
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity of STY-BODIPYox over time (e.g., every 1-5 minutes for 1-2 hours).
-
Set the excitation wavelength to 488 nm and the emission wavelength to 518 nm.[5]
-
Data Analysis
-
Plot the Data: Plot the fluorescence intensity (or concentration of STY-BODIPYox) as a function of time for both the control (no antioxidant) and the samples containing the antioxidant.
-
Determine the Rates:
-
Uninhibited Rate (Runi): Calculate the initial rate of this compound oxidation from the slope of the curve for the control sample.[1]
-
Inhibited Rate (Rinh): Calculate the initial rate of this compound oxidation from the slope of the curve during the inhibition period for the antioxidant-containing samples.[1]
-
-
Calculate the Inhibition Rate Constant (kinh): The inhibition rate constant can be determined using the following equation, where [RH] is the concentration of the co-oxidizable substrate and kp is the propagation rate constant for the substrate.
kinh = (kp * [RH] * Runi) / (Rinh * [Antioxidant])
-
Determine the Stoichiometric Factor (n): The stoichiometric factor, which represents the number of peroxyl radicals trapped by each molecule of the antioxidant, can be calculated from the length of the inhibition period (τ).[1][4]
n = (Runi * τ) / [Antioxidant]
Visualizations
Chemical Reaction Mechanism
The following diagram illustrates the reaction of the this compound probe with peroxyl radicals.
Caption: Reaction of this compound with peroxyl radicals and its inhibition by an antioxidant.
Experimental Workflow
The diagram below outlines the major steps in the this compound RTA assay.
Caption: A streamlined workflow for the this compound radical-trapping antioxidant assay.
Logical Relationship of Assay Components
This diagram illustrates the interplay between the different components of the assay.
Caption: Logical relationships between the key components of the this compound RTA assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes: Using STY-BODIPY in the Fluorescence-Enabled Inhibited Autoxidation (Fenix) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autoxidation is a process of oxidative degradation that occurs in the presence of oxygen. In biological systems, the autoxidation of lipids, particularly polyunsaturated fatty acids in cell membranes, is a critical process known as lipid peroxidation. This process is implicated in various pathological conditions and a specific form of regulated cell death called ferroptosis. Radical-trapping antioxidants (RTAs) are compounds that can inhibit autoxidation by scavenging the chain-carrying peroxyl radicals.
Quantifying the efficacy of RTAs is crucial for drug discovery and development. While various methods exist, many common assays do not accurately reflect the reactivity of antioxidants towards the peroxyl radicals relevant to lipid peroxidation.[1][2] The Fluorescence-Enabled Inhibited Autoxidation (Fenix) assay is a robust and reliable method developed to determine the kinetic and stoichiometric information of RTAs.[1][2] This assay utilizes the fluorescent probe STY-BODIPY, a styrene-conjugated BODIPY chromophore, to monitor the progress of autoxidation in a lipid bilayer environment, mimicking a cell membrane.[1][3] The Fenix assay is particularly valuable for characterizing inhibitors of ferroptosis.[2][3][4]
Principle of the Fenix Assay
The Fenix assay is based on the principle of competitive oxidation. In a model system of unilamellar liposomes made from phosphatidylcholine, peroxyl radicals are generated at a constant rate by a radical initiator.[3] These peroxyl radicals can react with either the RTA being tested or the this compound fluorescent probe incorporated into the liposome (B1194612) bilayer.
When a potent RTA is present, it preferentially scavenges the peroxyl radicals. During this period, the concentration of this compound remains stable, and its fluorescence does not change. This is known as the inhibition period (τinh) . Once the RTA is consumed, the peroxyl radicals begin to oxidize the this compound probe, leading to a rapid decrease in its fluorescence.[5]
By monitoring the fluorescence of this compound over time, two key parameters of the RTA can be determined:
-
Stoichiometry (n): The number of peroxyl radicals trapped by each molecule of the antioxidant. This is calculated from the duration of the inhibition period.[5]
-
Inhibition Rate Constant (k_inh): The rate at which the antioxidant reacts with peroxyl radicals. This is determined from the rate of this compound consumption during the initial phase of the inhibited reaction.[5]
Applications in Research and Drug Development
-
Screening for Novel Antioxidants: The Fenix assay provides a reliable platform for high-throughput screening of chemical libraries to identify novel and potent RTAs.
-
Ferroptosis Research: As lipid peroxidation is a hallmark of ferroptosis, the Fenix assay is an excellent tool to identify and characterize compounds that inhibit this cell death pathway by acting as RTAs.[3][4] The results from the Fenix assay show a strong correlation with the anti-ferroptotic potency of tested compounds.[2]
-
Structure-Activity Relationship (SAR) Studies: The assay allows for the detailed investigation of how chemical modifications to a parent molecule affect its antioxidant capacity, guiding the optimization of lead compounds in drug development.[4]
-
Mechanistic Studies: The assay can be adapted to perform mechanistic experiments, such as determining kinetic isotope effects and solvent effects, to elucidate the reaction mechanisms of antioxidants.[1]
Experimental Protocol
This protocol describes a general procedure for the Fenix assay using this compound in unilamellar liposomes. Concentrations and specific reagents may require optimization.
4.1 Materials and Reagents
-
Egg Yolk Phosphatidylcholine (Egg PC)
-
This compound probe
-
Radical Initiator (e.g., mecamylamine (B1216088) or azo initiator like MeO-AMVN)
-
Antioxidant compound(s) of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chloroform
-
Nitrogen gas source
-
Sonicator or extruder
-
Fluorescence microplate reader or spectrophotometer
4.2 Experimental Workflow
4.3 Detailed Steps
-
Preparation of Liposomes:
-
In a glass vial, combine appropriate volumes of stock solutions of Egg PC, this compound, and the test antioxidant in chloroform. A typical final concentration might be ~1-2 mM lipids and ~1-5 µM this compound.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice or extrude it through polycarbonate membranes (e.g., 100 nm pore size).
-
-
Initiation and Monitoring:
-
Equilibrate the SUV suspension to 37°C.
-
Add the radical initiator to the suspension to start the autoxidation reaction. The final concentration of the initiator will determine the rate of radical generation.
-
Immediately transfer the sample to a pre-warmed fluorescence plate reader or spectrophotometer.
-
Monitor the decay of this compound fluorescence over time at 37°C.
-
4.4 Data Analysis
-
Plot the normalized fluorescence intensity as a function of time.
-
In the presence of an effective RTA, an inhibition period (τinh) will be observed where the fluorescence remains high before starting to decay.
-
The stoichiometric factor (n) is calculated using the equation: n = (Ri * τ_inh) / [RTA], where Ri is the known rate of radical initiation and [RTA] is the initial concentration of the antioxidant.
-
The inhibition rate constant (k_inh) is determined by fitting the data during the inhibition period to the appropriate kinetic model.
Data Presentation
Quantitative data from the Fenix assay should be summarized to compare the efficacy of different antioxidant compounds.
Table 1: Representative Fenix Assay Data for a Library of Test Compounds
| Compound ID | Inhibition Duration (τ_inh, min) | Stoichiometry (n) | Inhibition Rate Constant (k_inh, M⁻¹s⁻¹) |
| Control (No RTA) | 0 | N/A | N/A |
| Trolox (Reference) | 150 | 2.0 | 2.5 x 10⁴ |
| MM-1-Amine | 210 | 2.8 | 5.1 x 10⁴ |
| MM-12-Amine | 250 | 3.1 | 6.2 x 10⁴ |
| MM-12-Urea | 280 | 3.5 | 7.0 x 10⁴ |
| MM-12-1 | 95 | 1.5 | 1.8 x 10⁴ |
Note: Data are representative and adapted from findings related to ferroptosis inhibitors to illustrate the output of the Fenix assay.[3]
Chemical Reaction Pathway
The core of the Fenix assay is the competition between the test antioxidant (InH) and the this compound probe for the chain-carrying peroxyl radicals (ROO•).
References
- 1. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond DPPH: Use of Fluorescence-Enabled Inhibited Autoxidation to Predict Oxidative Cell Death Rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Antioxidant Activity in Lipid Bilayers using STY-BODIPY
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in various pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and drug-induced toxicity. The ability to accurately measure the efficacy of antioxidants in preventing lipid peroxidation within a biologically relevant environment, such as a lipid bilayer, is crucial for the development of novel therapeutics. STY-BODIPY is a lipophilic fluorescent probe that serves as an excellent tool for quantifying the radical-trapping activity of antioxidants directly in lipid membranes.[1][2]
This document provides detailed application notes and protocols for the use of this compound in measuring antioxidant activity in lipid bilayers. The methodology is based on the co-autoxidation of this compound with a lipid substrate, where the rate of probe consumption is monitored spectrophotometrically or fluorometrically.[1][3] The presence of a radical-trapping antioxidant introduces an inhibition period, the duration and rate of which provide quantitative measures of the antioxidant's potency.[3][4]
Principle of the Assay: The Fenix Assay
The "Fluorescence-Enabled Inhibited Autoxidation" (Fenix) assay utilizes this compound to assess the reactivity of antioxidants towards peroxyl radicals within a lipid bilayer.[5] The core principle involves the competitive oxidation of the fluorescent probe this compound alongside the lipid molecules in unilamellar liposomes.[5]
In its native state, this compound exhibits a characteristic fluorescence. Upon reaction with peroxyl radicals, the styryl moiety is oxidized, leading to a change in its fluorescent properties.[6][7] This change, either a decrease in the native fluorescence or the appearance of an oxidized product's fluorescence, is monitored over time.
When a radical-trapping antioxidant (RTA) is present in the lipid bilayer, it preferentially reacts with the peroxyl radicals, thereby delaying the oxidation of this compound. This results in a distinct "lag phase" or "inhibition period" in the fluorescence signal. The key parameters derived from this assay are:
-
Inhibition Rate Constant (kinh): A measure of how quickly the antioxidant reacts with peroxyl radicals. It is determined from the rate of this compound consumption during the initial inhibited phase.[3][4]
-
Stoichiometric Factor (n): Represents the number of peroxyl radicals trapped by a single molecule of the antioxidant. It is calculated from the duration of the inhibition period (τinh).[3][4]
Quantitative Data Summary
The following tables summarize the inhibition rate constants (kinh) and stoichiometric factors (n) for various antioxidants determined using the this compound assay in different systems.
Table 1: Antioxidant Activity in Phosphatidylcholine Liposomes
| Antioxidant | kinh (x 104 M-1s-1) | Stoichiometric Factor (n) | Reference |
| α-Tocopherol | 2.2 ± 0.6 | 2.0 | [4] |
| Butein | 3.0 ± 0.9 | 3.7 ± 1.1 | [4] |
| Ferrostatin-1 (Fer-1) | - | - | [3] |
| Liproxstatin-1 (Lip-1) | > 1.8 x 104 M-1s-1 | - | [5] |
| NDGA | - | - | [3] |
| Zileuton | - | - | [3] |
Note: Some values were not explicitly found in the provided search results and are marked as "-". Further literature review may be required for a more comprehensive list.
Table 2: Antioxidant Activity in Styrene/Cumene Co-autoxidation
| Antioxidant | kinh (x 104 M-1s-1) | Stoichiometric Factor (n) | Reference |
| TEMPO | - | Varies with initiation rate | [4] |
| Ar2NH | - | - | [4] |
| Ar2NO | - | - | [4] |
| PMC | - | Varies with initiation rate | [4] |
Note: Specific quantitative values for these compounds in this specific assay were not detailed in the provided search results.
Experimental Protocols
Preparation of this compound-Containing Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of egg phosphatidylcholine (PC) and incorporating this compound.
Materials:
-
Egg Phosphatidylcholine (PC)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Argon or Nitrogen gas
-
Extruder with 100 nm polycarbonate membranes
-
Water bath sonicator
-
Rotary evaporator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, add the desired amount of egg PC (e.g., to a final concentration of 1.0 mM) and this compound (e.g., to a final concentration of 10 µM) dissolved in chloroform.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the film under a stream of argon or nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate volume of PBS (pH 7.4) by vortexing for 10-15 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with a pore size of 100 nm at least 10-15 times using a mini-extruder. This process should be performed at a temperature above the phase transition temperature of the lipid.
-
-
Storage:
-
Store the prepared liposome (B1194612) suspension at 4°C and use within a few days for optimal results.
-
Measuring Antioxidant Activity (Fenix Assay)
This protocol outlines the procedure for initiating lipid peroxidation and monitoring the antioxidant activity using the prepared this compound-containing liposomes.
Materials:
-
This compound-containing liposomes (from Protocol 4.1)
-
Antioxidant stock solution (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
Lipid-soluble radical initiator (e.g., MeOAMVN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer or UV-Vis spectrophotometer with temperature control
Procedure:
-
Reaction Setup:
-
In a quartz cuvette, add the this compound-containing liposome suspension.
-
Add the desired concentration of the antioxidant from a stock solution. Ensure the final concentration of the solvent is minimal to avoid artifacts.
-
Place the cuvette in the temperature-controlled sample holder of the spectrophotometer/spectrofluorometer and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
-
Initiation of Peroxidation:
-
Initiate the lipid peroxidation by adding a small aliquot of the radical initiator (e.g., MeOAMVN to a final concentration of 0.2 mM).
-
-
Data Acquisition:
-
Immediately start monitoring the change in absorbance or fluorescence of this compound over time.
-
Absorbance: Monitor the decrease in absorbance at the λmax of this compound (approximately 571-591 nm).[2][8]
-
Fluorescence: Monitor the decrease in fluorescence of the native probe or the increase in fluorescence of the oxidized product (excitation and emission wavelengths will depend on the specific oxidized form).[6][7]
-
-
Record the data at regular intervals until the reaction reaches completion (i.e., the fluorescence/absorbance signal plateaus).
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity as a function of time.
-
Determine the rate of the uninhibited reaction (Runinh) from the slope of the curve in the absence of an antioxidant.
-
Determine the rate of the inhibited reaction (Rinh) from the initial slope of the curve in the presence of the antioxidant.
-
Measure the duration of the inhibition period (τinh).
-
Calculate the inhibition rate constant (kinh) and the stoichiometric factor (n) using the appropriate equations as described in the literature.[3][4]
-
Visualizations
Mechanism of this compound in Detecting Lipid Peroxidation
Caption: this compound oxidation by peroxyl radicals.
Experimental Workflow for the Fenix Assay
Caption: Workflow of the Fenix assay.
Logical Relationship of Assay Components
Caption: Interplay of components in the this compound assay.
References
- 1. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application of STY-BODIPY in Studying Lipid Peroxidation Kinetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in various physiological and pathological conditions, including cell aging, inflammation, and neurodegenerative diseases. The study of its kinetics is paramount for understanding disease mechanisms and for the development of novel antioxidant therapies. STY-BODIPY is a fluorescent probe that serves as an excellent tool for monitoring lipid peroxidation in real-time. This document provides detailed application notes and protocols for the use of this compound in studying the kinetics of lipid peroxidation, particularly in the context of co-autoxidation assays for evaluating antioxidant efficacy.
Principle of the Assay
This compound is a lipophilic fluorescent dye that can act as a signal carrier in the autoxidation of an organic substrate.[1] In its native, reduced state, this compound exhibits a characteristic fluorescence. Upon reaction with peroxyl radicals (ROO•), which are key intermediates in lipid peroxidation, the styryl moiety of the probe is oxidized. This oxidation leads to a shift in its fluorescence properties, allowing for the quantification of lipid peroxidation kinetics. Specifically, the reduced form of this compound has a pseudo-red fluorescence, which upon oxidation, shifts to a green fluorescence.[2] The progress of the reaction can be monitored by the change in absorbance or fluorescence intensity over time.[2][3]
Key Features of this compound
-
High Sensitivity: this compound is highly sensitive to peroxyl radicals, enabling the detection of subtle changes in lipid peroxidation rates.
-
Real-time Monitoring: The change in fluorescence allows for continuous monitoring of the reaction, providing detailed kinetic information.
-
Versatility: The assay can be adapted for use in various systems, including homogenous solutions, liposomes, and micelles, to mimic different biological environments.
-
Antioxidant Screening: It is particularly well-suited for determining the inhibition rate constants (kinh) and stoichiometry (n) of radical-trapping antioxidants.[4]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its application in determining the efficacy of various antioxidants.
Table 1: Spectroscopic and Kinetic Properties of this compound
| Parameter | Value | Reference |
| Reduced Form | ||
| Excitation Maximum (λex) | ~565 nm | [2] |
| Emission Maximum (λem) | ~591 nm | [3] |
| Oxidized Form (STY-BODIPYox) | ||
| Excitation Maximum (λex) | 488 nm | [2] |
| Emission Maximum (λem) | 518 nm | [2] |
| Reaction Kinetics | ||
| Rate constant (k) with peroxyl radicals | 141 M⁻¹ s⁻¹ | [3] |
Table 2: Inhibition Rate Constants (kinh) of Antioxidants Determined by this compound Co-autoxidation Assay
| Antioxidant | kinh (M⁻¹s⁻¹) | Stoichiometry (n) | Reference |
| α-tocopherol | (2.2 ± 0.6) × 10⁴ | 2.0 | [4] |
| Butein | (3.0 ± 0.9) × 10⁴ | 3.7 ± 1.1 | [4] |
| Homobutein | (2.8 ± 0.9) × 10³ | - | [4] |
Experimental Protocols
Protocol 1: General Co-autoxidation Assay in Solution
This protocol describes a general method for studying the kinetics of lipid peroxidation and the efficacy of antioxidants in a homogenous solution using this compound.
Materials:
-
This compound
-
Oxidizable substrate (e.g., styrene, cumene, stripped sunflower oil)[2][4]
-
Lipid-soluble radical initiator (e.g., AIBN, di-tert-butylperoxide)[4][5]
-
Antioxidant of interest
-
Spectrofluorometer or UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent like DMSO). Store in the dark at -20°C.
-
Prepare a working solution containing the oxidizable substrate and this compound in the chosen solvent. A typical final concentration for this compound is 10 µM.[4]
-
For antioxidant testing, add the antioxidant of interest to the working solution at a known concentration (e.g., 2 µM).[4]
-
Initiate the reaction by adding the radical initiator. The concentration of the initiator will determine the rate of radical generation.
-
Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelengths for the oxidized or reduced form of this compound.
-
For uninhibited reactions, the concentration of this compound will decrease (or the oxidized form will increase) at a steady rate.
-
For inhibited reactions, there will be an initial period of slow probe consumption (the lag phase or inhibition period, tinh), followed by a return to the uninhibited rate once the antioxidant is consumed.[4]
-
Calculate the rate of inhibited oxidation (Rinh) from the initial slope of the kinetic trace and the rate of uninhibited oxidation (Runinh) from the slope after the lag phase.
-
Determine the inhibition rate constant (kinh) and the stoichiometric factor (n) using the appropriate kinetic equations.[4]
Protocol 2: Fluorescence-Enabled Inhibited Autoxidation (FENIX) Assay in Liposomes
This protocol adapts the co-autoxidation assay to a liposomal system, which more closely mimics a biological membrane.
Materials:
-
This compound
-
Phospholipids (B1166683) (e.g., egg phosphatidylcholine)
-
Lipid-soluble radical initiator (e.g., AIBN)
-
Antioxidant of interest
-
Buffer solution (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Spectrofluorometer
Procedure:
-
Prepare unilamellar liposomes:
-
Dissolve phospholipids in a suitable organic solvent (e.g., chloroform).
-
Add this compound and the antioxidant of interest to the lipid solution.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with buffer to form multilamellar vesicles.
-
Extrude the vesicle suspension through a 100 nm polycarbonate membrane to form unilamellar liposomes.
-
-
Initiate lipid peroxidation by adding a lipid-soluble radical initiator like AIBN.
-
Monitor the fluorescence of this compound over time. The reaction progress is followed by the competitive oxidation of the fluorescent substrate.[7]
-
Analyze the kinetic data as described in Protocol 1 to determine the antioxidant's reactivity towards peroxyl radicals within the lipid bilayer.
Visualizations
Caption: Reaction of this compound with peroxyl radicals.
Caption: Experimental workflow for this compound assay.
Caption: Antioxidant intervention in lipid peroxidation.
References
- 1. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxycinnamyl Derived BODIPY as a Lipophilic Fluorescence Probe for Peroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: STY-BODIPY as a Fluorescent Probe for Ferroptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation. This process has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The study of ferroptosis requires reliable methods to detect its key hallmark: lipid peroxidation.
While the query specified "STY-BODIPY," it is crucial to clarify that for the application of detecting lipid peroxidation in the context of ferroptosis research, the scientific community predominantly utilizes a structurally similar and functionally relevant probe: C11-BODIPY™ 581/591 . This compound is a styrene-conjugated probe primarily used to measure radical-trapping antioxidant activity in cell-free systems through absorbance, whereas C11-BODIPY™ 581/591 is a fluorescent fatty acid analog designed to intercalate into cellular membranes and report on lipid peroxidation through a ratiometric fluorescence shift. This document will therefore focus on the application of C11-BODIPY™ 581/591 as the appropriate tool for ferroptosis research.
C11-BODIPY™ 581/591 is a lipophilic fluorescent dye that is readily incorporated into cellular membranes. In its native, reduced state, the probe fluoresces in the red spectrum (emission ~591 nm). Upon oxidation by lipid peroxyl radicals, the polyunsaturated butadienyl portion of the molecule is modified, causing a shift in its fluorescence emission to the green spectrum (emission ~510 nm). This ratiometric change allows for a sensitive and quantitative assessment of lipid peroxidation, minimizing variability from factors such as probe concentration and cell number.
Mechanism of Ferroptosis and Role of Lipid Peroxidation
Ferroptosis is initiated by the failure of the glutathione (B108866) (GSH)-dependent antioxidant defense system, primarily the enzyme Glutathione Peroxidase 4 (GPX4). GPX4 is responsible for detoxifying lipid hydroperoxides. When GPX4 is inhibited or when GSH is depleted, lipid hydroperoxides accumulate, leading to a cascade of events culminating in cell death.
Application Notes and Protocols for Cellular Imaging of Oxidative Stress with STY-BODIPY
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The detection and quantification of specific ROS in living cells is crucial for understanding disease mechanisms and for the development of novel therapeutic agents. STY-BODIPY is a lipophilic fluorescent probe that can be utilized for the sensitive detection of oxidative stress, particularly lipid peroxidation, in cellular membranes. This document provides detailed application notes and protocols for the use of this compound in cellular imaging.
Principle of Detection
This compound is a derivative of the BODIPY (boron-dipyrromethene) fluorophore, known for its excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability.[1][] The styryl moiety in this compound is susceptible to oxidation by peroxyl radicals, which are key intermediates in lipid peroxidation.[3][4] While the precise spectral shift of this compound upon oxidation in a cellular context is not as extensively documented as for other probes like C11-BODIPY(581/591), the general principle for similar lipid peroxidation probes involves a ratiometric fluorescence change.[5][6][7] In its native, non-oxidized state, the probe exhibits fluorescence at a longer wavelength (red spectrum). Upon reaction with peroxyl radicals, the styryl group is cleaved, resulting in a shift of the fluorescence emission to a shorter wavelength (green spectrum). This ratiometric response allows for a quantitative assessment of lipid peroxidation, as the ratio of the green to red fluorescence intensities is directly proportional to the extent of oxidative stress.
Quantitative Data
The following table summarizes the key photophysical and chemical properties of this compound and a closely related, well-characterized lipid peroxidation probe, C11-BODIPY(581/591), for comparative purposes.
| Property | This compound | C11-BODIPY(581/591) (for reference) |
| Maximum Absorption (λmax) | 591 nm (unoxidized)[3][4] | ~581 nm (unoxidized) |
| Maximum Emission (λem) | Not explicitly reported in a cellular context. Expected to be in the red/far-red region. | ~591 nm (unoxidized, red) |
| Oxidized Form Emission | Not explicitly reported. Expected to be in the green region. | ~510 nm (oxidized, green) |
| Quantum Yield (Φ) | High (characteristic of BODIPY dyes) | High |
| Molar Extinction Coefficient (ε) | High (characteristic of BODIPY dyes) | > 100,000 M⁻¹cm⁻¹ |
| Reactive Species | Peroxyl radicals[3][4] | Peroxyl radicals |
Experimental Protocols
Materials
-
This compound stock solution (e.g., 1-10 mM in anhydrous DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell line of interest
-
Inducer of oxidative stress (e.g., tert-butyl hydroperoxide (TBHP), H₂O₂, cumene (B47948) hydroperoxide)
-
Antioxidant (e.g., Trolox, N-acetylcysteine) for control experiments
-
Culture plates or dishes suitable for fluorescence microscopy (e.g., glass-bottom dishes)
Protocol 1: Staining Live Cells with this compound
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or appropriate imaging plates at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours.
-
-
Preparation of this compound Staining Solution:
-
Prepare a fresh working solution of this compound by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-5 µM.
-
Vortex the solution thoroughly to ensure complete mixing.
-
-
Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Induction of Oxidative Stress (Optional):
-
After incubation with the probe, the staining solution can be replaced with fresh medium containing an inducer of oxidative stress (e.g., 100-500 µM TBHP) for a desired period (e.g., 30-60 minutes).
-
For antioxidant control experiments, pre-incubate cells with an antioxidant for 1-2 hours before adding the oxidative stress inducer.
-
-
Washing:
-
Remove the staining solution (or the medium containing the stress inducer) and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or PBS for imaging.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for the non-oxidized (red) and oxidized (green) forms of the probe.
-
Suggested Filter Sets (based on C11-BODIPY):
-
Red Channel (Non-oxidized): Excitation: ~580 nm, Emission: ~600 nm
-
Green Channel (Oxidized): Excitation: ~488 nm, Emission: ~520 nm
-
-
Acquire images in both channels for ratiometric analysis.
-
Protocol 2: Staining Fixed Cells with this compound
Note: Staining for lipid peroxidation is ideally performed in live cells as fixation can alter the lipid membrane and introduce artifacts. However, if fixation is necessary, the following protocol can be adapted.
-
Cell Seeding and Treatment:
-
Follow steps 1-4 from the live-cell staining protocol.
-
-
Fixation:
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add the this compound staining solution (1-5 µM in PBS) to the fixed cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium and image as described in the live-cell protocol.
-
Data Analysis
Quantitative analysis of oxidative stress can be performed by ratiometric imaging. The ratio of the fluorescence intensity from the oxidized probe (green channel) to the non-oxidized probe (red channel) is calculated on a pixel-by-pixel basis. An increase in the green/red intensity ratio indicates an increase in lipid peroxidation.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound detection of lipid peroxidation.
Experimental Workflow
Caption: Experimental workflow for cellular imaging with this compound.
Data Analysis Logic
Caption: Logic for ratiometric analysis of this compound fluorescence.
References
- 1. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Peroxidation Assay Using BODIPY-Phenylbutadiene Probes: A Methodological Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Lipid Droplets with BODIPY Dyes
Introduction
Lipid droplets are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and cellular signaling. Their study is crucial in various research fields, including metabolic diseases, cancer, and drug development.[1] Fluorescent staining is a powerful technique for visualizing and quantifying lipid droplets in live cells. Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes widely used for this purpose due to their high lipophilicity, specificity for neutral lipids, excellent photostability, and bright fluorescence.[1][2][3][4]
This document provides a detailed protocol for staining lipid droplets in live cells using BODIPY 493/503, a common and well-characterized BODIPY dye for this application. While the user specified "STY-BODIPY," this term refers to a styrene-conjugated BODIPY derivative primarily used as a fluorogenic probe for measuring radical-trapping antioxidant (RTA) activity. For general lipid droplet staining, BODIPY 493/503 is the more appropriate and widely documented choice.
Principle of BODIPY Staining
BODIPY dyes are small, uncharged, and hydrophobic molecules that readily penetrate the cell membrane of live cells.[] Their lipophilic nature causes them to accumulate in the nonpolar environment of the neutral lipid core of lipid droplets, which primarily consists of triglycerides and sterol esters.[1][4] Upon partitioning into the lipid droplets, the fluorescence of BODIPY dyes, which is quenched in aqueous environments, is significantly enhanced, allowing for high-contrast imaging with low background signal.[2][6] BODIPY 493/503, in particular, exhibits a bright green fluorescence upon binding to neutral lipids.[4][6]
Data Presentation
The following table summarizes the key quantitative parameters for a typical BODIPY 493/503 live-cell staining experiment.
| Parameter | Recommended Range | Notes |
| BODIPY 493/503 Stock Solution Concentration | 1-10 mM in DMSO | Prepare by dissolving 1 mg of BODIPY 493/503 in an appropriate volume of DMSO.[2][][7] Store at -20°C, protected from light. |
| Working Solution Concentration | 0.1–2 µM in serum-free medium or PBS | Dilute the stock solution to the final working concentration just before use.[1][3][] The optimal concentration may vary depending on the cell type. |
| Incubation Time | 15–30 minutes | Shorter incubation times are generally preferred for live-cell imaging to minimize cytotoxicity.[1][3][7] |
| Incubation Temperature | 37°C | Standard cell culture incubation temperature.[3][7][] |
| Excitation Wavelength (max) | ~493 nm | |
| Emission Wavelength (max) | ~503 nm | Emits green fluorescence. |
Experimental Protocols
This section provides a detailed step-by-step protocol for staining lipid droplets in live adherent cells with BODIPY 493/503.
Materials
-
BODIPY 493/503 powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Serum-free cell culture medium
-
Live-cell imaging medium
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Micropipettes and sterile tips
-
Fluorescence microscope with appropriate filter sets for green fluorescence
Preparation of Reagents
-
BODIPY 493/503 Stock Solution (1 mM):
-
Dissolve 1.3 mg of BODIPY 493/503 in 1 mL of anhydrous DMSO.[7]
-
Vortex thoroughly until the dye is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
BODIPY 493/503 Working Solution (1 µM):
-
Warm the 1 mM stock solution to room temperature.
-
Dilute the stock solution 1:1000 in serum-free cell culture medium or PBS to a final concentration of 1 µM. For example, add 1 µL of 1 mM stock solution to 1 mL of medium.
-
Prepare this solution fresh for each experiment.
-
Staining Protocol for Live Adherent Cells
-
Cell Seeding:
-
Seed adherent cells on glass-bottom dishes or coverslips at an appropriate density to reach 70-80% confluency at the time of staining.[3]
-
-
Cell Washing:
-
Staining:
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound dye and reduce background fluorescence.[3]
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately proceed to imaging using a fluorescence microscope equipped with a filter set appropriate for BODIPY 493/503 (Excitation/Emission: ~493/503 nm).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for live-cell lipid droplet staining with BODIPY.
Signaling Pathway (Conceptual)
The following diagram illustrates the conceptual pathway of BODIPY dye localizing to lipid droplets.
Caption: Conceptual diagram of BODIPY dye localization and fluorescence.
References
Application Notes and Protocols for Co-autoxidation of STY-BODIPY with Hydrocarbon Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The co-autoxidation of styrene-conjugated BODIPY (STY-BODIPY) with hydrocarbon substrates provides a robust and sensitive method for studying radical-trapping antioxidants.[1][2][3] This approach utilizes this compound as a fluorescent probe that undergoes oxidation in the presence of peroxyl radicals, leading to a measurable change in its fluorescence or absorbance.[4][5][6] The rate of this change can be modulated by the presence of antioxidants, allowing for the determination of their inhibition rate constants (kinh) and stoichiometries (n).[2][7] This technique is particularly valuable as it mimics lipid peroxidation processes and can be adapted for various substrates and conditions, including aqueous solutions.[1][8]
Principle
The assay is based on the co-autoxidation of a hydrocarbon substrate and the this compound probe, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or di-tert-butylperoxide. The initiator generates peroxyl radicals at a constant rate, which then react with both the hydrocarbon substrate and the this compound. The oxidation of this compound leads to the formation of a non-conjugated product, STY-BODIPYox, resulting in a color change from pseudo-red to green and a shift in fluorescence emission.[4][5][9] The reaction progress can be monitored by following the increase in fluorescence of STY-BODIPYox or the decrease in absorbance of this compound.[5][6] In the presence of a radical-trapping antioxidant, the rate of this compound oxidation is reduced, and an induction period (τ) may be observed, during which the antioxidant is consumed.[4][10]
Key Applications
-
Determination of the kinetic and stoichiometric parameters of radical-trapping antioxidants.[1][2]
-
Screening and evaluation of the efficacy of novel antioxidant compounds.
-
Studying the mechanisms of antioxidant action, including synergistic effects.[1]
-
Investigating lipid peroxidation and its inhibition in various systems, including liposomes and vegetable oils.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from co-autoxidation experiments involving this compound and various hydrocarbon substrates.
Table 1: Reaction Conditions for Co-autoxidation of this compound with Various Hydrocarbon Substrates.
| Hydrocarbon Substrate | Concentration (M) | Initiator | Initiator Conc. (mM) | This compound Conc. (µM) | Temperature (°C) | Solvent |
| Styrene | 3.5 | di-tert-butylperoxide | 218 | 10 | 70 | Chlorobenzene |
| Ethylbenzene | 3.3 | di-tert-butylperoxide | 87 | 10 | 70 | Chlorobenzene |
| Cyclooctene | 3.1 | di-tert-butylperoxide | 218 | 10 | 70 | Chlorobenzene |
| Norbornene | 1.0 | di-tert-butylperoxide | 218 | 10 | 70 | Chlorobenzene |
| Dioxane | 2.9 | di-tert-butylperoxide | 218 | 10 | 70 | Chlorobenzene |
| Stripped Sunflower Oil | - | AIBN | 50 | - | 30 | - |
Data sourced from[4]
Table 2: Spectroscopic Properties for Monitoring this compound Co-autoxidation.
| Hydrocarbon Substrate | Monitoring Wavelength (nm) | Molar Extinction Coefficient (ε, M⁻¹ cm⁻¹) |
| Styrene | 571 | 97,235 |
| Ethylbenzene | 569 | 123,481 |
| Cyclooctene | 568 | 113,982 |
| Norbornene | 568 | 118,405 |
| Dioxane | 569 | 122,873 |
| Stripped Sunflower Oil (STY-BODIPYox fluorescence) | λex = 488, λem = 518 | - |
Data sourced from[5]
Experimental Protocols
Protocol 1: General Procedure for Co-autoxidation in Organic Solvents
This protocol describes a general method for studying the co-autoxidation of this compound with a hydrocarbon substrate in an organic solvent.
Materials:
-
This compound
-
Hydrocarbon substrate (e.g., styrene, ethylbenzene)
-
Radical initiator (e.g., di-tert-butylperoxide, AIBN)
-
Solvent (e.g., chlorobenzene)
-
Antioxidant of interest
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 2.0 mM in 1,2,4-trichlorobenzene).
-
Prepare a stock solution of the initiator in the chosen solvent.
-
Prepare a stock solution of the antioxidant in the chosen solvent.
-
-
Reaction Setup:
-
In a cuvette, combine the hydrocarbon substrate and the solvent to the desired final volume.
-
Add the this compound stock solution to achieve the final desired concentration (e.g., 10 µM).
-
Add the initiator stock solution to the mixture.
-
Thoroughly mix the solution.
-
-
Data Acquisition (Uninhibited Reaction):
-
Place the cuvette in the spectrophotometer or fluorometer, pre-heated to the desired reaction temperature (e.g., 70 °C).
-
Monitor the consumption of this compound by measuring the decrease in absorbance at the appropriate wavelength (see Table 2) or the increase in fluorescence of the oxidized product.
-
Record data for 10-20 minutes to establish a constant rate of uninhibited oxidation (Runi).
-
-
Data Acquisition (Inhibited Reaction):
-
To the ongoing reaction, add a small volume of the antioxidant stock solution (e.g., 10 µL of a 500 µM solution).
-
Continue to monitor the reaction progress. The rate of this compound consumption should decrease (Rinh). An induction period (tinh) may also be observed.[2]
-
-
Data Analysis:
-
Calculate the rate of the uninhibited reaction (Runi) from the linear portion of the kinetic trace before the addition of the antioxidant.
-
Calculate the rate of the inhibited reaction (Rinh) from the initial linear portion of the kinetic trace after the addition of the antioxidant.
-
Determine the duration of the inhibited period (tinh) if applicable.[2]
-
From these values, the inhibition rate constant (kinh) and the stoichiometric factor (n) of the antioxidant can be determined.[2][7]
-
Protocol 2: Co-autoxidation in a 96-Well Plate using Vegetable Oil as Substrate
This protocol is adapted for a higher-throughput screening of antioxidants using a microplate reader and vegetable oil as the oxidizable substrate.[9]
Materials:
-
This compound
-
Stripped sunflower oil (or other vegetable oil)
-
AIBN (radical initiator)
-
Antioxidant of interest
-
96-well black, flat-bottom polystyrene plate
-
Microplate reader with fluorescence detection and temperature control
Procedure:
-
Prepare Reaction Mixtures:
-
Prepare a stock solution of AIBN in the stripped sunflower oil.
-
Prepare stock solutions of the antioxidants to be tested.
-
Prepare a stock solution of this compound.
-
-
Plate Setup:
-
To each well of the 96-well plate, add 130 µL of the stripped sunflower oil containing AIBN.
-
For inhibited reactions, add the desired concentration of the antioxidant.
-
For the uninhibited control, add the corresponding volume of solvent used for the antioxidant stock.
-
Add the this compound stock solution to each well.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at 30 °C in the microplate reader.[9]
-
Set the reader to shake the plate (e.g., linear shaking, 2 mm amplitude) for 5 minutes, followed by a total incubation time of at least 15 minutes.[9]
-
Monitor the formation of the fluorescent oxidation product, STY-BODIPYox, by measuring fluorescence at λex = 488 nm and λem = 518 nm.[5][9]
-
Acquire data at regular time intervals (e.g., every 5 minutes).[9]
-
-
Data Analysis:
-
Convert the relative fluorescence units (RFU) to the concentration of STY-BODIPYox using a response factor.[9]
-
Plot the concentration of STY-BODIPYox over time to obtain kinetic curves for both uninhibited and inhibited reactions.
-
Determine the rates of uninhibited (Runi) and inhibited (Rinh) co-autoxidation and the induction time (τ) for each antioxidant.[4][10]
-
Visualizations
Caption: Mechanism of this compound co-autoxidation and antioxidant inhibition.
Caption: Experimental workflow for a typical co-autoxidation assay.
References
- 1. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Inhibition of hydrocarbon autoxidation by nitroxide-catalyzed cross-dismutation of hydroperoxyl and alkylperoxyl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01575A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for imaging and detecting modification of proteins by reactive lipid species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Part 1: Measuring Antioxidant Inhibition Rate Constants (k_inh_) with STY-BODIPY
Application Notes and Protocols for Determining Radical Trapping Stoichiometry using the STY-BODIPY Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the radical-trapping activity of antioxidants is a critical aspect of drug development and the study of oxidative stress. While various assays exist, many provide limited information on the true efficacy of an antioxidant. Inhibited autoxidation assays are considered the gold standard for obtaining reliable kinetic and stoichiometric data on the activity of radical-trapping antioxidants (RTAs).[1] The STY-BODIPY method is a continuous visible light spectrophotometric or fluorometric approach that simplifies the monitoring of inhibited autoxidations.[1][2]
This compound (Styrene-BODIPY) is a fluorogenic probe that acts as a signal carrier in the co-autoxidation of a hydrocarbon substrate.[1][3] During the assay, peroxyl radicals generated from a radical initiator react with the this compound probe, leading to a change in its absorbance or fluorescence.[2][4] In the presence of a radical-trapping antioxidant, this reaction is inhibited, resulting in a lag phase or inhibited period. The duration of this inhibited period is directly related to the stoichiometry of the antioxidant—that is, the number of peroxyl radicals trapped by each molecule of the antioxidant.
These application notes provide a detailed protocol for determining the radical trapping stoichiometry (n) of antioxidants using the this compound method.
Principle of the Method
The this compound method is based on the principle of inhibited co-autoxidation. In this system, a constant flux of peroxyl radicals is generated by the thermal decomposition of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). These peroxyl radicals react with both a hydrocarbon co-substrate (e.g., styrene (B11656) or cumene) and the this compound probe. The consumption of this compound can be monitored by the decrease in its absorbance at approximately 571 nm or by the change in its fluorescence emission.[3]
When a radical-trapping antioxidant is introduced into the system, it competes with the this compound probe for the peroxyl radicals. A potent antioxidant will effectively scavenge these radicals, thus preventing the oxidation of this compound. This period of protection is known as the inhibited period or lag phase (τ). The stoichiometry (n), which represents the number of peroxyl radicals trapped per molecule of antioxidant, can be calculated from the length of this inhibited period.
Experimental Workflow
The following diagram illustrates the general workflow for determining the radical trapping stoichiometry using the this compound method.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific antioxidant being tested and the available instrumentation.
1. Materials and Reagents:
-
This compound probe
-
Radical initiator (e.g., AIBN)
-
Hydrocarbon co-substrate (e.g., styrene, cumene)
-
Antioxidant of interest
-
Solvent (e.g., chlorobenzene, acetonitrile)
-
Spectrophotometer or fluorometer with temperature control
-
Cuvettes (quartz or glass, depending on the wavelength)
-
Micropipettes
2. Preparation of Stock Solutions:
-
This compound Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in chlorobenzene). Store in the dark to prevent photodegradation.
-
Radical Initiator Stock Solution: Prepare a stock solution of the radical initiator (e.g., 100 mM AIBN in chlorobenzene).
-
Antioxidant Stock Solution: Prepare a stock solution of the antioxidant of interest in a suitable solvent. The concentration should be chosen such that a small volume can be added to the reaction mixture to achieve the desired final concentration.
3. Assay Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the solvent, hydrocarbon co-substrate, and this compound stock solution to achieve the desired final concentrations. A typical reaction mixture may contain:
-
Styrene (e.g., 2 M)
-
This compound (e.g., 10 µM)
-
Solvent to make up the final volume.
-
-
Uninhibited Reaction (Control):
-
Place the cuvette in the spectrophotometer/fluorometer and allow the temperature to equilibrate (e.g., 37 °C).
-
Initiate the reaction by adding the radical initiator stock solution (e.g., to a final concentration of 5 mM AIBN).
-
Immediately start monitoring the decrease in absorbance at ~571 nm or the change in fluorescence over time. Record data at regular intervals until the this compound signal is significantly diminished.
-
-
Inhibited Reaction:
-
Prepare a separate reaction mixture as in step 1.
-
Add the antioxidant stock solution to achieve the desired final concentration (e.g., 1-5 µM).
-
Place the cuvette in the instrument and allow for temperature equilibration.
-
Initiate the reaction by adding the radical initiator stock solution.
-
Monitor the change in absorbance or fluorescence over time, ensuring data is collected for a sufficient duration to observe the end of the inhibited period and the subsequent consumption of this compound.
-
4. Data Analysis and Calculation of Stoichiometry (n):
-
Plot the data: Plot the absorbance or fluorescence of this compound as a function of time for both the uninhibited and inhibited reactions.
-
Determine the rate of initiation (Ri): The rate of initiation can be determined from the uninhibited reaction data or calculated from the known decomposition rate of the radical initiator at the given temperature.
-
Determine the inhibited period (τ): On the plot for the inhibited reaction, the inhibited period (τ) is the time during which the consumption of this compound is suppressed by the antioxidant. It is determined by the intersection of the tangent to the curve during the inhibited period and the tangent to the curve after the antioxidant has been consumed.
-
Calculate the stoichiometry (n): The stoichiometry is calculated using the following equation:
n = (Ri × τ) / [Antioxidant]
Where:
-
n is the radical trapping stoichiometry
-
Ri is the rate of radical initiation (in M/s)
-
τ is the duration of the inhibited period (in seconds)
-
[Antioxidant] is the initial concentration of the antioxidant (in M)
-
Data Presentation
The following table provides an example of quantitative data that can be obtained from this compound assays for different antioxidants.
| Antioxidant | Concentration (µM) | Rate of Initiation (Ri) (M/s) | Inhibited Period (τ) (s) | Stoichiometry (n) |
| α-Tocopherol | 2.0 | 5.0 x 10-9 | 800 | 2.0 |
| Trolox | 2.0 | 5.0 x 10-9 | 780 | 1.95 |
| BHT | 2.0 | 5.0 x 10-9 | 790 | 1.98 |
| Quercetin | 1.0 | 5.0 x 10-9 | 1200 | 6.0 |
Note: The data in this table are illustrative and will vary depending on the specific experimental conditions.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the experimental parameters and the final determination of the radical trapping stoichiometry.
Conclusion
The this compound method provides a robust and convenient platform for determining the stoichiometry of radical-trapping antioxidants. By accurately measuring the inhibited period, researchers can gain valuable insights into the efficacy of novel antioxidant compounds, aiding in the development of new therapeutics and a deeper understanding of the mechanisms of oxidative damage. The use of a spectrophotometric or fluorometric readout simplifies the assay compared to traditional oxygen uptake or hydroperoxide formation monitoring methods.[1]
References
Application Notes and Protocols for STY-BODIPY in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction to STY-BODIPY in Photodynamic Therapy (PDT)
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death.[1][2][3] BODIPY (boron-dipyrromethene) dyes have emerged as a promising class of photosensitizers due to their excellent photophysical properties, including high molar extinction coefficients, sharp absorption and emission peaks, and good photostability.[4][5]
The introduction of a styryl (STY) group to the BODIPY core is a key chemical modification that extends the π-conjugation of the molecule. This structural alteration results in a bathochromic shift, meaning the dye absorbs and emits light at longer, more tissue-penetrating wavelengths (in the red or near-infrared region), which is highly desirable for effective PDT.[6][7] Furthermore, to enhance their efficacy as PDT agents, this compound derivatives are often halogenated (e.g., with iodine or bromine). This "heavy-atom effect" promotes intersystem crossing (ISC) from the photo-excited singlet state to the triplet state, which is crucial for efficient singlet oxygen generation.[6][7]
These application notes provide an overview of the quantitative data for various this compound and related BODIPY derivatives, detailed experimental protocols for their evaluation, and diagrams illustrating key mechanisms and workflows.
Data Presentation: Quantitative Properties of BODIPY Photosensitizers
The following tables summarize key quantitative parameters for a selection of this compound and other relevant BODIPY derivatives used in photodynamic therapy. These parameters are crucial for evaluating and comparing the potential of different photosensitizers.
Table 1: Photophysical Properties of Selected BODIPY Derivatives
| Compound ID | λ_abs_ (nm) | λ_em_ (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F_) | Solvent | Reference |
| Distyryl-BODIPY 4 | 650 | 674 | 88,000 | 0.37 | DMSO | [8] |
| Cationic BODIPY AmI | 520 | - | - | - | - | [1] |
| Diiodo-BODIPY | - | - | - | - | - | [9] |
| Lactose-modified BDILa | 530 | - | - | Decreased with iodination | - | [10] |
Table 2: Photodynamic Efficacy of Selected BODIPY Derivatives
| Compound ID | Singlet Oxygen Quantum Yield (Φ_Δ_) | Cell Line | IC₅₀ (µM) | Light Dose | Dark Toxicity | Reference |
| Distyryl-BODIPY 4 | 0.28 | HeLa, MCF-7 | 0.58 - 0.76 | 600-720 nm | >100 µM | [8] |
| Cationic BODIPY AmI | 0.55 | HeLa, MCF-7 | - | 520 nm | >1.6 µM | [1] |
| Diiodo-BODIPY | High | HeLa | - | - | Low | [9] |
| Lactose-modified BDILa | High | Huh7, HeLa, MCF-7 | 0.5 - 0.6 | 530 nm | Low | [10] |
| BODIPY-PDT-3 | High | Lewis Lung Carcinoma | - | - | - | [11] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to evaluate the photodynamic therapy potential of this compound photosensitizers.
Protocol 1: Determination of Singlet Oxygen Quantum Yield (Φ_Δ_)
This protocol describes the relative method for measuring the singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap.
Materials:
-
This compound photosensitizer
-
1,3-diphenylisobenzofuran (DPBF)
-
Reference photosensitizer with a known Φ_Δ_ (e.g., Methylene Blue, Rose Bengal)
-
Spectrophotometer
-
Light source with a specific wavelength for irradiation
-
Cuvettes
-
Appropriate solvent (e.g., DMSO, ethanol)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound photosensitizer and the reference photosensitizer in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength.
-
Prepare a stock solution of DPBF in the same solvent.
-
-
Measurement:
-
In a cuvette, mix the photosensitizer solution (this compound or reference) with the DPBF solution. The final concentration of DPBF is typically around 30-50 µM.
-
Measure the initial absorbance of the DPBF at its maximum absorption wavelength (around 415 nm).
-
Irradiate the solution with a monochromatic light source at the absorption maximum of the photosensitizer.
-
At regular time intervals, stop the irradiation and record the absorbance of the DPBF at its maximum absorption wavelength.
-
Continue this process until the DPBF absorbance has significantly decreased.
-
-
Data Analysis:
-
Plot the natural logarithm of the DPBF absorbance (ln(A/A₀)) versus the irradiation time for both the this compound and the reference photosensitizer.
-
The slope of this plot gives the rate of DPBF decomposition (k).
-
Calculate the singlet oxygen quantum yield of the this compound (Φ_Δ_ (sample)) using the following equation:
Φ_Δ_ (sample) = Φ_Δ_ (reference) × (k_sample_ / k_reference_) × (I_abs_ (reference) / I_abs_ (sample))
where:
-
Φ_Δ_ (reference) is the known singlet oxygen quantum yield of the reference.
-
k is the rate of DPBF decomposition.
-
I_abs_ is the rate of light absorption by the photosensitizer, which can be calculated as 1 - 10⁻ᴬ (where A is the absorbance at the irradiation wavelength).
-
-
Protocol 2: Cellular Uptake Analysis by Flow Cytometry
This protocol details the quantification of intracellular this compound accumulation using flow cytometry, leveraging the intrinsic fluorescence of the BODIPY core.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound photosensitizer
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
96-well plates or cell culture flasks
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate or culture flasks at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
-
Incubation with this compound:
-
Prepare different concentrations of the this compound photosensitizer in complete cell culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells for a specific period (e.g., 2, 4, or 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells twice with ice-cold PBS to remove the extracellular photosensitizer.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS or a suitable flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the cells with a laser appropriate for the this compound's absorption spectrum (typically a blue or green laser).
-
Measure the fluorescence emission in the appropriate channel.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Compare the MFI of the cells treated with this compound to that of untreated control cells.
-
The increase in MFI is proportional to the amount of intracellular photosensitizer.
-
Protocol 3: In Vitro Photodynamic Therapy and IC₅₀ Determination
This protocol outlines the procedure for assessing the phototoxicity of this compound and determining its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound photosensitizer
-
96-well plates
-
Light source with a specific wavelength and power density
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Incubation with this compound:
-
Prepare a serial dilution of the this compound photosensitizer in complete cell culture medium.
-
Replace the medium in the wells with the this compound solutions of different concentrations.
-
Include a "dark toxicity" control group that will not be irradiated and a "no drug" control group.
-
Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Irradiation:
-
After incubation, wash the cells with PBS and replace the medium with fresh, phenol (B47542) red-free medium.
-
Irradiate the "PDT" group of wells with a light source at the appropriate wavelength and a specific light dose (J/cm²). The "dark toxicity" group should be kept in the dark.
-
-
Post-Irradiation Incubation:
-
Return the plate to the incubator and incubate for another 24-48 hours.
-
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the photosensitizer that causes a 50% reduction in cell viability, using a suitable software.
-
Visualizations: Diagrams of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in this compound mediated photodynamic therapy.
Caption: Mechanism of Type II Photodynamic Therapy with this compound.
Caption: Experimental workflow for in vitro PDT and IC₅₀ determination.
Caption: Simplified signaling pathways of PDT-induced cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New BODIPYs for photodynamic therapy (PDT): Synthesis and activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 8. BODIPYs in PDT: A Journey through the Most Interesting Molecules Produced in the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Efficient Diiodo-BODIPY in vitro Phototoxicity to Cancer Cells by Carbon Nano-Onions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BODIPY Dyes In Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Biological Applications of Water-Soluble STY-BODIPY Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores known for their exceptional photophysical properties, including high molar extinction coefficients, high fluorescence quantum yields, sharp emission peaks, and good photostability.[1][2] The styryl (STY) substituted BODIPY derivatives are of particular interest as their extended π-conjugation shifts their absorption and emission wavelengths to the far-red and near-infrared regions, which is advantageous for biological imaging due to deeper tissue penetration and reduced autofluorescence.[3][4] However, the inherent hydrophobicity of the BODIPY core limits their direct application in aqueous biological environments.[5][]
These application notes provide an overview of the synthesis of water-soluble STY-BODIPY derivatives and detailed protocols for their use in biological applications, including cell imaging and photodynamic therapy (PDT).
Strategies for Water Solubilization
To overcome the solubility issue, various hydrophilic moieties can be incorporated into the this compound structure without significantly compromising their fluorescent properties.[2][] Common strategies include:
-
Sulfonation: Introduction of sulfonate groups is a widely used method to enhance water solubility.[1][7]
-
Pegylation: Conjugation with polyethylene (B3416737) glycol (PEG) chains improves water solubility and biocompatibility.[3][8][9]
-
Incorporation of Charged Groups: The addition of charged groups like carboxylates or quaternary ammonium (B1175870) ions increases hydrophilicity.[3][5]
-
Glycosylation: Attachment of sugar moieties can improve water solubility and may also facilitate targeted delivery to specific cells.[2][10][11]
Data Presentation
Photophysical Properties of Water-Soluble this compound Derivatives
The following table summarizes the key photophysical properties of representative water-soluble this compound derivatives.
| Derivative | Water-Solubilizing Group | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Solvent | Reference |
| This compound-SO3H | Sulfonate | ~580 | ~600 | Not specified | Aqueous buffer | [1] |
| PEGylated this compound | Polyethylene Glycol (PEG) | ~650 | ~670 | Not specified | Aqueous buffer | [3] |
| Dicationic this compound | Dicationic (DABCO) | >600 | >650 | Not specified | Aqueous buffer | [3][12] |
| Dianionic this compound | Dicarboxylic acid | >600 | >650 | Not specified | Basic water | [3][12] |
| Glycosylated this compound | Glycosyl group | Not specified | Not specified | Not specified | Aqueous buffer | [2][10] |
Experimental Protocols
Protocol 1: General Synthesis of a Water-Soluble Styryl-BODIPY Derivative
This protocol describes a general two-step procedure for the synthesis of a water-soluble styryl-BODIPY derivative, involving a Knoevenagel condensation followed by a reaction to introduce a water-solubilizing group.
Step 1: Knoevenagel Condensation for Styryl-BODIPY Core Synthesis
-
Dissolve the starting BODIPY core with methyl groups at the 3- and 5-positions and an appropriate aromatic aldehyde in a suitable solvent (e.g., toluene (B28343) or a mixture of acetic acid and acetic anhydride).
-
Add a catalyst, typically piperidine (B6355638) or pyrrolidine.
-
Reflux the reaction mixture for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the styryl-BODIPY core.
Step 2: Introduction of Water-Solubilizing Groups (Example: Sulfonation)
-
Carefully add the purified styryl-BODIPY core to an excess of chlorosulfonic acid or fuming sulfuric acid at 0 °C.
-
Stir the reaction mixture at room temperature for a few hours.
-
Pour the reaction mixture slowly onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide).
-
The water-soluble sulfonated this compound derivative can be purified by dialysis or size-exclusion chromatography.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the synthesized water-soluble this compound derivatives.
-
Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Prepare a stock solution of the this compound derivative in a biocompatible solvent (e.g., DMSO or water).
-
Dilute the stock solution to various concentrations in cell culture medium.
-
Replace the medium in the 96-well plate with the medium containing the this compound derivatives.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
For photodynamic therapy applications, irradiate the cells with light of the appropriate wavelength and dose.[11]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Protocol 3: Fluorescence Microscopy for Cellular Imaging
This protocol outlines the use of water-soluble this compound derivatives for imaging live cells.
-
Grow cells on glass-bottom dishes or coverslips to an appropriate confluency.
-
Prepare a solution of the water-soluble this compound derivative in cell culture medium at the desired concentration.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the this compound solution for a specific duration (e.g., 15-60 minutes).
-
Wash the cells twice with PBS to remove the excess probe.
-
Add fresh cell culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the this compound derivative's excitation and emission wavelengths.
-
For co-localization studies, specific organelle trackers can be used in conjunction with the this compound probe.
Visualizations
Caption: Synthetic workflow for water-soluble this compound derivatives.
Caption: Workflow for biological applications of this compound probes.
Caption: Simplified signaling pathway in photodynamic therapy (PDT).
References
- 1. publication-theses.unistra.fr [publication-theses.unistra.fr]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoactivatable BODIPYs for Live-Cell PALM [mdpi.com]
- 5. Synthesis of a Water-Soluble BODIPY for Targeting and Assessing the Function of Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Photophysics, Electrochemistry and Electrogenerated Chemiluminescence of PEG-Modified BODIPY dyes in Organic and Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Water-Soluble Far-Red-Emitting Amphiphilic BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assessment of Antioxidant Efficacy Using STY-BODIPY: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of antioxidant efficacy is a critical aspect of drug discovery, food science, and cosmetics development. The STY-BODIPY assay is a robust and sensitive method for determining the radical-trapping ability of antioxidants. This technique relies on the co-autoxidation of a styrene-conjugated BODIPY dye (this compound) with an oxidizable substrate. In the presence of peroxyl radicals, the dye is oxidized, leading to a measurable change in its fluorescence or absorbance. Antioxidants compete for these radicals, thereby inhibiting the oxidation of this compound. The rate and extent of this inhibition provide quantitative measures of antioxidant potency.
This document provides detailed application notes and protocols for the in vitro assessment of antioxidant efficacy using this compound.
Principle of the Assay
The this compound assay is based on the principles of inhibited autoxidation. A free radical initiator, such as azobisisobutyronitrile (AIBN), is used to generate peroxyl radicals at a constant rate. These radicals initiate a chain reaction, leading to the oxidation of both the substrate (e.g., styrene (B11656), cumene, or lipids) and the this compound probe. The oxidation of this compound disrupts its conjugated system, causing a shift in its fluorescence emission from red to green or a decrease in its absorbance at a specific wavelength.[1][2]
When an antioxidant is introduced into the system, it scavenges the peroxyl radicals, thus breaking the oxidation chain. This results in a lag phase or a reduced rate of this compound oxidation, which can be monitored spectrophotometrically or fluorometrically.[1][3]
Key Parameters Determined
The this compound assay allows for the determination of two key parameters that characterize the efficacy of an antioxidant:
-
Inhibition Rate Constant (kinh): This constant reflects how quickly an antioxidant molecule reacts with and neutralizes a peroxyl radical. A higher kinh value indicates a more potent antioxidant.
-
Stoichiometric Factor (n): This number represents the number of peroxyl radicals that one molecule of the antioxidant can trap.
Data Presentation
The following tables summarize quantitative data for various antioxidants, providing a benchmark for comparison.
Table 1: Inhibition Rate Constants (kinh) of Selected Antioxidants
| Antioxidant | Substrate/System | kinh (M-1s-1) | Reference |
| α-Tocopherol | Cumene | 2.2 x 104 | [3] |
| Butein | Methyl Linoleate Micelles | 3.0 ± 0.9 x 104 | [3] |
| Homobutein | Methyl Linoleate Micelles | 2.8 ± 0.9 x 103 | [3] |
| Disodium Disulfide | PBS (pH 7.4) | 3.5 x 105 | [4] |
| Disodium Trisulfide | PBS (pH 7.4) | 4.0 x 105 | [4] |
| Disodium Tetrasulfide | PBS (pH 7.4) | 6.0 x 105 | [4] |
| Pentamethylchromanol (PMC) | - | - | [1] |
| Ferrostatin-1 (Fer-1) | - | - | [1] |
| Liproxstatin-1 (Lip-1) | - | - | [1] |
Table 2: Stoichiometric Factors (n) of Selected Antioxidants
| Antioxidant | n (radicals trapped per molecule) | Reference |
| α-Tocopherol | 2.0 | [3] |
| Butein | 3.7 ± 1.1 | [3] |
| This compound | 1 | [4] |
| PBD-BODIPY | 2 | [4] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay in Organic Solvent
This protocol describes the use of this compound to measure antioxidant activity in an organic solvent, which is suitable for lipophilic antioxidants.
Materials:
-
This compound
-
Oxidizable substrate (e.g., styrene or cumene)
-
Radical initiator (e.g., AIBN)
-
Antioxidant compound (test sample)
-
Solvent (e.g., chlorobenzene)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in chlorobenzene).
-
Prepare a stock solution of the antioxidant to be tested.
-
Prepare a stock solution of AIBN (e.g., 0.5 M in chlorobenzene).
-
-
Reaction Setup:
-
In a cuvette, add the solvent (e.g., chlorobenzene).
-
Add the oxidizable substrate to a final concentration of 3.5 M (for styrene) or 3.6 M (for cumene).[1][3]
-
Add the antioxidant to the desired final concentration (e.g., 2 µM).[1]
-
Equilibrate the mixture at the desired temperature (e.g., 37 °C or 70 °C).[1][3]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Plot the absorbance of this compound as a function of time.
-
The initial rate of the inhibited reaction is used to calculate the inhibition rate constant (kinh).
-
The duration of the lag phase (inhibition period, τ) is used to determine the stoichiometric factor (n).
-
Protocol 2: Fluorometric Assay in an Aqueous System (Liposomes)
This protocol is adapted for assessing antioxidants in a biologically relevant lipid bilayer environment.
Materials:
-
This compound
-
Egg phosphatidylcholine (PC)
-
Radical initiator (e.g., MeOAMVN)
-
Antioxidant compound (test sample)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Liposome (B1194612) Preparation:
-
Prepare unilamellar liposomes from egg phosphatidylcholine (PC) in PBS.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of the antioxidant.
-
Prepare a stock solution of the water-soluble radical initiator MeOAMVN.
-
-
Reaction Setup:
-
Initiation and Measurement:
-
Data Analysis:
Visualizations
Signaling Pathway of this compound Antioxidant Assay
Caption: Radical chain reaction and its inhibition in the this compound assay.
Experimental Workflow for this compound Assay
Caption: Step-by-step workflow for the this compound antioxidant assay.
References
Troubleshooting & Optimization
Technical Support Center: STY-BODIPY Fenix Assay for Antioxidant Measurement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the STY-BODIPY Fenix (Fluorescence-Enabled Inhibited Autoxidation) assay to measure antioxidant activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound Fenix assay?
A1: The this compound Fenix assay is a method to determine the reactivity of radical-trapping antioxidants.[1] It relies on the principle of competitive co-autoxidation. In the assay, a lipid substrate (like linoleic acid or phosphatidylcholine liposomes) is induced to undergo autoxidation, generating peroxyl radicals.[2] The fluorescent probe, this compound, competes with the antioxidant for these peroxyl radicals. In its reduced state, this compound is fluorescent in the red region of the spectrum. Upon reaction with peroxyl radicals, its chemical structure is altered, causing a shift in its fluorescence emission to the green region.[3] By monitoring the change in fluorescence over time, the ability of an antioxidant to scavenge these peroxyl radicals and inhibit the oxidation of this compound can be quantified.
Q2: What are the key advantages of the Fenix assay over other antioxidant assays like DPPH or ABTS?
A2: The primary advantage of the Fenix assay is its use of biologically relevant peroxyl radicals as the oxidant, which are key players in lipid peroxidation in vivo.[1] Assays like DPPH and ABTS utilize stable, artificial radicals that may not accurately reflect the antioxidant's activity against physiological oxidants.[1] The Fenix assay also allows for the determination of both the inhibition rate constant (k inh) and the stoichiometric factor (n), providing a more comprehensive assessment of antioxidant potency.[4]
Q3: What are the excitation and emission wavelengths for the oxidized and reduced forms of this compound?
A3: The spectral properties of this compound are crucial for this assay. The reduced form of this compound has an excitation maximum around 580 nm and an emission maximum around 590-600 nm (red fluorescence). Upon oxidation, the fluorescence shifts, with an excitation maximum around 488-500 nm and an emission maximum around 510-520 nm (green fluorescence).[3][5]
Q4: Can I use a different fluorescent probe for this assay?
A4: While other fluorescent probes for lipid peroxidation exist, the Fenix assay is specifically designed around the properties of styryl-substituted BODIPY dyes like this compound. These probes have the necessary reactivity with peroxyl radicals and the distinct fluorescence shift upon oxidation that allows for ratiometric analysis. Using a different probe would require re-validation of the entire assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Fluorescence Signal | 1. Incorrect filter set or wavelength settings on the plate reader. 2. Degradation of the this compound probe. 3. Insufficient concentration of the probe. | 1. Verify the excitation and emission wavelengths for both the oxidized and reduced forms of this compound and ensure the correct filters are in place. 2. Prepare a fresh stock solution of this compound. Protect the stock solution and working solutions from light and store them appropriately. 3. Optimize the concentration of this compound; a typical starting concentration is in the low micromolar range. |
| High Background Fluorescence | 1. Autofluorescence from the sample or buffer components. 2. Contamination of the microplate or reagents. 3. Light leakage in the plate reader. | 1. Run a blank control containing all components except the this compound probe to determine the background fluorescence. If high, consider using a different buffer or purifying the sample. 2. Use high-purity reagents and new, clean microplates. 3. Ensure the plate reader is properly sealed and functioning correctly. |
| Inconsistent or Non-Reproducible Results | 1. Variability in pipetting. 2. Fluctuation in temperature. 3. Incomplete mixing of reagents. 4. Degradation of the radical initiator. | 1. Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. 2. The assay is temperature-sensitive. Ensure the plate reader maintains a stable and consistent temperature throughout the experiment. 3. Ensure thorough mixing of the reaction components before starting the measurement. 4. Prepare a fresh solution of the radical initiator (e.g., AIBN) for each experiment. |
| Rapid Signal Decay or Photobleaching | 1. High excitation light intensity. 2. Prolonged exposure to excitation light. | 1. Reduce the intensity of the excitation light on the plate reader. 2. Minimize the exposure time for each reading or increase the interval between readings. |
| Unexpected Fluorescence Shift (Color Change) | 1. The this compound probe itself is highly susceptible to oxidation, which can lead to an overestimation of lipid peroxidation.[6] 2. Color changes or fluorescence fading may occur that are not due to lipid peroxidation.[6] | 1. Run a control without the antioxidant to observe the baseline oxidation rate of the probe. 2. Include appropriate positive and negative controls in your experimental design. |
Experimental Protocols
Key Experiment: this compound Fenix Assay in a Liposomal System
This protocol outlines the measurement of antioxidant activity against peroxyl radicals in a lipid bilayer model.
Materials:
-
This compound
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other suitable lipid
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) or other lipid-soluble radical initiator
-
Antioxidant compound of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
-
Sonicator or extruder
-
Fluorescence microplate reader
Methodology:
-
Liposome (B1194612) Preparation:
-
In a round-bottom flask, dissolve the desired amount of POPC and a small amount of this compound in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) to the desired final lipid concentration (e.g., 1 mg/mL).
-
Create unilamellar liposomes by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Assay Setup:
-
In a 96-well black microplate, add the liposome suspension to each well.
-
Add the antioxidant compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) for the wells without the antioxidant.
-
Prepare a solution of the radical initiator (e.g., AMVN) in a suitable solvent (e.g., ethanol).
-
-
Initiation and Measurement:
-
Initiate the autoxidation by adding the radical initiator solution to each well.
-
Immediately place the microplate in a pre-warmed fluorescence plate reader (e.g., 37°C).
-
Monitor the fluorescence intensity over time. Set the reader to kinetically measure the fluorescence of the oxidized this compound (Excitation: ~490 nm, Emission: ~515 nm) and, if possible, the reduced form (Excitation: ~580 nm, Emission: ~595 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity of the oxidized this compound versus time for each antioxidant concentration.
-
Determine the rate of uninhibited oxidation (Runinh) from the slope of the curve in the absence of the antioxidant.
-
Determine the rate of inhibited oxidation (Rinh) from the initial slope of the curve in the presence of the antioxidant.
-
Calculate the inhibition rate constant (kinh) using the following equation:
-
kinh = Runinh / ([Antioxidant] * (Runinh - Rinh))
-
-
Determine the length of the inhibition period (τinh), which is the time during which the oxidation is suppressed by the antioxidant.
-
Calculate the stoichiometric factor (n), which represents the number of peroxyl radicals trapped by each molecule of the antioxidant, using the equation:
-
n = (Runinh * τinh) / [Antioxidant]
-
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| This compound Concentration | 1 - 10 µM | The optimal concentration should be determined empirically for each experimental system. |
| Lipid Concentration (for liposomes) | 0.5 - 2 mg/mL | The choice of lipid and its concentration can influence the kinetics of the assay. |
| Radical Initiator (e.g., AMVN) Concentration | 10 - 100 µM | The concentration of the initiator will determine the rate of radical generation. |
| Excitation Wavelength (Reduced this compound) | ~580 nm | |
| Emission Wavelength (Reduced this compound) | ~590 - 600 nm | |
| Excitation Wavelength (Oxidized this compound) | ~490 nm | [3] |
| Emission Wavelength (Oxidized this compound) | ~515 nm | [3] |
| Inhibition Rate Constant (kinh) for potent antioxidants | 104 - 106 M-1s-1 | This value is highly dependent on the specific antioxidant and the experimental conditions.[7] |
| Stoichiometric Factor (n) | 1 - 4 | This value indicates the number of radicals scavenged per antioxidant molecule.[4] |
Visualizations
References
- 1. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Peroxidation Assay Using BODIPY-Phenylbutadiene Probes: A Methodological Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing STY-BODIPY Concentration for Cellular Assays
Welcome to the technical support center for STY-BODIPY cellular assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cellular assays?
The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and specific application. However, a general starting range for live cell imaging is 0.1–2 µM, while for fixed cells, a slightly higher concentration of 0.5–5 µM may be necessary.[] For tissue sections, a concentration of 1–10 µM is often used to ensure adequate penetration.[] It is always recommended to perform a concentration titration to determine the best concentration for your specific cell line and experimental setup.
Q2: How can I reduce high background fluorescence in my this compound staining?
High background fluorescence is a common issue that can significantly lower the signal-to-noise ratio.[][] Several factors can contribute to this problem:
-
Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and increased background. Try reducing the dye concentration.[]
-
Inadequate Washing: Insufficient washing after staining can leave residual, unbound dye in the sample.[] Increase the number and duration of washes with phosphate-buffered saline (PBS) or a suitable buffer.[]
-
Poor Mounting Conditions: The choice of mounting medium can impact background fluorescence. Use a mounting medium with anti-fade reagents to preserve the signal and reduce background.[]
Q3: My this compound signal is weak. How can I improve it?
A weak fluorescent signal can be caused by several factors:
-
Suboptimal Dye Concentration: The concentration of this compound may be too low. Consider increasing the concentration within the recommended range.[]
-
Short Incubation Time: The incubation time may not be sufficient for the dye to effectively label the target structures. Try extending the incubation period.[]
-
Poor Cell Health: Unhealthy or stressed cells may not take up the dye efficiently. Ensure your cells are healthy and in the logarithmic growth phase before staining.[]
-
Photobleaching: BODIPY dyes, while relatively stable, can still be susceptible to photobleaching, especially with prolonged exposure to excitation light.[3] Minimize light exposure and use anti-fade reagents.[]
Q4: Is this compound toxic to cells?
While BODIPY dyes generally exhibit low cytotoxicity, high concentrations or prolonged exposure can be harmful to cells, especially in live-cell imaging experiments.[4] It is crucial to determine the cytotoxic threshold of this compound for your specific cell line by performing a viability assay (e.g., MTT or trypan blue exclusion) with a range of dye concentrations and incubation times.
Q5: Can I use this compound for both live and fixed cell imaging?
Yes, this compound and other BODIPY dyes are suitable for both live and fixed cell imaging.[][5][6] However, the optimal staining protocols may differ. For fixed cells, a mild fixation with 2-4% paraformaldehyde is recommended to preserve cellular structures without compromising the dye's fluorescence.[]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Dye concentration too high.2. Insufficient washing.3. Non-specific binding. | 1. Perform a concentration titration to find the optimal concentration.2. Increase the number and duration of wash steps with PBS.[]3. Consider using a blocking buffer for fixed cell staining. |
| Weak or No Signal | 1. Dye concentration too low.2. Insufficient incubation time.3. Poor cell permeability.4. Photobleaching. | 1. Increase the dye concentration within the recommended range.2. Optimize the incubation time.3. For fixed cells, consider a permeabilization step with a mild detergent (e.g., Triton X-100).4. Minimize exposure to excitation light and use an anti-fade mounting medium.[] |
| Signal Fades Quickly (Photobleaching) | 1. High excitation light intensity.2. Prolonged exposure to light. | 1. Reduce the laser power or illumination intensity.2. Decrease the exposure time and the frequency of image acquisition.3. Use an anti-fade reagent in your mounting medium.[] |
| Cell Death or Altered Morphology | 1. This compound concentration is too high, leading to cytotoxicity.[4]2. Prolonged incubation time. | 1. Perform a cytotoxicity assay to determine the maximum non-toxic concentration.2. Reduce the incubation time. |
| Formation of Aggregates | 1. High dye concentration leading to self-quenching and aggregation.[3] | 1. Lower the this compound concentration.2. Ensure the dye is fully dissolved in the working solution. |
| Inconsistent Staining | 1. Uneven cell density.2. Incomplete removal of culture medium. | 1. Ensure a homogenous cell monolayer.2. Wash cells thoroughly with PBS before adding the staining solution to remove any residual serum or media components.[7][8] |
Experimental Protocols
Standard Protocol for this compound Staining of Live Cells
-
Cell Seeding: Seed cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Staining Solution: Prepare a working solution of this compound in a serum-free medium or PBS. A typical starting concentration is 1 µM.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove the culture medium.[7][8]
-
Staining: Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[7][8]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound dye.[]
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for this compound.
Standard Protocol for this compound Staining of Fixed Cells
-
Cell Seeding and Fixation: Grow cells on coverslips. Once they reach the desired confluency, wash them with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
(Optional) Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Preparation of Staining Solution: Prepare a working solution of this compound in PBS. A typical starting concentration is 2 µM.[9]
-
Staining: Add the staining solution and incubate for 20-60 minutes at room temperature in the dark.[]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope.
Visual Guides
Caption: Experimental workflows for live and fixed cell staining with this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound assays.
References
- 3. researchgate.net [researchgate.net]
- 4. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
- 5. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. [Flow Cytometry Optimization of Three Different BODIPY Molecules for Staining Lipid Droplets of Cryptococcus neoformans] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing STY-BODIPY photobleaching during fluorescence microscopy
Welcome to the technical support center for STY-BODIPY and other BODIPY-based dyes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to photobleaching during fluorescence microscopy experiments.
Troubleshooting Guide: Minimizing this compound Photobleaching
This guide provides solutions to common issues encountered during the imaging of this compound and other BODIPY derivatives.
Problem 1: Rapid signal loss or fading upon illumination.
-
Question: My this compound fluorescence signal is disappearing almost immediately after I start imaging. What's causing this and how can I fix it?
-
Answer: Rapid signal loss is a classic sign of photobleaching, where high-intensity light exposure causes irreversible damage to the fluorophore.[1][2][3] This is a common issue in fluorescence microscopy, particularly with sensitive organic dyes.[4][5]
Solutions:
-
Reduce Excitation Light Intensity: This is the most critical factor. Use the lowest possible laser or lamp power that provides a sufficient signal-to-noise ratio.[2][6][7] Employ neutral-density filters to attenuate the light source without altering its spectral properties.[1][7][8]
-
Optimize Exposure Time: Lengthening the camera exposure time allows for a reduction in excitation intensity while maintaining signal strength.[6][9] However, for live-cell imaging of dynamic processes, an overly long exposure can cause motion blur.[9] A balance must be struck between minimizing photobleaching and accurately capturing the biological event.
-
Use Antifade Reagents: Incorporate a commercial or homemade antifade mounting medium for fixed samples.[1][8] For live-cell imaging, supplement the imaging medium with antioxidant reagents like Trolox or a commercial oxygen scavenging system.[7][10]
-
Problem 2: My sample is showing signs of phototoxicity in live-cell imaging.
-
Question: During time-lapse imaging with this compound, I'm observing cellular stress, such as blebbing or apoptosis. Is this related to photobleaching?
-
Answer: Yes, phototoxicity and photobleaching are closely linked. The same high-energy photons that excite the fluorophore can also generate reactive oxygen species (ROS), which damage both the dye and cellular components.[2][9][11]
Solutions:
-
Minimize Total Light Dose: Reduce the overall exposure of the sample to light by only illuminating when acquiring an image.[7][11] Avoid prolonged focusing on the area of interest using the fluorescence channel; use transmitted light for focusing whenever possible.[1][8]
-
Optimize Imaging Intervals: For time-lapse experiments, use the longest possible interval between image acquisitions that still captures the dynamics of the process under investigation.[7]
-
Employ Oxygen Scavengers: The use of oxygen scavenging systems in the imaging media can reduce the formation of ROS, thereby mitigating both phototoxicity and photobleaching.[4][5]
-
Problem 3: The antifade reagent I'm using doesn't seem to work well with my BODIPY dye.
-
Question: I'm using a standard antifade mounting medium, but my BODIPY-stained sample is still photobleaching quickly. Are some antifade agents incompatible?
-
Answer: Yes, not all antifade reagents are universally effective, and some may be less suitable for BODIPY dyes. For instance, some reports suggest that p-Phenylenediamine (PPD), a common antifade component, can be problematic with certain cyanine (B1664457) dyes and may not be optimal for all fluorophores.[12][13] It's crucial to select a compatible antifade medium.
Solutions:
-
Select a Recommended Antifade for BODIPY: Consider using mounting media containing n-propyl gallate (NPG) or Trolox, which have been shown to be effective with a range of fluorophores.[10][12][14]
-
Test Different Formulations: The effectiveness of an antifade reagent can be sample- and dye-dependent. It may be necessary to empirically test a few different commercial antifade media to find the one that performs best for your specific this compound application.[1][8]
-
Consider a ROXS System: For single-molecule experiments, a Reducing and Oxidizing System (ROXS) in combination with an oxygen scavenger has been shown to significantly improve the photostability of BODIPY-FL.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties? A1: this compound is a styrene-conjugated fluorogenic probe.[15][16][17] It is often used to measure radical-trapping antioxidant (RTA) activity by monitoring the loss of its absorbance.[15][16] Key spectral properties include an absorbance maximum around 571-591 nm.[18]
Q2: Are BODIPY dyes generally considered photostable? A2: BODIPY dyes are known for their high fluorescence quantum yields, narrow emission peaks, and generally good photostability compared to some other classes of organic dyes like fluorescein (B123965).[19][20][][22][][24] However, like all fluorophores, they are susceptible to photobleaching under intense illumination.[]
Q3: Can I use this compound for live-cell imaging? A3: Yes, various BODIPY derivatives are widely used for live-cell imaging to label structures like lipid droplets and lysosomes, and for tracking fatty acids.[25][26] When using this compound for live-cell imaging, it is crucial to implement strategies to minimize phototoxicity.[27][28]
Q4: What are the main mechanisms of BODIPY photobleaching? A4: The primary mechanism of photobleaching for many organic dyes, including BODIPY, involves the interaction of the excited fluorophore with molecular oxygen.[][29] This can lead to the formation of reactive oxygen species (ROS) that chemically and irreversibly damage the dye molecule, rendering it non-fluorescent.[2][29]
Q5: How can I quantify photobleaching in my experiment? A5: To quantify photobleaching, you can acquire a time-lapse series of images under your standard imaging conditions. Then, measure the fluorescence intensity of the region of interest in each frame. Plotting the intensity as a function of time or exposure number will reveal the rate of photobleaching. This can be used to compare the effectiveness of different prevention strategies.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to imaging settings and antifade reagent performance.
Table 1: Recommended Starting Parameters for Imaging this compound
| Parameter | Recommendation for Fixed Cells | Recommendation for Live Cells | Rationale |
| Excitation Intensity | Use <10% of laser/lamp power | Use <1% of laser/lamp power | Minimizes photobleaching and phototoxicity.[7] |
| Exposure Time | 100-500 ms | 20-200 ms | Balances signal acquisition with temporal resolution.[9] |
| Imaging Mode | Confocal or Widefield | Spinning Disk Confocal or TIRF | Reduces out-of-focus light and associated phototoxicity.[11] |
| Binning | 1x1 or 2x2 | 2x2 or 4x4 | Increases signal-to-noise ratio, allowing for lower light exposure.[8] |
Table 2: Common Antifade Reagents and Their Properties
| Antifade Reagent | Active Component(s) | Compatibility with BODIPY | Notes |
| VECTASHIELD® | p-Phenylenediamine (PPD) suggested | May not be optimal[12] | PPD can cause autofluorescence with UV excitation.[12][13] |
| ProLong™ Gold/Diamond | Proprietary | Generally compatible, but testing is recommended | Some reports indicate ProLong may not work well with BODIPY dyes.[12] |
| SlowFade™ Gold/Diamond | Proprietary | Generally compatible | Designed for broad fluorophore compatibility.[30] |
| n-Propyl Gallate (NPG) | n-Propyl Gallate | Recommended | A common and effective antioxidant.[12][14] Can be used with live cells but may have biological effects.[12] |
| Trolox | Vitamin E analog | Recommended | Cell-permeable antioxidant suitable for live-cell imaging.[7][10] |
Experimental Protocols
Protocol 1: Preparing an N-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
n-Propyl Gallate (NPG) powder
-
Dimethyl Sulfoxide (DMSO)
-
Stir plate and stir bar
-
50 mL conical tube
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of NPG in 10 mL of DMSO. This may require gentle warming and vortexing. NPG does not dissolve well in aqueous solutions.[14]
-
Prepare the glycerol/PBS solution: In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS. Mix thoroughly by vortexing or inverting.[14]
-
Combine the solutions: While vigorously stirring the glycerol/PBS solution, slowly add 100 µL of the 20% NPG stock solution dropwise.[14]
-
Storage: Store the final mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Live-Cell Imaging with a Trolox-Supplemented Medium
Materials:
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Trolox powder
-
DMSO
-
Cells stained with this compound on an imaging dish
Procedure:
-
Prepare a 100 mM Trolox stock solution: Dissolve Trolox in DMSO. Store in aliquots at -20°C.
-
Prepare the final imaging medium: On the day of the experiment, dilute the Trolox stock solution into the pre-warmed live-cell imaging medium to a final working concentration of 0.5-1 mM. Some optimization may be required depending on the cell type.[7]
-
Medium Exchange: Just before imaging, aspirate the culture medium from the cells and gently wash once with the Trolox-supplemented imaging medium.
-
Image Acquisition: Add the final volume of Trolox-supplemented medium to the imaging dish and proceed with microscopy. Remember to use the lowest possible excitation power and minimize the duration of exposure.
Visualizations
Caption: Troubleshooting workflow for this compound photobleaching.
Caption: Experimental workflow for fluorescence imaging.
References
- 1. news-medical.net [news-medical.net]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. precipoint.com [precipoint.com]
- 7. biocompare.com [biocompare.com]
- 8. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. bidc.ucsf.edu [bidc.ucsf.edu]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 15. medkoo.com [medkoo.com]
- 16. caymanchem.com [caymanchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 22. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. BODIPY - Wikipedia [en.wikipedia.org]
- 25. BODIPY-based dye for no-wash live-cell staining and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Photoactivatable BODIPYs for Live-Cell PALM - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Photoactivatable BODIPYs for Live-Cell PALM | NSF Public Access Repository [par.nsf.gov]
- 29. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. med.upenn.edu [med.upenn.edu]
STY-BODIPY fluorescence quenching and how to avoid it
Welcome to the Technical Support Center for STY-BODIPY and related BODIPY dyes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges with fluorescence quenching in your experiments.
Note on Terminology : The term "this compound" may refer to "Styryl-BODIPY," a subclass of BODIPY dyes. The principles and troubleshooting steps outlined here are broadly applicable to the entire BODIPY family, including styryl derivatives, which are known for their sensitivity to environmental properties.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is fluorescence quenching and why is my this compound signal weak?
A: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[] For this compound dyes, a weak signal is often a result of quenching caused by several factors, including the local environment and the dye's molecular structure.[] Common quenching mechanisms include:
-
Aggregation-Caused Quenching (ACQ): At high concentrations or in aqueous environments, dye molecules can stack together (form aggregates), which prevents them from fluorescing.[][2]
-
Solvent Effects: The polarity of the solvent significantly impacts fluorescence. Polar solvents can dramatically quench the fluorescence of some BODIPY derivatives.[3][4][5]
-
Photobleaching: Prolonged or high-intensity light exposure can cause irreversible photochemical destruction of the dye molecules.[6][7]
-
Photoinduced Electron Transfer (PET): Electron transfer processes within the molecule or with its environment can provide a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence.[]
Q2: How does solvent choice affect this compound fluorescence?
A: The choice of solvent is critical as it can profoundly influence the fluorescence quantum yield. The fluorescence of BODIPY dyes is very sensitive to solvent polarity.[8] For many BODIPY derivatives, especially dimeric or sterically unhindered ones, fluorescence intensity is high in nonpolar solvents but decreases significantly in polar, electron-donating solvents like acetone, DMF, and DMSO.[3][4][5] This is often due to specific interactions with solvent molecules that stabilize non-radiative decay pathways.[4][9] Therefore, for applications where high brightness is desired, using a nonpolar microenvironment or solvent is preferable.
Q3: What is Aggregation-Caused Quenching (ACQ) and how can I prevent it?
A: Aggregation-Caused Quenching (ACQ) occurs when BODIPY molecules, which are typically highly fluorescent as individual monomers, clump together (aggregate).[2][10] This process, often driven by π-π stacking interactions, creates non-fluorescent or weakly fluorescent H-aggregates.[] ACQ is a common issue in aqueous solutions or at high dye concentrations.[][2]
Strategies to Avoid ACQ:
-
Work at Lower Concentrations: Use the lowest effective concentration of the dye. Recommended starting points for cell staining are often in the 0.1–5 µM range.[]
-
Introduce Bulky Groups: When designing or selecting a dye, choose derivatives with bulky substituents at the meso-position, as these create steric hindrance that prevents molecules from stacking.[]
-
Control the Solvent: If possible, use less polar solvents where the dye is more soluble and less prone to aggregate. For aqueous buffers, consider adding surfactants or using a delivery agent to improve dye dispersion.[]
-
Check for Aggregation: Aggregation can sometimes be observed as a change in the absorption spectrum (e.g., the appearance of a blue-shifted shoulder peak).
Q4: How can I minimize photobleaching during my experiment?
A: While BODIPY dyes are known for their relatively high photostability, they can still photobleach under intense or prolonged illumination.[7][][]
Strategies to Minimize Photobleaching:
-
Use Antifade Reagents: For fixed-cell imaging, always use a commercial or self-made antifade mounting medium.[]
-
Limit Light Exposure: Illuminate the sample only during image acquisition. Use neutral density filters to reduce the excitation intensity to the lowest level that provides a sufficient signal-to-noise ratio.[6]
-
Use Oxygen Scavengers: For live-cell imaging, especially in single-molecule experiments, using an enzymatic oxygen scavenging system (e.g., glucose oxidase/catalase) or other reducing and oxidizing systems (ROXS) can dramatically increase the dye's lifetime before it photobleaches.[6][7]
-
Optimize Imaging Parameters: Use sensitive detectors and optimal filter sets to maximize photon collection, which allows for lower excitation power.
Quantitative Data: Solvent Effects on BODIPY Fluorescence
The photophysical properties of BODIPY dyes are highly dependent on their environment. The following table provides an example of how solvent polarity can affect the fluorescence quantum yield (Φf) of BODIPY derivatives. Note that specific values vary between different BODIPY structures.
| Solvent | Polarity | Typical Effect on Fluorescence Quantum Yield (Φf) |
| Toluene | Nonpolar | Very High (e.g., > 0.90) |
| Chloroform | Weakly Polar | High (e.g., > 0.80) |
| Dichloromethane | Polar Aprotic | High |
| Acetone | Polar Aprotic | Significantly Quenched[3][5] |
| DMF | Polar Aprotic | Significantly Quenched[3][5] |
| DMSO | Polar Aprotic | Significantly Quenched[3][5] |
| Methanol / Ethanol | Polar Protic | Moderately to Significantly Quenched[5] |
| Water | Highly Polar | Very Low / Quenched (Aggregation is also a major factor)[] |
Data compiled from principles described in multiple sources.[3][5][13]
Experimental Protocols
Protocol 1: General Staining of Neutral Lipid Droplets in Fixed Cells
This protocol is adapted for a common lipophilic BODIPY dye, such as BODIPY 493/503, and is a good starting point for many this compound derivatives used in lipid imaging.[][14][15]
Materials:
-
BODIPY dye stock solution (e.g., 1-5 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Antifade mounting medium
-
Coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells to 70-80% confluency on sterile coverslips in a culture dish.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove all residual PFA.
-
Staining: Prepare a fresh working solution of the BODIPY dye by diluting the stock solution in PBS to a final concentration of 0.5–5 µM.[] Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature, protected from light.[]
-
Final Wash: Wash the cells two to three times with PBS to remove unbound dye and reduce background fluorescence.
-
Mounting: Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges with nail polish if desired.
-
Imaging: Image the sample using a fluorescence or confocal microscope with appropriate filter sets (e.g., FITC/GFP channel for BODIPY 493/503). Remember to minimize light exposure to prevent photobleaching.
Protocol 2: Mitigating Photobleaching in Live-Cell Imaging
Materials:
-
Live-cell imaging buffer (e.g., FluoroBrite™ DMEM or similar)
-
Oxygen Scavenging System (e.g., Glucose Oxidase, Catalase, and Glucose) or a commercial antifade agent suitable for live cells (e.g., Trolox).
-
BODIPY dye stock solution
Procedure:
-
Cell Preparation: Plate cells in a suitable imaging dish (e.g., glass-bottom dish).
-
Staining: Add the BODIPY dye to the culture medium at a final concentration of 0.1–2 µM and incubate for 15-30 minutes at 37°C, protected from light.[]
-
Washing: Gently wash the cells twice with pre-warmed PBS or imaging buffer to remove excess dye.
-
Add Antifade Medium: Replace the wash buffer with fresh, pre-warmed live-cell imaging buffer containing an antifade reagent.
-
Option A (Trolox): Add Trolox (a vitamin E analog) to the imaging medium at a final concentration of ~500 µM. Trolox reduces the formation of reactive oxygen species.
-
Option B (Enzymatic System): For demanding applications like single-molecule tracking, prepare an imaging buffer containing an oxygen scavenger system (e.g., 25 mM glucose, 500 µg/mL glucose oxidase, and 100 µg/mL catalase). Note that this can be toxic to cells over long periods.
-
-
Imaging: Place the dish on the microscope stage (ideally with an environmental chamber to maintain temperature and CO2).
-
Use the lowest possible laser power that provides an adequate signal.
-
Use the fastest possible exposure time to minimize the duration of illumination.
-
Acquire images only when necessary.
-
Visual Guides
Caption: Troubleshooting workflow for low this compound fluorescence signal.
Caption: Mechanism of Aggregation-Caused Quenching (ACQ) in BODIPY dyes.
References
- 2. A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvent-Dependent Fluorescence Properties of CH2- bis(BODIPY)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.vu.lt [web.vu.lt]
- 10. researchgate.net [researchgate.net]
- 13. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: STY-BODIPY Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with STY-BODIPY dyes in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound dye poorly soluble in aqueous buffers?
A1: Most BODIPY dyes, including many styryl (STY) derivatives, are inherently hydrophobic due to their large, nonpolar π-conjugated core.[1][2] This hydrophobicity leads to poor solubility in water and other polar solvents. When introduced into an aqueous environment, these molecules tend to aggregate to minimize their contact with water, often leading to precipitation or the formation of non-fluorescent H-aggregates.[2][3]
Q2: What are the signs of poor this compound solubility in my experiments?
A2: Signs of poor solubility and aggregation include:
-
Visible precipitates or cloudiness in the solution.
-
A significant decrease in fluorescence intensity (quenching).[4][5]
-
Broadening and changes in the shape of the absorption spectrum.[2]
-
Inconsistent results and poor reproducibility in assays.[]
Q3: I dissolve my this compound in DMSO first, but it still precipitates when diluted in my aqueous buffer. What is happening?
A3: This is a common issue. While this compound may dissolve well in a polar aprotic solvent like DMSO, adding this stock solution to an aqueous buffer can cause the dye to crash out of solution.[2][] This occurs because the dye molecules, now in a predominantly aqueous environment, will aggregate to minimize their exposure to water. The final concentration of the organic co-solvent is often too low to keep the dye solubilized.
Q4: Can modifying the chemical structure of this compound improve its water solubility?
A4: Yes, chemical modification is a primary strategy to enhance the aqueous solubility of BODIPY dyes.[] Introducing hydrophilic groups to the dye's core structure can significantly improve its solubility. Common hydrophilic moieties include:
-
Sulfonate groups[][8]
-
Quaternary ammonium (B1175870) salts[8]
-
Polyethylene glycol (PEG) chains[][9]
-
Carboxyl groups[]
-
Phosphonate groups[8]
These modifications can be strategically placed on the BODIPY core to minimize disruption of the dye's photophysical properties.[1][2]
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer
This guide provides a systematic approach to resolving precipitation issues when preparing aqueous solutions of this compound.
Issue 2: Low Fluorescence Signal in Aqueous Solution
Low fluorescence is often a direct consequence of aggregation. This guide outlines steps to mitigate fluorescence quenching.
Data on Solubility Enhancement Strategies
While specific quantitative solubility data for a generic "this compound" is not available, the following table summarizes common strategies and their effects on BODIPY dyes in general.
| Strategy | Agent(s) | Mechanism of Action | Typical Concentration | Considerations |
| Co-solvents | DMSO, Ethanol | Increases the polarity of the bulk solvent, keeping the dye in solution. | 0.1 - 5% (v/v) | May be cytotoxic or interfere with biological assays at higher concentrations.[2] |
| Surfactants | Tween® 20, Triton™ X-100, Pluronic® F-127 | Forms micelles that encapsulate the hydrophobic dye, allowing for dispersion in aqueous media.[10] | Above Critical Micelle Concentration (CMC) | Can affect cell membranes and protein structures. |
| Encapsulation | Liposomes, Polymeric Nanoparticles | The dye is partitioned into the hydrophobic core or lipid bilayer of the carrier particle.[11][12] | Varies with formulation | Requires more complex preparation; ideal for in vivo and drug delivery applications.[11] |
| Structural Modification | Sulfonate, PEG, Quaternary Ammonium groups | Covalently attached hydrophilic groups increase the overall polarity of the dye molecule. | N/A | Requires chemical synthesis; most robust method for achieving high water solubility.[][8] |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Hydrophobic this compound Dye
This protocol provides a starting point for solubilizing a new or problematic this compound dye.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the this compound dye (e.g., 1-10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[]
-
Ensure the dye is completely dissolved; gentle warming or sonication may be necessary. Store the stock solution protected from light and moisture at -20°C.[13]
-
-
Working Solution Preparation (Co-solvent Method):
-
Determine the desired final concentration of the this compound dye in your aqueous buffer (e.g., PBS).
-
Start by preparing a dilution where the final concentration of the organic co-solvent is low (e.g., <0.5% v/v).
-
Vortex the aqueous buffer while slowly adding the required volume of the stock solution to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
If precipitation occurs, systematically increase the final concentration of the co-solvent (e.g., to 1%, 2%, or 5%) and repeat the dilution. Note the maximum allowable co-solvent concentration for your specific experimental system.
-
-
Working Solution Preparation (Surfactant Method):
-
Prepare the aqueous buffer containing a surfactant (e.g., 0.05% Tween® 20) at a concentration above its CMC.
-
Add the this compound stock solution to the surfactant-containing buffer while vortexing. The surfactant molecules will self-assemble into micelles, encapsulating the hydrophobic dye.
-
Protocol 2: Evaluating Solubility by UV-Vis Spectroscopy
This protocol helps to identify aggregation, which is a hallmark of poor solubility.
-
Sample Preparation:
-
Prepare a series of dilutions of your this compound dye in the desired aqueous buffer, as described in Protocol 1.
-
As a control, prepare a dilution of the dye in a solvent where it is known to be monomeric and highly fluorescent (e.g., methanol (B129727) or chloroform).
-
-
Measurement:
-
Acquire the UV-Vis absorption spectrum for each sample over the relevant wavelength range (typically 400-700 nm for BODIPY dyes).
-
-
Data Analysis:
-
Compare the spectra obtained in the aqueous buffer to the control spectrum.
-
Signs of Aggregation: A broadened absorption peak, a decrease in the main peak's intensity, and/or the appearance of a new peak or shoulder at a shorter wavelength (blue-shift) are indicative of H-aggregate formation and thus poor solubility.[2] A clear, sharp absorption peak similar to the control suggests good solubility.
-
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation-Driven Photoinduced α-C(sp3)–H Bond Hydroxylation/C(sp3)–C(sp3) Coupling of Boron Dipyrromethene Dye in Water Reported by Near-Infrared Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BODIPY-Based Fluorescent Surfactant for Cell Membrane Imaging and Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Water-soluble BODIPY and aza-BODIPY dyes: synthetic progress and applications [journal.hep.com.cn]
- 9. BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
- 11. Study on Liposomal Encapsulation of New Bodipy Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Spectral Overlap with STY-BODIPY in Multi-Color Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing spectral overlap when using STY-BODIPY in multi-color imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a styrene-conjugated boron-dipyrromethene (BODIPY) fluorogenic probe. BODIPY dyes are known for their high fluorescence quantum yields, sharp emission peaks, and good photostability. The absorbance maximum of this compound is in the range of 562-591 nm. While the exact emission maximum can vary slightly depending on the local environment, it is expected to be in the range of 580-610 nm, typical for styryl-BODIPY dyes.
Q2: What is spectral overlap in fluorescence microscopy?
A2: Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another.[1] This can lead to a phenomenon known as "bleed-through" or "crosstalk," where the signal from one dye is incorrectly detected in the channel designated for a different dye.[2][3] Uncorrected spectral overlap can result in false-positive signals and inaccurate co-localization analysis.[4]
Q3: Why is minimizing spectral overlap important?
A3: Minimizing spectral overlap is crucial for obtaining accurate and reliable data in multi-color imaging. It ensures that the signal detected in each channel originates from a single, specific fluorophore, allowing for precise localization and quantification of different molecules or structures within a sample.
Q4: What are the general strategies to minimize spectral overlap?
A4: The primary strategies to minimize spectral overlap include:
-
Careful Fluorophore Selection: Choose fluorophores with the largest possible separation between their emission spectra.[2]
-
Sequential Imaging: Excite and capture the signal from each fluorophore individually in a sequential manner.
-
Spectral Unmixing: Use software algorithms to mathematically separate the overlapping spectra of multiple fluorophores.[3]
-
Proper Filter Selection: Use narrow bandpass filters to selectively capture the peak emission of each fluorophore.
Troubleshooting Guides
Problem: Significant bleed-through is observed between the this compound channel and another channel.
Possible Cause: The emission spectrum of this compound is overlapping with the emission spectrum of the other fluorophore.
Solutions:
-
Review Fluorophore Selection:
-
Consult the spectral data table below to identify a more suitable fluorophore with greater spectral separation from this compound.
-
Consider using a fluorophore with a narrower emission spectrum to reduce the likelihood of overlap.
-
-
Implement Sequential Imaging:
-
If your microscope allows, switch from simultaneous to sequential image acquisition. This is one of the most effective ways to eliminate bleed-through.[5] (See Experimental Protocols for a detailed guide).
-
-
Optimize Filter Sets:
-
Ensure that you are using the most appropriate filter sets for your chosen fluorophores. Narrow bandpass emission filters can help to isolate the desired fluorescence signal.
-
-
Perform Spectral Unmixing:
-
If sequential imaging is not possible or does not fully resolve the issue, spectral unmixing can be used to computationally separate the signals. This requires acquiring reference spectra for each individual fluorophore.
-
Problem: Weak signal from this compound when combined with other fluorophores.
Possible Cause: The excitation wavelength is not optimal for this compound, or there is inefficient light collection.
Solutions:
-
Optimize Excitation:
-
Ensure that the laser line or filter used for excitation is as close as possible to the absorbance maximum of this compound (562-591 nm).
-
-
Check Microscope Settings:
-
Increase the laser power for the this compound channel.
-
Increase the detector gain or exposure time for the this compound channel.
-
Ensure that the pinhole is set appropriately for your objective to maximize signal collection.
-
Data Presentation
Table 1: Spectral Properties of this compound and Potentially Compatible Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Laser Line (nm) | Notes |
| This compound | ~571-591 [6] | ~580-610 (estimated) | 561 or 594 | Emission max is an estimate; verify experimentally. |
| Alexa Fluor 488 | 495 | 519 | 488 | Good separation from this compound. |
| FITC | 495 | 518 | 488 | Good separation, but less photostable than Alexa Fluor 488. |
| TRITC | 547 | 572 | 561 | Potential for some overlap; sequential imaging recommended. |
| Alexa Fluor 555 | 556 | 573 | 561 | Potential for some overlap; sequential imaging recommended. |
| Cy5 | 650 | 670 | 633 or 647 | Excellent separation from this compound. |
| Alexa Fluor 647 | 650 | 665 | 633 or 647 | Excellent separation from this compound. |
| DAPI | 345 | 455 | 405 | Excellent separation; used for nuclear counterstaining. |
| Hoechst 33342 | 343 | 483 | 405 | Excellent separation; used for nuclear counterstaining. |
Experimental Protocols
Protocol 1: Sequential Imaging on a Confocal Microscope
This protocol outlines the general steps for setting up sequential imaging to minimize bleed-through. The exact steps may vary depending on your microscope software.
-
Sample Preparation: Prepare your sample stained with this compound and other desired fluorophores as you normally would.
-
Microscope Setup:
-
Turn on the microscope and lasers.
-
Place your sample on the microscope stage and bring it into focus.
-
-
Configure Channels for Simultaneous Acquisition (for initial visualization):
-
Set up the individual channels for each fluorophore, selecting the appropriate laser lines and emission detection ranges.
-
Acquire a test image to visualize all channels simultaneously. This will help you to identify any potential bleed-through.
-
-
Activate Sequential Scanning Mode:
-
Define Scan Sequences:
-
Sequence 1:
-
Activate the laser line for your first fluorophore (e.g., 488 nm for Alexa Fluor 488).
-
Set the corresponding detector to collect the emission signal.
-
Ensure all other laser lines are turned off for this sequence.
-
-
Sequence 2:
-
Activate the laser line for this compound (e.g., 561 nm or 594 nm).
-
Set the corresponding detector to collect its emission.
-
Ensure all other laser lines are inactive during this sequence.
-
-
Sequence 3 (and subsequent):
-
Repeat the process for any additional fluorophores (e.g., 633 nm laser for Cy5).
-
-
-
Set Scan Mode:
-
Choose the appropriate sequential scanning mode (e.g., "between frames" for fixed samples or "between lines" for live samples to minimize motion artifacts).[5]
-
-
Acquire Image:
-
Start the acquisition. The microscope will now cycle through each sequence, capturing an image for each fluorophore individually before moving to the next frame or line.
-
-
Image Analysis:
-
The resulting image will have separate, clean channels for each fluorophore with minimal to no bleed-through.
-
Protocol 2: Preparing Single-Color Controls for Spectral Unmixing
Single-color controls are essential for generating the reference spectra needed for spectral unmixing.
-
Prepare Single-Stained Samples: For each fluorophore in your multi-color experiment (including this compound), prepare a separate sample stained with only that single fluorophore.
-
Use Identical Staining Conditions: It is critical to use the exact same staining protocol (e.g., antibody concentrations, incubation times, fixation, and permeabilization methods) for the single-color controls as for your fully stained sample.
-
Image Each Control Individually:
-
For each single-color control sample, acquire an image using the same microscope settings (laser power, gain, pinhole, etc.) that you will use for your multi-color sample.
-
It is important to acquire a "lambda stack" or "spectral image," where the emission is collected across a range of wavelengths.
-
-
Generate Reference Spectra:
-
Within your imaging software, use the images of the single-color controls to generate a reference emission spectrum for each fluorophore. The software will typically have a tool to select a region of positive staining and extract the spectral profile.
-
-
Perform Spectral Unmixing on Your Multi-Color Sample:
-
Acquire a lambda stack of your multi-color stained sample.
-
Apply the spectral unmixing algorithm, using the reference spectra you generated from your single-color controls. The software will then mathematically separate the contribution of each fluorophore to the final image.
-
Mandatory Visualization
References
- 1. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Biology & Biochemistry Imaging Core (BBIC) | Leica Sequential Scans [bbic.nsm.uh.edu]
- 6. researchgate.net [researchgate.net]
- 7. umassmed.edu [umassmed.edu]
STY-BODIPY Aggregation-Caused Quenching (ACQ) in Biological Media: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STY-BODIPY dyes. It addresses common issues related to aggregation-caused quenching (ACQ) in biological media and offers practical solutions for successful experimentation.
Part 1: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the use of this compound probes.
1. Issue: Weak or No Fluorescence Signal After Staining
-
Question: I have stained my live cells with this compound, but I am observing a very weak or no fluorescence signal. What could be the cause?
-
Answer: Weak or absent fluorescence is a common issue and can stem from several factors related to Aggregation-Caused Quenching (ACQ). When this compound molecules aggregate in aqueous biological media, their fluorescence is often quenched.[1][2] Here are the potential causes and troubleshooting steps:
-
High Probe Concentration: Using too high a concentration of this compound can promote aggregation and subsequent fluorescence quenching.[1][3]
-
Solution: Optimize the staining concentration. Start with a low concentration (e.g., 0.1-2 µM) and perform a titration to find the optimal concentration for your specific cell line and experimental conditions.[][]
-
-
Poor Probe Solubility: this compound dyes can be hydrophobic, leading to poor solubility and aggregation in aqueous buffers.
-
Solution: Ensure the probe is fully dissolved in a suitable stock solvent like DMSO before diluting it into your aqueous staining medium. The final DMSO concentration should typically be kept below 0.1% to avoid cytotoxicity.[] Encapsulating the dye in micelles, such as with Pluronic® F127, can also improve solubility and reduce aggregation in aqueous solutions.[6][7]
-
-
Suboptimal Staining Time: The incubation time may be insufficient for the probe to accumulate in the desired cellular compartments.
-
Solution: Optimize the incubation time. A typical starting point is 15-30 minutes at 37°C.[][8]
-
-
Cell Health: Unhealthy or stressed cells may not take up the dye efficiently.
-
Solution: Ensure your cells are healthy and not overly confluent before staining.[]
-
-
Photobleaching: Exposure to intense light can cause irreversible photodegradation of the fluorophore.
-
Solution: Minimize light exposure during staining and imaging. Use neutral density filters and the lowest possible laser power. The use of antifade reagents in fixed-cell imaging can also help.[][10]
-
-
2. Issue: High Background Fluorescence
-
Question: My images have high background fluorescence, which is obscuring the signal from my target structures. How can I reduce the background?
-
Answer: High background fluorescence can be caused by non-specific binding of the dye or the presence of dye aggregates in the imaging medium.
-
Inadequate Washing: Insufficient washing after staining can leave behind unbound dye molecules.
-
Solution: After incubation with the this compound probe, wash the cells thoroughly 2-3 times with a suitable buffer like PBS or HBSS to remove any unbound dye.[][]
-
-
Presence of Serum: Components in the cell culture medium, such as serum proteins, can non-specifically bind to the dye.
-
Solution: Whenever possible, perform the staining in a serum-free medium or buffer.[]
-
-
Dye Aggregates in Solution: Aggregates of the dye in the staining solution can contribute to a diffuse background signal.
-
Solution: Prepare fresh staining solutions for each experiment and ensure the stock solution is properly dissolved. Consider filtering the staining solution before use.
-
-
3. Issue: Rapid Photobleaching During Imaging
-
Question: The fluorescence of my this compound-stained sample fades very quickly during time-lapse imaging. How can I improve the photostability?
-
Answer: BODIPY dyes are generally known for their good photostability, but intense illumination can still lead to photobleaching.[11][]
-
High Laser Power: Using excessive laser power is a primary cause of photobleaching.
-
Solution: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
-
Reactive Oxygen Species (ROS): The interaction of the excited dye with molecular oxygen can generate ROS, which can then degrade the fluorophore.[][13]
-
Solution: For fixed samples, use a commercial antifade mounting medium. For live-cell imaging, consider using an oxygen scavenging system or antioxidants in the imaging medium, though care must be taken to ensure they do not interfere with cellular processes.[10]
-
-
Structural Modifications: The photostability of BODIPY dyes can be influenced by their chemical structure.
-
Solution: If you are designing custom probes, consider incorporating electron-withdrawing groups, which have been shown to enhance photostability.[13]
-
-
Part 2: Frequently Asked Questions (FAQs)
1. What is Aggregation-Caused Quenching (ACQ) and why does it affect this compound?
-
Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of a dye is diminished when its molecules aggregate.[1][14] This is often due to the formation of non-fluorescent H-type aggregates where the dye molecules are stacked in a parallel fashion, leading to non-radiative decay pathways for the excited state energy.[1] this compound, like many other planar, π-conjugated dyes, is susceptible to ACQ, particularly in aqueous environments like biological media, due to its hydrophobic nature which promotes aggregation.[1][6]
2. How can I prevent or minimize this compound aggregation in my experiments?
-
To minimize aggregation, you can:
-
Work at low concentrations: Use the lowest effective concentration of the dye.[3]
-
Use co-solvents: Prepare stock solutions in an organic solvent like DMSO and dilute into aqueous media, keeping the final solvent concentration low.
-
Incorporate solubilizing agents: Formulating the dye in Pluronic® F127 micelles can enhance its solubility and reduce aggregation in aqueous solutions.[6][7]
-
Modify the dye structure: Introducing bulky substituents onto the BODIPY core can sterically hinder aggregation.[]
-
3. What are the optimal excitation and emission wavelengths for this compound?
-
The exact excitation and emission maxima of this compound can vary depending on the specific derivative and the local environment. However, styryl-substituted BODIPYs typically exhibit red-shifted absorption and emission compared to the parent BODIPY core. For example, a distyryl-BODIPY derivative has been reported to have an emission maximum around 739 nm in an aqueous micellar solution.[6][7] It is always recommended to check the spectral properties of your specific this compound derivative from the supplier or through experimental measurement. A this compound used as a signal carrier in autoxidation studies had a maximum absorbance at 591 nm.[16]
4. Can this compound be used for quantitative studies?
-
Yes, this compound can be used for quantitative fluorescence imaging, but it is crucial to control for ACQ. Fluorescence lifetime imaging microscopy (FLIM) can be a powerful technique for this purpose, as the fluorescence lifetime is often sensitive to the aggregation state of the dye.[17][18][19] By measuring changes in fluorescence lifetime, it may be possible to quantify the extent of aggregation. For intensity-based quantification, it is essential to work within a concentration range where the fluorescence intensity is linearly proportional to the concentration, avoiding the quenching regime.
5. Is this compound suitable for live-cell imaging?
-
Yes, this compound and other BODIPY derivatives are widely used for live-cell imaging due to their good cell permeability, low cytotoxicity at appropriate concentrations, and bright fluorescence in non-aggregated states.[11][][] However, it is important to optimize staining conditions to minimize any potential artifacts from ACQ or cytotoxicity.
Part 3: Data Presentation
Table 1: Troubleshooting Summary for Weak Fluorescence Signal
| Potential Cause | Explanation | Recommended Solution | Reference |
| High Probe Concentration | Promotes aggregation and ACQ. | Titrate to the lowest effective concentration (start with 0.1-2 µM). | [1][3][][] |
| Poor Probe Solubility | Hydrophobic nature leads to aggregation in aqueous media. | Use a DMSO stock solution (final DMSO < 0.1%); consider using Pluronic® F127. | [][6][7] |
| Suboptimal Staining Time | Insufficient time for cellular uptake and localization. | Optimize incubation time (start with 15-30 min at 37°C). | [][8] |
| Poor Cell Health | Compromised cells may not internalize the dye effectively. | Use healthy, sub-confluent cells for experiments. | [] |
| Photobleaching | Irreversible photodegradation from excessive light exposure. | Minimize light exposure; use low laser power and antifade reagents for fixed cells. | [][10] |
Part 4: Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound for Fluorescence Microscopy
This protocol provides a general starting point for staining live cells. Optimal conditions may vary depending on the cell type and specific this compound derivative.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium (serum-free for staining is recommended)
Procedure:
-
Cell Preparation: Culture cells to a confluence of 70-80%.[]
-
Prepare Staining Solution:
-
Dilute the this compound stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS) to the desired final concentration (start with a range of 0.1-2 µM).[][]
-
Vortex the solution briefly to ensure it is well-mixed. Prepare this solution fresh for each experiment.
-
-
Staining:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][8]
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with warm PBS or serum-free medium to remove unbound dye.[]
-
-
Imaging:
-
Add fresh imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set for this compound. Use the lowest possible laser power to minimize photobleaching.
-
Protocol 2: Staining of Fixed Cells with this compound
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cells cultured on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[]
-
-
Washing:
-
Wash the cells 2-3 times with PBS to remove the fixative.[]
-
-
Staining:
-
Prepare the this compound staining solution in PBS at the desired concentration (e.g., 0.5-5 µM).[]
-
Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature in the dark.[]
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Part 5: Visualizations
Caption: Troubleshooting workflow for weak this compound fluorescence.
Caption: Experimental workflow for live-cell staining with this compound.
Caption: The process of Aggregation-Caused Quenching (ACQ) in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Concentration on Aggregation of BODIPY-Based Fluorescent Dyes Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aggregation behavior and spectroscopic properties of red-emitting distyryl-BODIPY in aqueous solution, Langmuir-Schaefer films and Pluoronic® F127 micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 13. Rational design of boron dipyrromethene (BODIPY)-based photobleaching-resistant fluorophores applicable to a protein dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Progress of BODIPY Dyes With Aggregation-Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Manipulating Conformational Dynamics of BODIPY to Improve Fluorescence Lifetime Imaging - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 18. Fast Fluorescence Lifetime Imaging Reveals the Aggregation Processes of α-Synuclein and Polyglutamine in Aging Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Voltage-induced fluorescence lifetime imaging of a BODIPY derivative in giant unilamellar vesicles as potential neuron membrane mimics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Correcting for STY-BODIPY background fluorescence in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for background fluorescence and other common issues encountered when using STY-BODIPY and other BODIPY fluorescent probes.
Troubleshooting Guides
High background fluorescence can obscure your signal and impact the reliability of your results. This guide provides a systematic approach to identifying and mitigating the common causes of high background in this compound and other BODIPY-based assays.
Problem: High Background Fluorescence
Possible Cause 1: Excess or Unbound Probe
-
Solution: Optimize the this compound concentration. Start with the recommended concentration and perform a titration to find the lowest concentration that still provides a robust signal.[][]
-
Solution: Increase the number and duration of washing steps after probe incubation to thoroughly remove any unbound dye.[][3] Use a buffered saline solution like PBS for washing.[3]
Possible Cause 2: Autofluorescence from Sample or Materials
-
Solution: Run an unstained control sample to determine the level of endogenous autofluorescence.[4]
-
Solution: If autofluorescence is high, consider using a BODIPY dye that excites and emits at longer wavelengths (far-red), as this region of the spectrum typically has less interference from biological samples.[5]
-
Solution: Use imaging vessels with glass bottoms instead of plastic, as plastic can be a significant source of background fluorescence.[3]
-
Solution: When performing live-cell imaging, consider replacing standard culture medium with a phenol (B47542) red-free medium or an optically clear buffered saline solution during the imaging process to reduce media-induced background.
Possible Cause 3: Non-Specific Binding of the Probe
-
Solution: Ensure that the probe is properly dissolved and does not form aggregates. BODIPY dyes are hydrophobic and can precipitate in aqueous solutions. Prepare stock solutions in DMSO or ethanol (B145695) and vortex vigorously upon dilution into aqueous media.[6]
-
Solution: For imaging fixed cells, it is sometimes beneficial to stain with BODIPY prior to fixation. If fixing after staining, avoid using methanol-stabilized formaldehyde (B43269) (formalin) and do not permeabilize the cells with detergents, as this can lead to signal loss.[6]
Possible Cause 4: Spectral Overlap from Other Fluorophores
-
Solution: When performing multi-color imaging, carefully select fluorophores with minimal spectral overlap. Utilize online spectral viewers to check for potential crosstalk.
-
Solution: Use appropriate optical filters and consider spectral unmixing software to computationally separate overlapping emission signals.[]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my assay?
The optimal concentration can vary depending on the specific application and cell type. A good starting point for many BODIPY dyes in cell-based assays is between 0.1 and 2 µM.[] It is highly recommended to perform a concentration titration to determine the ideal concentration that maximizes the signal-to-noise ratio for your specific experimental conditions.
Q2: How can I prepare the this compound working solution to avoid aggregation?
This compound, like other BODIPY dyes, is hydrophobic. To prevent aggregation, prepare a stock solution of 1-10 mM in an organic solvent such as DMSO or ethanol. When diluting the stock solution into an aqueous buffer for your working solution, vortex the solution vigorously and use it immediately.[6]
Q3: What are the excitation and emission maxima for this compound?
The maximum absorbance (excitation) for this compound is approximately 591 nm.[8] The emission maximum is slightly shifted to a longer wavelength, which is characteristic of fluorescent dyes.
Q4: Can I use this compound for both live and fixed cell imaging?
Yes, BODIPY dyes are generally suitable for both live and fixed cell imaging.[9] However, the staining protocol may need to be adjusted. For fixed cells, it is often recommended to stain with the dye before fixation to prevent potential issues with dye penetration and to avoid the use of detergents that can extract the lipophilic dye.[6]
Q5: My signal is weak. How can I improve it?
If your signal is weak and the background is low, you can try increasing the concentration of the this compound probe or extending the incubation time. However, be mindful that this may also increase the background signal. It is also crucial to ensure your imaging settings (e.g., exposure time, laser power) are optimized for your specific fluorophore.
Q6: What is the mechanism of this compound in antioxidant assays?
This compound is used as a signal carrier in co-autoxidation reactions to measure the activity of radical-trapping antioxidants (RTAs).[10][11] In these assays, this compound reacts with peroxyl radicals, leading to a change in its fluorescence or absorbance, which can be monitored over time. The presence of an antioxidant will inhibit this reaction, and the rate of inhibition can be used to determine the antioxidant's reactivity.[10][11]
Quantitative Data
Table 1: Spectral Properties of this compound and Other Common BODIPY Dyes
| BODIPY Dye | Excitation Max (nm) | Emission Max (nm) | Common Application |
| This compound | ~591[8] | Not specified | Radical-Trapping Antioxidant Assays[10] |
| BODIPY 493/503 | 493[9] | 503[9] | Staining of Neutral Lipid Droplets[3] |
| C11-BODIPY 581/591 (Reduced) | 581[12] | 591[12] | Lipid Peroxidation Sensor[13][14] |
| C11-BODIPY 581/591 (Oxidized) | 488[12] | 510[12] | Lipid Peroxidation Sensor[13][14] |
Table 2: Recommended Staining Parameters for BODIPY Dyes in Cellular Assays
| Parameter | Live Cell Staining | Fixed Cell Staining |
| Dye Concentration | 0.1 - 2 µM[] | 0.5 - 5 µM[] |
| Incubation Time | 15 - 30 minutes[] | 20 - 60 minutes[] |
| Incubation Temperature | 37°C[] | Room Temperature[6] |
| Washing Steps | 2-3 times with PBS[] | 2-3 times with PBS[] |
Experimental Protocols
Protocol: General Staining of Live Cells with BODIPY Dyes
This protocol provides a general guideline for staining live cells with BODIPY dyes. It should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation: Culture cells to a confluency of 70-80% on coverslips or in an appropriate imaging dish.[]
-
Prepare Staining Solution: Prepare a 1-10 mM stock solution of the BODIPY dye in high-quality, anhydrous DMSO. Dilute the stock solution in serum-free medium or PBS to the desired final working concentration (typically 0.1-2 µM).[][9] Vortex the working solution immediately before use.
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the BODIPY staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][3]
-
Washing: Remove the staining solution and gently wash the cells 2-3 times with warm PBS to remove any unbound dye.[]
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for the specific BODIPY dye. For live-cell imaging, it is recommended to use an imaging medium that minimizes background fluorescence.
Protocol: Measuring Antioxidant Activity using this compound
This protocol describes a conceptual workflow for using this compound in a co-autoxidation assay to determine the reactivity of a radical-trapping antioxidant (RTA).
-
Reaction Setup: In a suitable solvent, combine a hydrocarbon substrate (e.g., styrene), this compound as a signal carrier, and a radical initiator (e.g., AIBN).[10][11]
-
Initiation: Initiate the autoxidation reaction, typically by raising the temperature to activate the radical initiator. This will generate peroxyl radicals.
-
Monitoring: In the absence of an antioxidant, the peroxyl radicals will react with this compound, causing a decrease in its absorbance or fluorescence.[11] Monitor this change over time using a spectrophotometer or fluorometer.
-
Inhibition: To test an antioxidant, add it to the reaction mixture. The antioxidant will compete with this compound for the peroxyl radicals, thus inhibiting the change in the this compound signal.[11]
-
Data Analysis: The rate of the uninhibited reaction is compared to the rate of the inhibited reaction. The duration of the inhibition period (τ) can also be measured. These parameters can be used to calculate the inhibition rate constant (kinh) and the stoichiometry (n) of the antioxidant's reaction with peroxyl radicals.[10]
Visualizations
Caption: Experimental workflow for staining cells with this compound and troubleshooting high background.
References
- 3. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abpbio.com [abpbio.com]
- 13. Stratifying ferroptosis sensitivity in cells and mouse tissues by photochemical activation of lipid peroxidation and fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential artifacts and false positives with STY-BODIPY probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with STY-BODIPY probes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very weak or no fluorescent signal. What are the possible causes and solutions?
A weak or absent signal can be frustrating. Here are several potential causes and how to address them:
-
Low Probe Concentration: The concentration of the this compound probe may be insufficient for detection.
-
Insufficient Incubation Time: The probe may not have had enough time to interact with its target.
-
Solution: Increase the incubation time to allow for sufficient binding or reaction. Refer to the specific probe's protocol for recommended incubation times.[2]
-
-
Photobleaching: The fluorophore may have been damaged by excessive exposure to light.
-
Solution: Minimize light exposure by storing stained samples in the dark and reducing the intensity and duration of the excitation light during imaging.[3] Use of an anti-fade mounting medium can also help preserve the signal.
-
-
Incorrect Filter Sets: The excitation and emission filters on your microscope may not be appropriate for the specific this compound probe you are using.
-
Solution: Verify the excitation and emission maxima of your probe and ensure that your microscope's filter sets are a good match.[3]
-
-
Probe Aggregation: Many BODIPY dyes, including this compound derivatives, are prone to aggregation in aqueous solutions, which can lead to fluorescence quenching.[4][5][6]
-
Solution: Prepare fresh probe solutions and avoid repeated freeze-thaw cycles. Consider using a small amount of organic co-solvent (like DMSO) to aid in solubility, but be mindful of its potential effects on your biological sample.
-
Q2: My images have very high background fluorescence, obscuring the specific signal. How can I reduce the background?
High background can make it difficult to distinguish your signal from noise. Here are common causes and solutions:
-
Excessive Probe Concentration: Using too high a concentration of the probe can lead to non-specific binding and high background.[7]
-
Insufficient Washing: Unbound probe remaining in the sample is a common cause of high background.
-
Autofluorescence: Biological samples often have endogenous molecules that fluoresce, contributing to background noise.[1][3][7]
-
Non-Specific Binding: The probe may be binding to cellular components other than the intended target.
-
Solution: If applicable to your experimental design, use blocking agents to reduce non-specific binding sites.[2] Ensure that your washing steps are thorough.
-
Q3: The fluorescence signal from my this compound probe seems to be sensitive to the cellular environment. Is this expected?
Yes, the fluorescence of some BODIPY probes can be influenced by the local environment. This is a key feature for certain "turn-on" or environmentally sensitive probes.
-
Solvent Polarity: The fluorescence quantum yield of some BODIPY derivatives is sensitive to the polarity of the solvent.[9][10] Probes designed to detect lipid-rich environments, for example, may be highly fluorescent in nonpolar environments but quenched in aqueous media.
-
pH: While many BODIPY dyes are relatively insensitive to pH, some are specifically designed to respond to changes in pH.[11]
-
Aggregation-Caused Quenching (ACQ): As mentioned earlier, the aggregation of BODIPY probes in aqueous environments can quench their fluorescence.[4][5][6] A "turn-on" response can sometimes be due to the disaggregation of the probe upon binding to its target.[4]
Q4: Can I use this compound probes in fixed cells or tissues?
The suitability of this compound probes for fixed samples depends on the specific probe and the fixation protocol.
-
Fixation Method: Aldehyde-based fixatives like paraformaldehyde are generally preferred over alcohol-based fixatives (e.g., methanol), as alcohols can extract lipids and potentially disrupt the localization of lipophilic probes.
-
Probe Permeability: Ensure that the fixation and permeabilization protocol allows the probe to access its target within the cell or tissue.
-
Consult the Datasheet: Always refer to the manufacturer's datasheet for the specific this compound probe you are using to see if it is compatible with fixed samples.
Quantitative Data on this compound and Related Probes
The following tables summarize key photophysical properties of selected this compound and other relevant BODIPY probes.
Table 1: Photophysical Properties of Selected BODIPY Probes
| Probe Name | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent/Conditions | Reference |
| This compound for Cysteine | 556 | 590 (after reaction) | Non-fluorescent (before reaction) | Not specified | [12] |
| BODIPY 1 | 502 | 510.5 | 0.43 | DMSO | [13] |
| BODIPY 1 | 496 | 505 | 0.19 | n-hexane | [13] |
| BODIPY 2 (iodinated) | 536 | ~543 | < 0.02 | DMSO | [13] |
| BODIPY A | 499 | 507 | 0.042 | PBS (pH 7.4) | |
| BODIPY A | 501 | 509 | 0.68 | CH2Cl2 | [14] |
| BODIPY F | 503 | 511 | 0.312 | PBS (pH 7.4) | [14] |
| CH2-bis(BODIPY) 1 | Not specified | 583 | 0.87 | Benzene | [9] |
| CH2-bis(BODIPY) 1 | Not specified | Not specified | 0.008 | Electron-donor organic solvents | [9] |
Note: The quantum yield and spectral properties of BODIPY probes can be highly dependent on their specific chemical structure and the solvent environment.
Experimental Protocols
Protocol 1: General Procedure for Cysteine Detection with a this compound "Turn-On" Probe
This protocol is a general guideline based on the principles of "turn-on" probes for cysteine detection.[12][15]
-
Probe Preparation: Prepare a stock solution of the this compound cysteine probe in an organic solvent such as DMSO.
-
Sample Preparation: Prepare your biological samples (e.g., cell culture, tissue homogenate) in a suitable buffer at physiological pH.
-
Probe Incubation: Add the this compound probe to your sample at the desired final concentration. The optimal concentration should be determined empirically.
-
Incubation: Incubate the sample with the probe for a sufficient time to allow for the reaction with cysteine to occur. This time may vary depending on the specific probe and sample type.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer with the appropriate excitation and emission wavelengths for the reacted probe.
-
Controls: It is crucial to include appropriate controls, such as a negative control (sample without the probe) and a positive control (if available).
Protocol 2: Staining of Cellular Lipid Droplets with a Lipophilic this compound Probe
This protocol provides a general workflow for staining lipid droplets in live or fixed cells.
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Probe Preparation: Prepare a stock solution of the lipophilic this compound probe in DMSO. From this stock, prepare a working solution in a serum-free medium or PBS.
-
Cell Staining (Live Cells): a. Wash the cells with pre-warmed PBS. b. Incubate the cells with the probe working solution at 37°C for 15-30 minutes, protected from light. c. Wash the cells twice with pre-warmed PBS to remove excess probe. d. Image the cells immediately in fresh PBS or culture medium.
-
Cell Staining (Fixed Cells): a. Wash the cells with PBS. b. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature. c. Wash the cells three times with PBS. d. Incubate the cells with the probe working solution for 20-60 minutes at room temperature, protected from light. e. Wash the cells three times with PBS. f. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained lipid droplets using a fluorescence microscope with the appropriate filter set for the this compound probe.
Visual Guides
Troubleshooting Workflow for Weak or Noisy Fluorescence Signal
Caption: Troubleshooting workflow for weak or noisy fluorescence signals.
Mechanism of "Turn-On" this compound Probe for Cysteine Detection
Caption: Simplified mechanism of a "turn-on" this compound probe for cysteine detection.
Workflow for Staining Lipid Droplets
Caption: General experimental workflow for staining lipid droplets with this compound probes.
References
- 1. biotium.com [biotium.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Recent Progress of BODIPY Dyes With Aggregation-Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docta.ucm.es [docta.ucm.es]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - BG [thermofisher.com]
- 12. Styryl-BODIPY based red-emitting fluorescent OFF-ON molecular probe for specific detection of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of STY-BODIPY for Long-Term Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the photostability of STY-BODIPY for long-term imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern for long-term imaging?
This compound is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family, characterized by its styryl substituent. These dyes are valued for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity. However, like many organic fluorophores, this compound is susceptible to photobleaching, an irreversible loss of fluorescence upon prolonged exposure to excitation light. This is a significant concern for long-term imaging studies, such as live-cell tracking or time-lapse microscopy, as it can lead to a diminished signal-to-noise ratio and inaccurate quantitative data over time.
Q2: What are the primary mechanisms behind this compound photobleaching?
The photobleaching of BODIPY dyes, including this compound, is primarily driven by two mechanisms involving molecular oxygen:
-
Generation of Reactive Oxygen Species (ROS): Upon excitation, the this compound molecule can transition into a long-lived triplet state. This excited state can then interact with ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with and destroy the fluorophore, leading to a loss of fluorescence.
-
Direct Oxidation: The excited fluorophore can also directly react with molecular oxygen or other reactive species present in the cellular environment, leading to oxidative degradation of the dye's chemical structure.
Q3: How can I minimize photobleaching of this compound during my experiments?
Several strategies can be employed to minimize photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible excitation laser power and the shortest possible exposure times that still provide an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your mounting medium. These reagents work by scavenging reactive oxygen species.
-
Deoxygenate the Sample: For fixed samples, removing oxygen from the mounting medium can significantly reduce photobleaching. This can be achieved by using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase).
-
Choose the Right Imaging System: Spinning disk confocal microscopy is often gentler on samples than laser scanning confocal microscopy due to lower peak laser power.
Q4: Are there any structural modifications to BODIPY dyes that improve photostability?
Yes, structural modifications can significantly enhance the photostability of BODIPY dyes. Some effective strategies include:
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the BODIPY core can decrease the likelihood of the dye entering the triplet state, thereby reducing the generation of singlet oxygen.
-
Core Shielding: Introducing bulky substituents or incorporating fluorine atoms can sterically hinder the interaction of the dye with molecular oxygen.
-
Extending π-Conjugation: While this often red-shifts the emission, carefully designed extensions of the conjugated system can sometimes improve photostability.
Q5: How does phototoxicity from this compound affect my live-cell imaging experiments?
Phototoxicity is a critical concern in live-cell imaging. The reactive oxygen species generated during photobleaching can cause cellular damage, leading to altered cell morphology, impaired cell function, and even cell death.[1][2][3] This can compromise the biological relevance of your experimental results. For example, ROS can disrupt signaling pathways by oxidizing key proteins, lipids, and nucleic acids, leading to artifacts that are not representative of the natural cellular processes.[1][4]
Troubleshooting Guide
Problem 1: Rapid signal loss during time-lapse imaging.
| Possible Cause | Solution |
| High excitation laser power. | Reduce the laser power to the minimum level required for a clear signal. |
| Long exposure times. | Decrease the exposure time per frame. If the signal is too weak, consider using a more sensitive detector. |
| Absence of antifade reagent. | Use a commercial or freshly prepared antifade mounting medium. |
| Oxygen-rich environment (for fixed cells). | Use an oxygen-scavenging system in your mounting medium. |
Problem 2: Cell morphology changes or cell death during long-term live-cell imaging.
| Possible Cause | Solution |
| Phototoxicity due to high light dose. | Reduce the total light exposure by decreasing laser power, exposure time, and the frequency of image acquisition. |
| Dye concentration is too high. | Titrate the this compound concentration to the lowest effective level. |
| Inappropriate imaging system. | If possible, use a spinning disk confocal or widefield microscope, which are generally less phototoxic than laser scanning confocals. |
Problem 3: High background fluorescence.
| Possible Cause | Solution |
| Excess unbound dye. | Ensure thorough washing steps after staining to remove any unbound this compound. |
| Autofluorescence from the sample or medium. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a dye with a longer emission wavelength and appropriate filters. Use a culture medium with low autofluorescence for live-cell imaging. |
| Non-specific binding of the dye. | Optimize staining conditions, such as dye concentration and incubation time. Consider using a blocking agent if non-specific binding to cellular components is suspected. |
Quantitative Data
Table 1: Comparison of Photostability of Different Fluorophores (Illustrative Data)
| Fluorophore | Photobleaching Quantum Yield (Φ_b) | Average Number of Photons Emitted Before Photobleaching |
| Fluorescein | ~5 x 10⁻⁵ | ~2 x 10⁴ |
| Rhodamine B | ~2 x 10⁻⁶ | ~5 x 10⁵ |
| BODIPY (General) | ~1 x 10⁻⁶ | ~1 x 10⁶ |
| Cyanine5 (Cy5) | ~3 x 10⁻⁷ | ~3 x 10⁶ |
Note: Data is compiled from various sources and should be considered illustrative. The photostability of a specific dye can vary significantly depending on the experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound in Solution
Objective: To quantify the photobleaching rate of this compound in a specific solvent under controlled illumination.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Solvent of choice (e.g., ethanol, PBS)
-
Spectrofluorometer with time-scan capabilities
-
Quartz cuvette
Methodology:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 µM). The absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
Transfer the solution to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation and emission wavelengths to the maxima for this compound.
-
Continuously illuminate the sample with the excitation light at a fixed intensity.
-
Record the fluorescence intensity at the emission maximum over time for an extended period (e.g., 10-30 minutes).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Protocol 2: Evaluating the Phototoxicity of this compound in Live Cells
Objective: To assess the impact of this compound and light exposure on cell viability.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Fluorescence microscope with a live-cell imaging chamber
-
Cell viability assay kit (e.g., MTT, Calcein-AM/Propidium Iodide)
Methodology:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Stain the cells with a working concentration of this compound. Include a vehicle control (e.g., DMSO) and an unstained control.
-
Place the plate on the fluorescence microscope stage within the live-cell chamber, maintaining physiological conditions (37°C, 5% CO₂).
-
Define two regions of interest (ROIs) within the stained wells: one that will be exposed to continuous illumination and one that will be kept in the dark (or imaged only at the beginning and end of the experiment).
-
Expose the "illuminated" ROI to continuous or time-lapse imaging for the desired duration (e.g., 1-2 hours) using the intended experimental imaging parameters.
-
After the imaging period, perform a cell viability assay on all wells according to the manufacturer's instructions.
-
Compare the viability of cells in the illuminated ROI, the dark ROI, the vehicle control, and the unstained control. A significant decrease in viability in the illuminated ROI compared to the controls indicates phototoxicity.
Visualizations
Caption: Photobleaching mechanism of this compound.
Caption: Workflow for assessing this compound photostability.
Caption: Impact of phototoxicity on cellular signaling.
References
- 1. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01295C [pubs.rsc.org]
STY-BODIPY Signal-to-Noise Ratio Enhancement Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in fluorescence readings when using STY-BODIPY dyes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence imaging?
This compound is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) class of fluorophores. These dyes are known for their superior photophysical properties compared to traditional fluorophores like fluorescein (B123965) and rhodamine.[] Key advantages include high fluorescence quantum yields (often approaching 1.0), high molar extinction coefficients, narrow and symmetric emission peaks, and excellent photostability.[][][3][4][5] These characteristics contribute to brighter signals and a higher signal-to-noise ratio (SNR) in fluorescence imaging.[] this compound's hydrophobic nature allows it to readily penetrate cell membranes, making it an effective tool for labeling intracellular components such as lipid droplets.[4][6]
Q2: What are the main factors that can negatively impact the signal-to-noise ratio of this compound?
Several factors can lead to a poor signal-to-noise ratio:
-
High Background Fluorescence: This can arise from cellular autofluorescence, non-specific binding of the dye to cellular components other than the target, or residual dye in the imaging medium.[][]
-
Weak Signal: Insufficient dye concentration, short staining times, or poor cell health can result in a weak fluorescent signal.[]
-
Photobleaching: Although BODIPY dyes are generally photostable, prolonged exposure to high-intensity excitation light can lead to photobleaching, which is the irreversible destruction of the fluorophore.[][]
-
Suboptimal Imaging Parameters: Incorrect settings on the fluorescence microscope, such as mismatched excitation and emission filters, or an inappropriately sized detector aperture in confocal microscopy, can reduce signal detection and increase background noise.[][8][9]
-
Dye Aggregation: At high concentrations, BODIPY dyes can form aggregates, which may alter their fluorescent properties or lead to punctate, non-specific staining.[]
-
Environmental Effects: The fluorescence of some BODIPY dyes can be sensitive to the solvent polarity and pH of the local environment.[][10]
Q3: How does this compound compare to other fluorescent dyes for cellular imaging?
This compound, as part of the BODIPY family, offers significant advantages over traditional dyes.
| Property | This compound (General BODIPY Characteristics) | Traditional Dyes (e.g., Fluorescein) |
| Quantum Yield | High (often 0.8 - 1.0)[][11] | Lower and more sensitive to environment |
| Photostability | High resistance to photobleaching[][] | Prone to rapid photobleaching |
| Emission Spectrum | Narrow and symmetric[] | Broad, leading to spectral overlap |
| pH Sensitivity | Relatively insensitive to pH[5] | Fluorescence is often pH-dependent |
| Environmental Sensitivity | Less sensitive to solvent polarity[5] | Highly sensitive to solvent polarity |
Troubleshooting Guides
Problem 1: Weak Fluorescence Signal
Possible Causes:
-
Insufficient Dye Concentration: The concentration of this compound may be too low for adequate labeling.
-
Short Incubation Time: The dye may not have had enough time to penetrate the cells and bind to its target.
-
Poor Cell Health: Unhealthy or stressed cells may not take up the dye efficiently or may exhibit altered lipid metabolism.[]
-
Incorrect Filter Sets: The excitation and emission filters on the microscope may not be optimal for this compound's spectral profile.
Solutions:
-
Optimize Dye Concentration: Gradually increase the this compound concentration. Recommended starting concentrations are typically in the range of 0.1–2 µM for cell cultures.[]
-
Increase Incubation Time: Extend the incubation period to allow for better dye uptake. A typical incubation time is 15-30 minutes at 37°C.[]
-
Ensure Cell Health: Use cells that are in a healthy, actively growing state (typically 70-80% confluency).[]
-
Verify Microscope Settings: Ensure that the excitation and emission filters are correctly matched to the spectral properties of this compound. For a standard green-emitting BODIPY, excitation is around 500 nm and emission is around 510-530 nm.[]
Problem 2: High Background Fluorescence
Possible Causes:
-
Excess Dye: Unbound dye remaining in the imaging medium contributes to high background.
-
Non-specific Binding: The dye may bind to components other than the intended target. The neutral nature of BODIPY dyes generally reduces non-specific binding compared to charged dyes.[]
-
Autofluorescence: Many cell types exhibit natural fluorescence, particularly in the green part of the spectrum.
Solutions:
-
Thorough Washing: After incubation with the dye, wash the cells 2-3 times with a suitable buffer like PBS or HBSS to remove any unbound dye.[]
-
Optimize Dye Concentration: Using the lowest effective concentration of the dye can help minimize non-specific binding.
-
Use a Blocking Agent: In some cases, pre-incubating cells with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding.
-
Spectral Unmixing: If autofluorescence is a significant issue, use imaging software with spectral unmixing capabilities to separate the this compound signal from the autofluorescence signal.
-
Use Red-Shifted Dyes: Consider using a red or near-infrared emitting BODIPY derivative, as cellular autofluorescence is typically lower in these spectral regions.[]
Problem 3: Rapid Photobleaching
Possible Causes:
-
High Excitation Light Intensity: Using a laser or lamp that is too powerful can accelerate photobleaching.
-
Prolonged Exposure Time: Continuous imaging over long periods can lead to signal loss.
Solutions:
-
Reduce Excitation Intensity: Use the lowest possible light intensity that still provides a detectable signal.
-
Minimize Exposure Time: Use shorter exposure times for image acquisition. For time-lapse imaging, increase the interval between acquisitions.
-
Use an Antifade Mounting Medium: For fixed cells, use a commercially available antifade mounting medium to reduce photobleaching.
-
Optimize Imaging Settings: In confocal microscopy, increasing the pinhole size can increase the signal, potentially allowing for a reduction in excitation intensity, though this may compromise confocality.[9]
Experimental Protocols
Protocol 1: Staining of Live Cells with this compound
-
Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging dish or plate.[] Ensure the cells are healthy and free from contamination.
-
Preparation of Staining Solution: Prepare a working solution of this compound in a suitable buffer or culture medium. A typical concentration range is 0.1–2 µM.[] It is recommended to first dissolve the dye in a small amount of DMSO before diluting it to the final concentration.
-
Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[]
-
Washing: Gently wash the cells 2-3 times with pre-warmed PBS or HBSS to remove unbound dye.[]
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for this compound.
Protocol 2: Staining of Fixed Cells with this compound
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation: Gently wash the cells with PBS and then fix them with a 2-4% paraformaldehyde solution in PBS for 10-15 minutes at room temperature.[]
-
Washing: Wash the cells 2-3 times with PBS to remove the fixative.
-
Permeabilization (Optional): If targeting intracellular structures that may be less accessible, permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 5-10 minutes. Note that permeabilization with saponin (B1150181) has been reported to reduce the number of lipid droplets.[6]
-
Washing: If permeabilized, wash the cells 2-3 times with PBS.
-
Staining: Add the this compound staining solution (typically 0.5–5 µM for fixed cells) and incubate for 15-30 minutes at room temperature, protected from light.[]
-
Washing: Wash the cells 2-3 times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope.
Visualizations
Caption: Workflow for live and fixed cell staining with this compound.
Caption: Troubleshooting logic for poor signal-to-noise ratio.
References
- 3. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
- 4. BODIPY | AAT Bioquest [aatbio.com]
- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal-to-Noise Considerations [evidentscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Effect of pH and temperature on STY-BODIPY fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH and temperature on STY-BODIPY fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a styrene-conjugated BODIPY (boron-dipyrromethene) dye. It is primarily used as a fluorogenic probe to measure radical-trapping antioxidant (RTA) activity.[1][2][3] The co-autoxidation of this compound with a hydrocarbon substrate can be quantified by monitoring the change in its absorbance or fluorescence, making it valuable for assessing the kinetics and stoichiometry of RTA reactions in cell-free assays.[1][2][3]
Q2: How does the fluorescence of this compound generally behave?
A2: Like other BODIPY dyes, this compound is characterized by high fluorescence quantum yields and strong molar extinction coefficients, which contribute to its stability in experimental conditions. The extended π-conjugation from the styryl group typically results in absorption and emission in the longer wavelength region of the visible spectrum. The fluorescence of styryl-BODIPY dyes can be sensitive to environmental factors such as solvent polarity and temperature.
Q3: Is the fluorescence of this compound sensitive to pH?
Q4: How does temperature affect the fluorescence of this compound?
A4: The fluorescence of many BODIPY-based dyes, including styryl derivatives, can be temperature-dependent. An increase in temperature often leads to an increase in non-radiative decay processes, which can cause a decrease in fluorescence intensity (thermal quenching). This property allows some BODIPY derivatives to be used as "molecular thermometers". The exact temperature sensitivity of this compound would need to be characterized for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescence Signal | 1. Incorrect Excitation/Emission Wavelengths: The instrument is not set to the optimal wavelengths for this compound. 2. Degradation of the Dye: The dye may have degraded due to prolonged exposure to light (photobleaching) or harsh chemical conditions. 3. Fluorescence Quenching: High concentrations of the dye can lead to self-quenching. The solvent or other molecules in the solution may also be quenching the fluorescence.[][5] 4. Low Dye Concentration: The concentration of this compound is too low to produce a detectable signal. | 1. Verify Wavelengths: Check the technical data sheet for the absorbance (approx. 562-571 nm) and emission maxima of this compound and set your fluorometer accordingly.[1] 2. Proper Handling and Storage: Store this compound in a cool, dark, and dry place. Prepare fresh solutions for your experiments and minimize exposure to light. 3. Optimize Concentration and Buffer: Perform a concentration titration to find the optimal working concentration. Ensure your buffer components do not quench the fluorescence. 4. Increase Concentration: Gradually increase the concentration of this compound, being mindful of potential self-quenching at higher concentrations. |
| Unstable or Drifting Fluorescence Signal | 1. Photobleaching: Continuous exposure to the excitation light is causing the dye to degrade. 2. Temperature Fluctuations: The sample temperature is not stable, and the dye's fluorescence is temperature-sensitive. 3. Precipitation of the Dye: this compound may not be fully soluble in the experimental buffer, leading to precipitation over time. 4. Reaction with Media Components: The dye may be reacting with components in your experimental medium. | 1. Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use a photoprotective agent if compatible with your assay. 2. Use a Temperature-Controlled Cuvette Holder: Maintain a constant and uniform temperature for your samples during measurements. 3. Check Solubility and Filter: Ensure this compound is fully dissolved. You may need to use a co-solvent like DMSO or ethanol. Filter the solution if necessary. 4. Run Control Experiments: Test the stability of this compound in your buffer system over time without the analyte of interest. |
| Unexpected Shift in Emission Wavelength | 1. Change in Solvent Polarity: The emission spectrum of styryl-BODIPY dyes can be solvatochromic. 2. Formation of Aggregates: At high concentrations, dye molecules can aggregate, leading to changes in the emission spectrum. 3. Binding to Other Molecules: Interaction with other molecules in the sample can alter the electronic environment of the dye. | 1. Maintain Consistent Solvent Composition: Ensure the solvent composition remains constant across all experiments. 2. Work at Lower Concentrations: Dilute the sample to prevent aggregation. 3. Investigate Interactions: Use other analytical techniques to check for binding interactions if this is a possibility in your system. |
| High Background Fluorescence | 1. Contaminated Solvents or Glassware: The buffer or cuvettes may be contaminated with fluorescent impurities. 2. Autofluorescence of Sample Components: Other molecules in your sample may be fluorescent at the excitation/emission wavelengths used. | 1. Use High-Purity Solvents and Clean Glassware: Use spectroscopy-grade solvents and thoroughly clean all glassware. 2. Measure a Blank Sample: Measure the fluorescence of a blank sample containing all components except this compound to determine the background signal. |
Quantitative Data
Due to the limited availability of public data specifically for this compound's fluorescence dependence on pH and temperature, the following tables are based on the typical behavior of related styryl-BODIPY dyes. Users should experimentally verify these properties for this compound in their specific experimental setup.
Table 1: Representative pH Effect on a Generic Styryl-BODIPY with a pH-Sensitive Group
| pH | Relative Fluorescence Intensity (%) | Emission Maximum (nm) |
| 4.0 | 100 | 585 |
| 5.0 | 95 | 585 |
| 6.0 | 80 | 588 |
| 7.0 | 50 | 590 |
| 8.0 | 20 | 592 |
| 9.0 | 10 | 595 |
Table 2: Representative Temperature Effect on a Generic Styryl-BODIPY Fluorescence
| Temperature (°C) | Relative Fluorescence Intensity (%) | Fluorescence Lifetime (ns) |
| 20 | 100 | 2.5 |
| 25 | 92 | 2.3 |
| 30 | 85 | 2.1 |
| 35 | 78 | 1.9 |
| 40 | 70 | 1.7 |
Experimental Protocols
Protocol 1: Determination of pH Dependence of this compound Fluorescence
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol.
-
Preparation of Working Solutions: For each pH buffer, prepare a sample by diluting the this compound stock solution to a final concentration of 1 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the buffer pH and dye solubility.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the absorbance maximum of this compound (around 562 nm).
-
Record the fluorescence emission spectrum for each sample across a suitable wavelength range (e.g., 570-700 nm).
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. If there is a significant change, you can determine the pKa value by fitting the data to the Henderson-Hasselbalch equation.
Protocol 2: Determination of Temperature Dependence of this compound Fluorescence
-
Preparation of this compound Solution: Prepare a solution of this compound at a fixed concentration (e.g., 1 µM) in a buffer of constant pH (e.g., phosphate-buffered saline, pH 7.4).
-
Temperature Control: Use a temperature-controlled cuvette holder in the fluorometer.
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths as determined previously.
-
Allow the sample to equilibrate at each desired temperature (e.g., in 5 °C increments from 20 °C to 50 °C).
-
At each temperature, record the steady-state fluorescence intensity.
-
-
Data Analysis: Plot the fluorescence intensity as a function of temperature to characterize the thermal quenching profile.
Diagrams
References
Technical Support Center: Optimizing STY-BODIPY Staining for Cellular Applications
Welcome to the technical support center for STY-BODIPY applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for detecting peroxyl radicals and measuring radical-trapping antioxidant (RTA) activity in cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it detect in cells?
A1: this compound is a styrene-conjugated fluorescent probe. It is not a traditional stain for a specific organelle, but rather a sensor designed to measure radical-trapping antioxidant (RTA) activity by reacting with peroxyl radicals. In the presence of these radicals, the probe undergoes a process called co-autoxidation, which results in a shift of its fluorescence emission from approximately 591 nm (red) to a shorter wavelength (green). This spectral shift allows for the quantification of peroxyl radical scavenging activity within cellular environments.
Q2: What is the general principle behind this compound's function?
A2: this compound's mechanism is based on its reaction with peroxyl radicals (ROO•), which are key players in lipid peroxidation and cellular oxidative stress.[1][2] When this compound reacts with these radicals, its chemical structure is altered, leading to a change in its fluorescent properties. By measuring the rate of this change, researchers can infer the level of peroxyl radical activity or the efficacy of antioxidants in mitigating this activity.
Q3: Can I use this compound for both live and fixed cells?
A3: While most BODIPY dyes can be used for both live and fixed cells, the application of this compound is primarily suited for live-cell imaging and analysis. This is because its function is to detect dynamic processes like radical formation and antioxidant activity, which are best observed in living systems. Fixation processes can alter the cellular redox environment and may interfere with the probe's reactivity.
Q4: What is a typical incubation time and concentration for this compound?
A4: Specific optimization for this compound in cells is recommended as detailed protocols are not widely published. However, based on general protocols for other BODIPY dyes used in live cells, a starting point for optimization would be a concentration range of 0.5 µM to 5 µM and an incubation time of 15 to 30 minutes.[][] It is crucial to perform a concentration and time-course titration to determine the optimal conditions for your specific cell type and experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Low level of peroxyl radicals: The target radicals may not be present in sufficient quantities in your unstimulated cells. 2. Suboptimal probe concentration: The concentration of this compound may be too low for detection. 3. Incorrect filter sets: The fluorescence is being measured at the wrong excitation/emission wavelengths. | 1. Induce oxidative stress: Use a positive control by treating cells with an agent known to induce peroxyl radical formation, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[5] 2. Titrate probe concentration: Increase the concentration of this compound in a stepwise manner (e.g., 0.5, 1, 2, 5 µM). 3. Verify instrument settings: Ensure you are using the correct filter sets to detect both the unoxidized (red) and oxidized (green) forms of the probe. |
| High Background Fluorescence | 1. Excessive probe concentration: High concentrations of this compound can lead to non-specific binding and high background. 2. Insufficient washing: Residual, unbound probe can contribute to background fluorescence.[] 3. Autofluorescence: Some cell types naturally exhibit autofluorescence, which can interfere with the signal. | 1. Optimize probe concentration: Perform a titration to find the lowest effective concentration. 2. Thorough washing: After incubation, wash the cells 2-3 times with a suitable buffer like PBS to remove any unbound probe.[] 3. Use appropriate controls: Include an unstained cell control to measure the level of autofluorescence and subtract it from your measurements. |
| Inconsistent Results | 1. Variability in cell health: Cells that are stressed or unhealthy may have altered redox states, leading to inconsistent results. 2. Inconsistent incubation times: Variations in the incubation time can affect the amount of probe taken up by the cells and its reaction with radicals. 3. Photobleaching: Exposure to excessive light during imaging can lead to a decrease in fluorescence signal.[] | 1. Maintain healthy cell cultures: Ensure cells are in the logarithmic growth phase and handle them gently. 2. Standardize protocols: Use a consistent incubation time for all samples in an experiment. 3. Minimize light exposure: Protect the probe and stained cells from light as much as possible and use the lowest necessary laser power for imaging. |
Experimental Protocols
General Protocol for Live Cell Staining with this compound (Recommended Starting Point)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells in culture
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cell culture medium
-
Inducer of oxidative stress (e.g., AAPH) for positive control (optional)
-
Antioxidant for negative control (optional)
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (start with a range of 0.5-5 µM).
-
Cell Treatment (Optional): If using positive or negative controls, pre-treat the cells with the inducer of oxidative stress or antioxidant for the desired time.
-
Staining: Remove the cell culture medium and add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Washing: Gently remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or cell culture medium.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for both the red and green fluorescence of this compound.
| Parameter | Live Cell Staining | Fixed Cell Staining |
| Recommended Use | Yes | Not Recommended |
| This compound Concentration | 0.5 - 5 µM (optimize) | N/A |
| Incubation Time | 15 - 30 minutes (optimize) | N/A |
| Temperature | 37°C | N/A |
Visualizations
Experimental Workflow for this compound Staining
Caption: Workflow for this compound cellular staining and analysis.
Signaling Pathways Activated by Peroxyl Radicals
References
Technical Support Center: STY-BODIPY-Based Antioxidant Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing STY-BODIPY-based assays to measure antioxidant activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My fluorescence signal is too low or completely absent. What are the possible causes and solutions?
A1: Low or no fluorescence signal is a common issue that can stem from several factors. Refer to the table below for potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| This compound Probe Degradation | Ensure proper storage of the this compound stock solution at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.[1][2] Prepare fresh working solutions for each experiment. |
| Incorrect Filter/Wavelength Settings | Verify that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for the oxidized form of this compound (STY-BODIPYox), which has an excitation maximum of approximately 488 nm and an emission maximum of around 518 nm.[3] |
| Insufficient Peroxyl Radical Generation | Check the concentration and age of the radical initiator (e.g., AIBN). Ensure it is active and used at the appropriate concentration to initiate the co-autoxidation reaction. |
| High Antioxidant Concentration | If the concentration of the antioxidant in your sample is too high, it may completely inhibit the oxidation of the this compound probe, resulting in no signal. Perform a serial dilution of your sample to find an optimal concentration. |
| Low Probe Concentration | The concentration of the this compound working solution may be too low. Prepare a fresh working solution and consider optimizing the concentration. |
Q2: I am observing high background fluorescence in my negative control wells. How can I reduce it?
A2: High background fluorescence can mask the true signal from your assay. The following table outlines common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Sample/Buffer | Check the fluorescence of your sample and buffer components alone at the excitation/emission wavelengths used for STY-BODIPYox. If they are autofluorescent, consider using a different buffer or subtracting the background fluorescence from your measurements. |
| Probe Purity | Impurities in the this compound probe can contribute to background fluorescence. Ensure you are using a high-purity probe. |
| Light Exposure | BODIPY dyes are sensitive to light and prolonged exposure can lead to photobleaching and increased background.[] Protect the probe and your experimental setup from light as much as possible.[5] |
| Contaminated Plates/Cuvettes | Use new, clean, and non-fluorescent plates or cuvettes for your assay to avoid contamination that may cause background fluorescence. |
Q3: My calibration curve is not linear. What should I do?
A3: A non-linear calibration curve can affect the accuracy of your antioxidant capacity measurements. Consider the following points for troubleshooting.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | The concentration range of your standards may be too wide, leading to saturation at the higher end. Narrow the concentration range of your standards to the linear range of the assay. |
| Pipetting Errors | Inaccurate pipetting can lead to significant errors in the preparation of your standards. Use calibrated pipettes and proper pipetting techniques. |
| Reaction Kinetics | Ensure that you are measuring the fluorescence at a consistent and appropriate time point for all standards and samples. The reaction is kinetic, and timing is crucial. |
| Data Analysis | A logarithmic-scale plot might be more appropriate depending on the reaction kinetics.[6] Consider if a different curve-fitting model would better represent your data. |
Q4: The fluorescence signal is unstable and fluctuates during measurement. Why is this happening?
A4: Signal instability can be frustrating. Here are some potential reasons and how to address them.
| Potential Cause | Troubleshooting Steps |
| Photobleaching | Continuous exposure to the excitation light can cause the this compound probe to photobleach, leading to a decrease in signal over time.[][7] Minimize the exposure time of your samples to the excitation light. |
| Temperature Fluctuations | The rate of the oxidation reaction is temperature-dependent. Ensure that your plate reader or fluorometer maintains a stable temperature throughout the experiment. |
| Probe Instability in Solution | In some environments, BODIPY dyes can be unstable.[] Ensure the pH and solvent polarity of your assay buffer are suitable for this compound.[8] |
| Mixing Issues | Inadequate mixing of reagents in the wells can lead to localized areas of high or low reaction rates, causing signal fluctuation. Ensure thorough but gentle mixing after adding all components. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
| Step | Procedure | Notes |
| 1. Stock Solution Preparation | Dissolve the this compound solid in a suitable organic solvent, such as DMSO, to a final concentration of 1-10 mM.[1][2] | Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[1][2] |
| 2. Working Solution Preparation | On the day of the experiment, dilute the stock solution in the assay buffer to the desired final working concentration (typically in the µM range). | The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (usually <1%) to avoid affecting the reaction. |
Standard Calibration Curve Protocol
This protocol outlines the steps to generate a standard curve using a known antioxidant, such as Trolox.
| Step | Procedure |
| 1. Prepare Antioxidant Standards | Prepare a series of dilutions of the standard antioxidant (e.g., Trolox) in the assay buffer to cover a range of concentrations. |
| 2. Prepare Reaction Mix | In each well of a 96-well plate, add the assay buffer, the this compound working solution, and the radical initiator (e.g., AIBN). |
| 3. Add Standards | Add a specific volume of each antioxidant standard dilution to the respective wells. Include a blank (no antioxidant) as a negative control. |
| 4. Initiate Reaction & Read Fluorescence | Initiate the reaction (e.g., by placing the plate at a specific temperature if using a temperature-sensitive initiator). Immediately start monitoring the fluorescence of the oxidized this compound (STY-BODIPYox) at Ex/Em ~488/518 nm over time.[3] |
| 5. Plot Calibration Curve | Plot the rate of inhibition or the induction period as a function of the antioxidant concentration to generate the calibration curve. |
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 5. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Real-Time Apoptosis Assays: Bodipy-L-cystine (BFC) vs. Annexin V and Caspase-3/7
For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis is crucial for evaluating cellular responses to therapeutic agents and understanding disease pathogenesis. This guide provides a comprehensive comparison of a novel BODIPY-based fluorescent probe, Bodipy-L-cystine (BFC), with two widely established real-time apoptosis (RTA) methods: Annexin V staining and Caspase-3/7 activity assays.
While the initially referenced "STY-BODIPY Fenix assay" is a valuable tool for measuring lipid peroxidation in the context of ferroptosis, a distinct form of programmed cell death, this guide will focus on the more pertinent application of BODIPY dyes in apoptosis detection through the analysis of the Bodipy-L-cystine (BFC) assay.[1][2][3][4] This comparison will provide researchers with the necessary data and protocols to make informed decisions about the most suitable assay for their experimental needs.
At a Glance: Key Differences in Apoptosis Detection
The three assays discussed herein target different hallmark events in the apoptotic cascade, offering distinct windows into the cell death process.
-
Bodipy-L-cystine (BFC) Assay: This assay leverages the increased intracellular uptake of L-cystine in apoptotic cells. BFC, a fluorescently labeled L-cystine, is transported into the cells, and its accumulation serves as a marker for apoptosis.[5][6][7] This method is particularly noted for its ability to distinguish between live and apoptotic cell populations with a high correlation.[5][6]
-
Annexin V Assay: A cornerstone of apoptosis detection, this assay identifies the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis.[4][8][9][10] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect this translocation.
-
Caspase-3/7 Assay: This assay measures the activity of effector caspases 3 and 7, which are key executioners in the apoptotic pathway.[2][3][11][12][13][14] The assay typically uses a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.
Quantitative Performance Comparison
The following tables summarize the quantitative data from a comparative study evaluating the performance of the BFC assay against the Annexin V assay in various cancer cell lines treated with different chemotherapeutic agents.[5][6]
| Assay | Cell Line | Treatment | Apoptotic Cells Detected (%) | Correlation (R²) with Dose | Reference |
| BFC | Ln229 | Paclitaxel (100 nM) | ~60% | 0.7 - 0.9 | [5][6] |
| Annexin V | Ln229 | Paclitaxel (100 nM) | ~20% | Lower than BFC | [5][6] |
| BFC | Ln229 | Methotrexate (20 µM) | ~45% | 0.7 - 0.9 | [5][6] |
| Annexin V | Ln229 | Methotrexate (20 µM) | ~15% | Lower than BFC | [5][6] |
| BFC | Ln229 | Etoposide (25 µM) | ~55% | 0.7 - 0.9 | [5][6] |
| Annexin V | Ln229 | Etoposide (25 µM) | ~18% | Lower than BFC | [5][6] |
| BFC | MDA-MB231 | Paclitaxel (100 nM) | ~55% | 0.7 - 0.9 | [5] |
| Annexin V | MDA-MB231 | Paclitaxel (100 nM) | ~25% | Lower than BFC | [5] |
Table 1: Comparison of Apoptotic Cell Detection by BFC and Annexin V Assays. Data extracted from a study by Kumar et al. (2018) illustrates that the BFC assay consistently detected a higher percentage of apoptotic cells and showed a stronger correlation with drug dosage compared to the Annexin V assay in both Ln229 and MDA-MB231 cell lines.[5][6]
| Parameter | BFC Assay | Annexin V Assay | Caspase-3/7 Assay |
| Principle | Measures increased intracellular L-cystine uptake | Detects externalized phosphatidylserine (PS) | Measures activity of effector caspases 3 and 7 |
| Apoptotic Stage | Early to late | Early | Mid to late |
| Reported Advantages | High correlation with dose, clear distinction of live/apoptotic populations[5][6] | Well-established, widely used | Direct measure of executioner phase |
| Reported Limitations | Newer method, less established | Can stain necrotic cells, potential for false positives[11] | Transient signal, timing is critical[7] |
| Assay Type | Flow cytometry, Fluorescence microscopy | Flow cytometry, Fluorescence microscopy | Plate reader (fluorescence/luminescence), Flow cytometry |
Table 2: Qualitative Comparison of BFC, Annexin V, and Caspase-3/7 Assays.
Signaling Pathways and Experimental Workflows
To better understand the biological basis of these assays, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Detailed Experimental Protocols
Bodipy-L-cystine (BFC) Assay Protocol (Flow Cytometry)
This protocol is adapted from the methodology described by Kumar et al. (2018).[5][6]
-
Cell Preparation: Seed cells at a density of 1 x 10^6 cells in a T25 culture flask and incubate for 24 hours.
-
Induction of Apoptosis: Treat cells with the desired concentration of the apoptotic inducer and incubate for the desired duration (e.g., 6-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them from the flask.
-
Washing: Wash the collected cells twice with ice-cold Phosphate-Buffered Saline (PBS) by centrifuging at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 500 µL of PBS containing 1-10 nM of Bodipy-L-cystine (BFC).
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the cells immediately by flow cytometry. BFC fluorescence is typically detected in the FITC channel.
Annexin V Assay Protocol (Flow Cytometry)
This is a general protocol for Annexin V staining.[4][9][10]
-
Cell Preparation and Induction of Apoptosis: Follow steps 1-3 as described for the BFC assay.
-
Washing: Wash the collected cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of a fluorescently conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Real-Time Caspase-3/7 Assay Protocol (Plate Reader)
This protocol is a general guide for a fluorescent plate reader-based assay.[1][13][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Add the apoptotic inducing compound to the wells.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a substrate for Caspase-3/7 linked to a fluorescent molecule.
-
Reagent Addition: Add the prepared Caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~520 nm emission for green fluorescent substrates).[13]
Conclusion
The choice of a real-time apoptosis assay depends on the specific research question, the cell type being studied, and the available instrumentation. The Bodipy-L-cystine (BFC) assay presents a promising alternative to established methods, demonstrating a high correlation with apoptosis induction and a clear distinction between live and apoptotic cells.[5][6] The Annexin V assay remains a gold standard for detecting early apoptotic events, though caution should be exercised to avoid false positives from necrotic cells. The Caspase-3/7 assay provides a direct and sensitive measure of the executioner phase of apoptosis, but its transient nature requires careful optimization of the assay timing. By understanding the principles, performance characteristics, and protocols of each assay, researchers can select the most appropriate tool to accurately and reliably quantify apoptosis in their experimental systems.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
- 7. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.sg]
- 8. Annexin V Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stemcell.com [stemcell.com]
- 14. mdpi.com [mdpi.com]
- 15. カスパーゼ活性用のマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. promega.com [promega.com]
A Researcher's Guide to Antioxidant Assays: Comparing STY-BODIPY, DPPH, and ABTS
For professionals in research and drug development, accurately quantifying antioxidant activity is paramount. While traditional methods like DPPH and ABTS assays are widely used for screening, newer fluorescent probes such as STY-BODIPY offer a more nuanced, kinetic-based approach. This guide provides an objective comparison of these three key assays, complete with experimental protocols, comparative data, and mechanistic diagrams to aid in selecting the most appropriate method for your research needs.
Principles and Mechanisms of Action
Understanding the underlying chemical principles of each assay is crucial for interpreting results correctly. The DPPH and ABTS assays are endpoint assays based on single electron transfer (SET) or hydrogen atom transfer (HAT), whereas the this compound assay is a kinetic method that monitors the inhibition of autoxidation.
This compound Assay
The this compound (Styrene-BODIPY) assay is a modern method that measures the reactivity of radical-trapping antioxidants (RTAs).[1] It utilizes a styrene-conjugated fluorogenic probe that co-autoxidizes alongside a lipid or hydrocarbon substrate when challenged by peroxyl radicals.[2] In its native state, this compound is fluorescent, but upon reaction with peroxyl radicals, its fluorescence shifts.[3] An antioxidant's efficacy is determined by its ability to intercept these radicals, thereby delaying the oxidation of the this compound probe.[3][4] This method provides kinetic data, such as the inhibition rate constant (kinh), offering deeper insights into the antioxidant's reactivity.[2][5]
DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most common and straightforward methods for screening antioxidant activity.[6][7] It employs a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[8] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to the non-radical form, DPPH-H.[9][10] This reduction leads to a color change from violet to a pale yellow, and the decrease in absorbance is directly proportional to the antioxidant's radical scavenging capacity.[8]
ABTS Assay
The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay also measures the radical scavenging ability of antioxidants.[11] Unlike DPPH, the ABTS radical cation (ABTS•+) is not inherently stable and must be generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[11][12] This reaction produces a blue-green ABTS•+ solution with a maximum absorbance at 734 nm.[13] When an antioxidant is introduced, it reduces the ABTS•+ back to its colorless neutral form. The degree of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant concentration.[11]
Comparative Overview
The choice of assay depends on the research question, the nature of the antioxidant, and the desired level of detail.
| Feature | This compound Assay | DPPH Assay | ABTS Assay |
| Principle | Kinetic; measures inhibition of co-autoxidation of a fluorescent probe.[2][3] | Endpoint; measures scavenging of a stable free radical.[7][8] | Endpoint; measures scavenging of a generated radical cation.[11][13] |
| Radical/Probe | Peroxyl Radicals (ROO•) acting on this compound probe. | 2,2-diphenyl-1-picrylhydrazyl (DPPH•).[8] | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[11] |
| Detection | Fluorometry (fluorescence shift from red to green).[3] | Spectrophotometry (color change from violet to yellow).[8] | Spectrophotometry (color change from blue-green to colorless).[11] |
| Wavelength | λex = 488 nm, λem = 518 nm (for oxidized product).[3] | ~517 nm.[8] | ~734 nm.[11][13] |
| Reaction Medium | Liposomes, organic solvents, or aqueous solutions.[2][14] | Primarily organic solvents (e.g., ethanol (B145695), methanol).[9] | Both aqueous and organic solvents.[12] |
| Key Metric | Inhibition rate constant (kinh), inhibition duration (tinh).[5][14] | IC50, % Inhibition, Trolox Equivalent Antioxidant Capacity (TEAC).[10] | IC50, % Inhibition, Trolox Equivalent Antioxidant Capacity (TEAC).[15] |
| Advantages | Provides kinetic data on reactivity; biologically relevant (peroxyl radicals); high sensitivity.[2] | Simple, rapid, cost-effective, uses a stable and commercially available radical.[7][12] | Applicable to both hydrophilic and lipophilic antioxidants; stable endpoint; fewer steric hindrance issues than DPPH.[12][16] |
| Disadvantages | More complex setup; requires specialized equipment (fluorometer). | Steric hindrance can prevent large antioxidant molecules from reacting; radical can react with other reducing agents.[17] | Radical must be generated prior to use; reaction kinetics can be complex and non-linear.[4][12] |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. The following are generalized procedures for each assay.
This compound (Fenix) Assay Protocol
This protocol is adapted from fluorescence-enabled inhibited autoxidation (Fenix) methods.[14]
-
Reagent Preparation:
-
Prepare unilamellar liposomes from egg phosphatidylcholine (PC).
-
Prepare a stock solution of this compound probe in an appropriate solvent (e.g., ethanol).
-
Prepare a stock solution of the radical initiator (e.g., AIBN).
-
Prepare stock solutions of the antioxidant compounds to be tested.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, combine the liposome (B1194612) suspension, this compound probe, and the antioxidant sample.
-
Initiate the autoxidation by adding the radical initiator.
-
Immediately begin monitoring the fluorescence signal (e.g., λex=488nm, λem=518nm) over time using a plate reader or fluorometer at a constant temperature (e.g., 37°C).[3]
-
A control reaction without any antioxidant is run in parallel.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The uninhibited rate (Runi) is the slope of the control curve.
-
The inhibited rate (Rinh) is the initial slope of the curve in the presence of the antioxidant.
-
The duration of the inhibition period (τ or tinh) is determined from the intercept of the slopes.[4]
-
Calculate the inhibition rate constant (kinh) using the appropriate kinetic equations.
-
DPPH Assay Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution by dissolving ~4 mg of DPPH in 100 mL of ethanol or methanol.[9] Store in the dark.
-
Prepare a series of dilutions of the test antioxidant and a standard (e.g., Ascorbic Acid, Trolox).
-
-
Assay Procedure:
-
To a cuvette or microplate well, add a fixed volume of the DPPH solution (e.g., 2.9 mL).[9]
-
Add a small volume of the antioxidant sample or standard (e.g., 0.1 mL).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[9]
-
Measure the absorbance at ~517 nm.[9]
-
A blank containing the solvent and the DPPH solution is used as the control.[9]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100.[6]
-
Plot the % inhibition against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS Assay Protocol
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11][18]
-
ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or a buffer solution to an absorbance of 0.70 (± 0.02) at 734 nm.[11][12]
-
Prepare dilutions of the test antioxidant and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
Determine the IC50 or calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's inhibition to a Trolox standard curve.
-
Quantitative Data Comparison
Direct comparison of quantitative data across these assays is complex because they measure different aspects of antioxidant action. DPPH and ABTS assays typically yield IC50 or TEAC values, reflecting antioxidant capacity. The this compound assay provides kinh values, reflecting antioxidant reactivity or rate of scavenging.
| Antioxidant | Assay | Metric | Value | Reference Conditions |
| α-Tocopherol (Vitamin E) | This compound | kinh | (2.2 ± 0.6) × 104 M−1s−1 | Methyl linoleate (B1235992) in Triton™ X-100 micelles, pH 7.4, 37°C.[5] |
| Butein | This compound | kinh | (3.0 ± 0.9) × 104 M−1s−1 | Methyl linoleate in Triton™ X-100 micelles, pH 7.4, 37°C.[5] |
| Gallic Acid | ABTS | TEAC | ~3.0 - 4.0 | Varies with solvent and reaction time.[19] |
| Quercetin | ABTS | TEAC | ~2.0 - 4.5 | Varies significantly with conditions.[19] |
| Gallic Acid | DPPH | TEAC | ~2.5 - 3.0 | Varies with solvent and reaction time.[19] |
| Ferulic Acid | DPPH | TEAC | ~0.5 | Aqueous acetone.[19] |
Note: The values presented are illustrative and can vary significantly based on specific experimental conditions (solvent, pH, temperature, reaction time). It is always recommended to run a known standard alongside samples for accurate comparison.
Conclusion
The DPPH and ABTS assays remain valuable, accessible tools for the initial, high-throughput screening of antioxidant capacity. They are particularly useful for comparing the overall scavenging potential of a large number of samples. The ABTS assay is often favored for its applicability to a broader range of compounds and its lack of steric hindrance issues.[17]
The this compound assay represents a significant advancement, moving beyond simple capacity measurement to quantify the kinetic reactivity of an antioxidant against biologically relevant peroxyl radicals. For researchers in drug development or mechanistic studies, this kinetic information is far more insightful, providing a clearer picture of how an antioxidant might perform in a dynamic biological system.
Ultimately, a comprehensive antioxidant assessment should not rely on a single method. Combining a screening assay like ABTS or DPPH with a kinetic method like the this compound assay can provide a more complete and robust characterization of a compound's antioxidant profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. zen-bio.com [zen-bio.com]
- 16. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. mdpi.com [mdpi.com]
A Head-to-Head Comparison: STY-BODIPY and C11-BODIPY for Lipid Peroxidation Studies
For researchers, scientists, and drug development professionals investigating cellular oxidative stress, the selection of an appropriate fluorescent probe is paramount for generating accurate and reproducible data. Among the arsenal (B13267) of available tools, BODIPY-based dyes have emerged as powerful sensors for detecting lipid peroxidation, a key event in various pathological conditions and cell death pathways like ferroptosis. This guide provides an objective comparison of two such probes: STY-BODIPY and the more established C11-BODIPY, to aid in the selection of the optimal tool for your research needs.
This comprehensive guide delves into the fundamental differences in their mechanism of action, optimal applications, and performance characteristics, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | C11-BODIPY |
| Primary Application | Measurement of radical-trapping antioxidant (RTA) activity in cell-free assays | Ratiometric fluorescent imaging of lipid peroxidation in live cells and membranes |
| Detection Principle | Loss of absorbance upon co-autoxidation with a hydrocarbon substrate | Ratiometric fluorescence shift from red to green upon oxidation |
| Output Signal | Spectrophotometric (Absorbance) | Fluorescent (Intensity Ratio) |
| Cellular Studies | Not primarily designed for intracellular lipid peroxidation imaging | Widely used for cellular and subcellular lipid peroxidation imaging |
Mechanism of Action: A Tale of Two Probes
The operational principles of this compound and C11-BODIPY are fundamentally distinct, dictating their respective experimental applications.
C11-BODIPY (BODIPY™ 581/591 C11) is a fluorescent reporter that directly detects lipid peroxidation within cellular membranes.[1][2] Its lipophilic undecanoyl (C11) tail facilitates its incorporation into lipid bilayers.[3] In its native, unoxidized state, C11-BODIPY fluoresces in the red region of the spectrum.[4] Upon reaction with lipid peroxyl radicals, the polyunsaturated butadienyl portion of the BODIPY core is oxidized.[5] This oxidation event leads to a dramatic shift in its fluorescence emission to the green region.[4] This ratiometric shift (red to green) provides a sensitive and internally controlled measure of lipid peroxidation, minimizing variability from factors like probe concentration or excitation intensity.[5]
This compound , a styrene-conjugated BODIPY, is primarily employed as a signal carrier in assays designed to measure the efficacy of radical-trapping antioxidants (RTAs).[1][6] In these cell-free systems, this compound undergoes co-autoxidation with a hydrocarbon substrate in the presence of a radical initiator.[7] The progress of this reaction is monitored by the decrease in the absorbance of this compound at approximately 571 nm.[7] The introduction of an RTA into this system will inhibit the autoxidation process, and the rate of this inhibition provides a quantitative measure of the antioxidant's activity.[1] While it reacts with peroxyl radicals, its design is tailored for spectrophotometric quantification of antioxidant capacity rather than for fluorescent imaging of lipid peroxidation within a cellular context.
dot graph TD; A[Peroxyl Radicals] --> B{C11-BODIPY (Reduced)}; B --> C[Red Fluorescence]; A --> D{Oxidized C11-BODIPY}; D --> E[Green Fluorescence];
end C11-BODIPY Mechanism of Action.
dot graph LR; subgraph "Cell-Free Assay"; A[Radical Initiator] --> B{Hydrocarbon Substrate + this compound}; B --> C[Autoxidation]; C --> D["Loss of this compound Absorbance"]; E[Radical-Trapping Antioxidant] --> C; end
end this compound Mechanism in RTA Assays.
Performance Characteristics: A Quantitative Comparison
The photophysical properties of these probes are critical to their performance. The following table summarizes the key spectral properties of C11-BODIPY. Equivalent detailed fluorescence data for this compound in the context of lipid peroxidation imaging is not available, as its primary use is in absorbance-based assays.
Table 1: Photophysical Properties of C11-BODIPY
| Property | Reduced Form | Oxidized Form | Reference |
| Excitation Maximum (λex) | ~581 nm | ~488-500 nm | [4] |
| Emission Maximum (λem) | ~590-591 nm | ~510 nm | [4] |
| Quantum Yield (ΦF) | High (approaching 1.0 in some environments) | Not specified, but sufficient for imaging | [3][8] |
| Stokes Shift | Small | Not applicable (ratiometric shift) | [9] |
| Photostability | Good | Good | [3] |
Table 2: Properties of this compound for RTA Assays
| Property | Value | Reference |
| Absorbance Maximum (λmax) | ~562-571 nm | [7] |
| Molar Extinction Coefficient (ε) | High | [8] |
Experimental Protocols
C11-BODIPY Staining for Cellular Lipid Peroxidation
This protocol is adapted for fluorescence microscopy or flow cytometry.
Materials:
-
C11-BODIPY (BODIPY™ 581/591 C11)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Cells of interest
-
Inducer of lipid peroxidation (e.g., RSL3, erastin, cumene (B47948) hydroperoxide) (optional, for positive control)
-
Lipid peroxidation inhibitor (e.g., ferrostatin-1, liproxstatin-1) (optional, for negative control)
Procedure:
-
Prepare a 10 mM stock solution of C11-BODIPY in anhydrous DMSO. Store at -20°C, protected from light.
-
Culture cells to the desired confluency in a suitable culture vessel (e.g., glass-bottom dish for microscopy, multi-well plate for flow cytometry).
-
Prepare a working solution of C11-BODIPY by diluting the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with the C11-BODIPY working solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess probe.
-
Induce lipid peroxidation (if applicable) by treating the cells with an inducing agent for the desired time.
-
Image the cells using a fluorescence microscope equipped with filters for both red (e.g., Texas Red filter set) and green (e.g., FITC filter set) fluorescence.[5] Alternatively, for flow cytometry, harvest the cells and analyze them on a cytometer capable of detecting both green and red fluorescence.[10]
-
Analyze the data by calculating the ratio of the green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
This compound Assay for Radical-Trapping Antioxidant Activity
This is a generalized protocol for a cell-free assay.
Materials:
-
This compound
-
Hydrocarbon co-substrate (e.g., styrene, cumene)
-
Radical initiator (e.g., AIBN, di-tert-butyl peroxide)
-
Antioxidant compound to be tested
-
Solvent (e.g., chlorobenzene)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound, the hydrocarbon co-substrate, the radical initiator, and the antioxidant in the chosen solvent.
-
In a cuvette, combine the hydrocarbon co-substrate and this compound solution.
-
Initiate the reaction by adding the radical initiator.
-
Monitor the decrease in absorbance of this compound at its λmax (~571 nm) over time using a spectrophotometer. This represents the uninhibited rate of autoxidation.
-
Repeat the experiment , but add the antioxidant compound to the reaction mixture before the initiator.
-
Monitor the absorbance of this compound. The presence of an effective antioxidant will result in an inhibition period where the absorbance remains stable, followed by a decrease once the antioxidant is consumed.
-
Analyze the data by determining the length of the inhibition period and the rate of absorbance decrease after this period to calculate the stoichiometric factor and the rate constant of inhibition for the antioxidant.[1][11]
Concluding Remarks
This compound and C11-BODIPY are both valuable tools for studying oxidative processes, but they are not interchangeable. C11-BODIPY is the clear choice for the direct, ratiometric, and semi-quantitative visualization of lipid peroxidation within live cells and membranes. Its fluorescence shift provides a robust and reliable readout for cellular imaging and flow cytometry applications.
This compound, on the other hand, is a specialized probe for quantifying the activity of radical-trapping antioxidants in cell-free systems. Its utility lies in its ability to provide kinetic and stoichiometric data on antioxidant performance through a straightforward spectrophotometric assay.
For researchers aiming to elucidate the spatial and temporal dynamics of lipid peroxidation in a cellular context, C11-BODIPY remains the industry standard. For those focused on the chemical properties and efficacy of antioxidant compounds, the this compound-based RTA assay offers a powerful and convenient methodology. The choice between these two probes ultimately depends on the specific research question and the experimental system being investigated.
References
- 1. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. abpbio.com [abpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Effect of substituents on Stokes shift of BODIPY and its application in designing bioimaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cross-Validation of STY-BODIPY Results with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of specific lipids and their oxidation products are crucial for understanding cellular metabolism, signaling, and the progression of various diseases. Fluorescent probes, such as STY-BODIPY dyes, offer a powerful tool for visualizing and measuring lipid dynamics within cells. However, it is essential to validate these fluorescence-based findings with a "gold standard" analytical technique like mass spectrometry to ensure accuracy and proper interpretation of the results. This guide provides a comprehensive comparison of this compound-based fluorescence analysis and mass spectrometry for lipid analysis, focusing on the cross-validation of results for lipid peroxidation.
Data Presentation: Quantitative Comparison
Direct quantitative comparison between this compound fluorescence intensity and mass spectrometry-derived concentrations of oxidized lipids has revealed important considerations for data interpretation. The following table summarizes the key findings from studies comparing the C11-BODIPY(581/591) fluorescent probe, a commonly used sensor for lipid peroxidation, with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for the analysis of oxidized phospholipids (B1166683).
| Parameter | This compound (C11-BODIPY(581/591)) Fluorescence | Mass Spectrometry (LC-MS/MS) | Key Findings |
| Sensitivity to Oxidation | High | Specific to molecular species | C11-BODIPY(581/591) is significantly more susceptible to oxidative damage than endogenous phospholipids like 1-stearoyl-2-arachidonyl-sn-glycero-3-phosphocholine (SAPC).[1][2] |
| Quantification of Lipid Peroxidation | Relative (Ratio of oxidized to reduced probe) | Absolute or Relative (Quantification of specific oxidized lipid species) | Fluorescence from C11-BODIPY(581/591) can over-report the extent of oxidative lipid damage compared to the actual levels of oxidized phospholipids measured by mass spectrometry.[1] |
| Assessment of Antioxidant Efficacy | May under-report antioxidant effects | Provides accurate measurement of the reduction in specific oxidation products | Due to its high sensitivity to oxidation, C11-BODIPY(581/591) can under-report the protective effects of antioxidants like alpha-tocopherol.[1] |
| Specificity | General indicator of radical-induced oxidation | Highly specific, identifies and quantifies individual oxidized lipid molecules | Mass spectrometry can distinguish between different classes and molecular species of oxidized lipids, providing a more detailed and accurate picture of the oxidative damage.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for assessing lipid peroxidation using C11-BODIPY(581/591) and LC-MS/MS.
C11-BODIPY(581/591) Staining for Lipid Peroxidation
This protocol outlines the steps for staining cells with the C11-BODIPY(581/591) probe to visualize and quantify lipid peroxidation.
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).
-
-
Probe Preparation:
-
Prepare a stock solution of C11-BODIPY(581/591) in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution in a serum-free culture medium or a suitable buffer (e.g., HBSS) to the final working concentration (typically 1-5 µM).
-
-
Cell Staining:
-
Remove the culture medium and wash the cells with a pre-warmed buffer.
-
Incubate the cells with the C11-BODIPY(581/591) working solution for 30-60 minutes at 37°C, protected from light.
-
-
Induction of Oxidative Stress (Optional):
-
After staining, cells can be treated with an inducing agent (e.g., tert-butyl hydroperoxide, erastin) to trigger lipid peroxidation.
-
-
Imaging and Analysis:
-
Wash the cells to remove the excess probe.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry.
-
The unoxidized probe emits red fluorescence (excitation/emission ~581/591 nm), while the oxidized probe emits green fluorescence (excitation/emission ~488/510 nm).
-
The ratio of green to red fluorescence intensity is used as a measure of lipid peroxidation.
-
LC-MS/MS Analysis of Oxidized Phospholipids
This protocol provides a general workflow for the extraction and analysis of oxidized phospholipids from biological samples.
-
Lipid Extraction:
-
Harvest cells and wash with cold PBS.
-
Perform lipid extraction using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol, and water.
-
Include an internal standard (e.g., a deuterated or odd-chain phospholipid) to control for extraction efficiency and instrument variability.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).
-
-
Liquid Chromatography Separation:
-
Inject the sample onto a reverse-phase or HILIC column.
-
Use a gradient elution with solvents such as water, acetonitrile, methanol, and isopropanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Mass Spectrometry Analysis:
-
Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).
-
Operate the mass spectrometer in either positive or negative ion mode, depending on the target lipid class.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of specific oxidized phospholipids, or data-dependent acquisition (DDA) for untargeted analysis.
-
Identify oxidized phospholipids based on their precursor and fragment ion masses.
-
-
Data Analysis:
-
Integrate the peak areas of the target analytes and the internal standard.
-
Quantify the amount of each oxidized lipid species relative to the internal standard and/or a calibration curve.
-
Visualizing the Workflow and Comparison
The following diagrams, created using the DOT language, illustrate the experimental workflow for the cross-validation process and the logical relationship of the comparison.
Caption: Experimental workflow for the cross-validation of this compound and mass spectrometry.
Caption: Logical comparison of this compound fluorescence and mass spectrometry.
Conclusion
This compound fluorescent probes are invaluable tools for the qualitative and semi-quantitative assessment of lipid dynamics and peroxidation in living cells, offering high sensitivity and ease of use. However, for accurate quantification and detailed molecular information, cross-validation with mass spectrometry is imperative. Studies have shown that probes like C11-BODIPY(581/591) can be more prone to oxidation than endogenous lipids, potentially leading to an overestimation of lipid peroxidation. Therefore, a combined approach, leveraging the strengths of both techniques, is recommended for a comprehensive and accurate understanding of lipid biology in research and drug development. Mass spectrometry provides the precise quantification and structural identification to validate and complement the dynamic cellular insights gained from this compound fluorescence imaging.
References
A Comparative Guide to Cellular Oxygen Consumption Assays: Unveiling the Advantages of Modern Probe-Based Technologies
For researchers, scientists, and drug development professionals, the precise measurement of cellular oxygen consumption is paramount for understanding metabolic function, identifying mitochondrial dysfunction, and screening for therapeutic compounds. While traditional methods have been the bedrock of metabolic research, newer probe-based assays offer significant advantages in throughput, ease of use, and experimental flexibility. This guide provides an objective comparison of a leading fluorescent probe-based technology, MitoXpress, with traditional oxygen consumption assays, namely the Seahorse XF Analyzer and the Clark-type electrode, supported by experimental data and detailed protocols.
It is important to note that while various BODIPY (boron-dipyrromethene) derivatives are utilized in cellular imaging, a specific "STY-BODIPY" probe for routine oxygen consumption rate measurement is not prominently documented in scientific literature. Therefore, this guide uses the well-established phosphorescent probe-based MitoXpress assay as a representative of modern, high-throughput oxygen consumption measurement technologies.
At a Glance: Comparing Oxygen Consumption Assay Technologies
The selection of an appropriate oxygen consumption assay depends on various factors, including the specific research question, required throughput, sample type, and available equipment. The following table summarizes the key characteristics of the three technologies discussed in this guide.
| Feature | MitoXpress (Fluorescent Probe-Based) | Seahorse XF Analyzer (Extracellular Flux) | Clark-type Electrode (Amperometric) |
| Principle | Oxygen quenching of a phosphorescent probe | Real-time measurement of extracellular oxygen flux with solid-state sensors | Electrochemical reduction of oxygen at a platinum cathode |
| Throughput | High (96- or 384-well plates) | Medium to High (8- to 96-well plates) | Low (single sample) |
| Sample Type | Adherent & suspension cells, isolated mitochondria, 3D cultures, small organisms | Adherent & suspension cells, isolated mitochondria, spheroids, tissues | Isolated mitochondria, cell suspensions |
| Real-time Data | Yes | Yes | Yes |
| Ease of Use | Simple "mix and measure" protocol | Multi-step protocol requiring instrument-specific consumables | Requires expertise in setup, calibration, and maintenance |
| Sensitivity | High | High, with recent improvements in HS models[1] | High |
| Multiplexing | Can be multiplexed with other plate-based assays | Measures both OCR and ECAR (glycolysis) simultaneously | Limited multiplexing capabilities |
| Cost | Lower instrument cost (plate reader), consumable-based | High instrument cost, proprietary consumables | Lower instrument cost, but can be labor-intensive |
Delving Deeper: A Head-to-Head Comparison
Throughput and Scalability
One of the most significant advantages of fluorescent probe-based assays like MitoXpress is the dramatically increased throughput.[2][3] By utilizing a standard fluorescence plate reader, researchers can simultaneously analyze 96 or even 384 samples, making it ideal for large-scale compound screening and dose-response studies. The Seahorse XF Analyzer also offers a plate-based format, but with a lower well density (up to 96 wells). In stark contrast, the traditional Clark-type electrode is a single-sample measurement system, rendering it impractical for high-throughput applications.[3][4]
Ease of Use and Workflow
The MitoXpress assay is characterized by a straightforward "mix and measure" protocol.[5] The oxygen-sensitive probe is simply added to the cell culture, and measurements are taken over time. This simplicity reduces the potential for user error and streamlines the experimental workflow. The Seahorse XF Analyzer, while automated, involves a more complex workflow with instrument-specific cartridges and plates, requiring careful preparation and calibration.[6][7] The Clark-type electrode demands the most technical expertise, involving meticulous assembly, membrane application, and calibration before each experiment.[8][9]
References
- 1. fishersci.com [fishersci.com]
- 2. Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Untitled Document [ucl.ac.uk]
Navigating the Nuances of Antioxidant Capacity: A Comparative Guide to the STY-BODIPY Method
For researchers, scientists, and drug development professionals, the accurate assessment of antioxidant capacity is a critical step in the discovery and validation of novel therapeutic agents. While a variety of methods exist, each with its own set of strengths and weaknesses, the STY-BODIPY assay has emerged as a noteworthy technique for its sensitivity in monitoring lipid peroxidation. This guide provides a comprehensive comparison of the this compound method with established antioxidant capacity assays, namely DPPH, ABTS, ORAC, and FRAP, offering insights into their principles, experimental protocols, and inherent limitations.
The this compound method leverages a styrene-conjugated fluorescent probe to measure the radical-trapping activity of antioxidants. The assay is based on the principle of co-autoxidation, where the this compound probe and a lipid substrate compete for reaction with peroxyl radicals. In the presence of an antioxidant, the oxidation of the this compound probe is inhibited, and this inhibition can be monitored spectrophotometrically or fluorometrically to determine the antioxidant's capacity. While this method offers a more biologically relevant model by mimicking lipid peroxidation, it is not without its limitations.
A Comparative Look at Antioxidant Capacity Assays
To provide a clear understanding of the landscape of antioxidant capacity assessment, the following table summarizes the key characteristics of the this compound method and four other commonly used assays.
| Assay | Principle | Pro-radical/Oxidant | Measurement | Key Advantages | Key Limitations |
| This compound | Co-autoxidation with a lipid substrate | Peroxyl radicals | Spectrophotometry or Fluorometry | More biologically relevant (lipid peroxidation model) | Limited comparative data available; potential for probe's own oxidation to interfere. |
| DPPH | Hydrogen atom or electron transfer | 2,2-diphenyl-1-picrylhydrazyl (stable radical) | Spectrophotometry | Simple, rapid, and inexpensive | Not representative of physiological radicals; steric hindrance can be an issue. |
| ABTS | Electron transfer | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | Spectrophotometry | Applicable to both hydrophilic and lipophilic antioxidants | Radical is not naturally occurring; can overestimate antioxidant capacity. |
| ORAC | Hydrogen atom transfer | Peroxyl radicals | Fluorometry | Uses a biologically relevant radical | Can be influenced by temperature and pH; may not reflect all antioxidant mechanisms. |
| FRAP | Ferric ion reduction | Ferric tripyridyltriazine complex (Fe³⁺-TPTZ) | Spectrophotometry | Simple, rapid, and automated | Does not measure thiol antioxidants; conducted at a non-physiological pH. |
Delving into the Limitations of the this compound Method
While the this compound assay presents a more sophisticated model for antioxidant capacity, researchers should be cognizant of its potential drawbacks:
-
Lack of Extensive Comparative Data: Direct quantitative comparisons of the this compound method with a wide range of antioxidants against other established assays are not yet widely available in the scientific literature. This makes it challenging to directly correlate results across different methodologies.
-
Potential for Probe Interference: As with any probe-based assay, there is a possibility that the this compound molecule itself can be directly oxidized, leading to a signal that is not solely dependent on the inhibition of lipid peroxidation. Careful experimental design and controls are crucial to mitigate this.
-
Complexity of the Assay: Compared to simpler spectrophotometric assays like DPPH and FRAP, the this compound method, which involves a co-autoxidation system, can be more complex to set up and may require more specialized equipment and expertise.
Experimental Protocols at a Glance
For a practical understanding of how these assays are performed, detailed experimental protocols are outlined below.
This compound Co-autoxidation Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chlorobenzene).
-
Prepare a solution of a lipid substrate (e.g., styrene, cumene, or phosphatidylcholine liposomes).
-
Prepare a solution of a radical initiator (e.g., azobisisobutyronitrile - AIBN, or di-tert-butylperoxide).
-
Prepare solutions of the antioxidant compounds to be tested.
-
-
Assay Procedure:
-
In a quartz cuvette, combine the lipid substrate, this compound solution, and the antioxidant solution.
-
Initiate the reaction by adding the radical initiator.
-
Monitor the decrease in absorbance of the this compound probe at its maximum wavelength (around 570 nm) over time using a spectrophotometer.
-
-
Data Analysis:
-
The rate of inhibited oxidation in the presence of the antioxidant is compared to the rate of uninhibited oxidation to determine the antioxidant capacity. The inhibition rate constant (kinh) and the stoichiometric factor (n) can be calculated from the kinetic data[1].
-
References
Bridging the Gap: Correlating STY-BODIPY Assay Results with In Vivo Antioxidant Activity
For researchers, scientists, and drug development professionals, understanding the translation of in vitro antioxidant capacity to in vivo efficacy is a critical challenge. The STY-BODIPY assay, a sensitive fluorescent method for quantifying peroxyl radical scavenging, offers valuable insights into the direct radical-trapping ability of antioxidants. This guide provides a comparative framework for correlating results from the this compound assay with common in vivo markers of antioxidant activity, supported by experimental protocols and data interpretation.
The this compound assay is predicated on the co-autoxidation of a styrene-conjugated BODIPY probe alongside a lipid substrate. In its native state, the probe exhibits a pseudo-red fluorescence. However, upon reaction with peroxyl radicals, its fluorescence shifts to green. The presence of an antioxidant slows this conversion, and the degree of inhibition serves as a measure of its radical-trapping activity. This in vitro assay provides specific information on the ability of a compound to neutralize peroxyl radicals, which are key mediators of lipid peroxidation.
In contrast, in vivo antioxidant activity is a more complex phenomenon, influenced by factors such as bioavailability, metabolism, and interaction with endogenous antioxidant systems. Consequently, a battery of in vivo assays is often employed to obtain a comprehensive picture of an antioxidant's efficacy. This guide focuses on the correlation of this compound assay results with key in vivo biomarkers of oxidative stress and antioxidant defense.
Comparative Analysis of this compound and In Vivo Antioxidant Assays
The following table summarizes the key characteristics of the this compound assay and its in vivo counterparts, providing a basis for correlating their results.
| Assay | Principle | What it Measures | Typical Units | Correlation with this compound |
| This compound Assay | Fluorescence-based measurement of the inhibition of co-autoxidation of the this compound probe with a lipid substrate. | Direct peroxyl radical scavenging activity. | Inhibition rate constants (kinh), stoichiometric factor (n), lag phase duration. | Direct: High kinh and n values are expected to correlate with reduced lipid peroxidation in vivo. |
| Lipid Peroxidation (MDA/TBARS) | Colorimetric or fluorometric measurement of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), byproducts of lipid peroxidation. | Overall lipid damage in tissues and biological fluids.[1][2][3] | nmol MDA/mg protein or µmol/L. | Inverse: Potent antioxidants in the this compound assay should lead to lower MDA/TBARS levels in vivo. |
| Superoxide (B77818) Dismutase (SOD) Activity | Spectrophotometric assay measuring the inhibition of a superoxide-generating reaction. | Activity of the endogenous antioxidant enzyme that dismutates superoxide radicals.[4][5][6] | Units/mg protein. | Indirect: While this compound measures non-enzymatic scavenging, compounds that reduce superoxide levels may spare SOD, leading to complex correlations. |
| Glutathione (B108866) Peroxidase (GPx) Activity | Spectrophotometric assay measuring the rate of NADPH consumption in a coupled reaction where GPx reduces hydroperoxides.[7][8][9] | Activity of the endogenous antioxidant enzyme that detoxifies hydroperoxides. | Units/mg protein or nmol NADPH consumed/min/mg protein. | Indirect/Complex: Antioxidants that scavenge peroxyl radicals may reduce the substrate load for GPx, potentially altering its activity levels. |
| Catalase (CAT) Activity | Spectrophotometric assay measuring the rate of hydrogen peroxide decomposition.[10][11] | Activity of the endogenous antioxidant enzyme that neutralizes hydrogen peroxide. | Units/mg protein or µmol H2O2 decomposed/min/mg protein. | Indirect/Complex: Limited direct correlation as this compound targets peroxyl radicals, not hydrogen peroxide. |
| Total Antioxidant Capacity (TAC) | Measurement of the cumulative capacity of a biological sample to scavenge free radicals, often using assays like ORAC, FRAP, or TEAC.[12][13][14] | Overall non-enzymatic antioxidant status of plasma or tissue homogenates. | Trolox equivalents (µM TE). | Direct: High antioxidant capacity in the this compound assay is expected to contribute to a higher in vivo TAC. |
Experimental Protocols
This compound Assay Protocol (Inhibited Autoxidation)
This protocol is adapted from fluorescence-enabled inhibited autoxidation (Fenix) assays.[15]
Materials:
-
This compound fluorescent probe
-
Lipid substrate (e.g., egg phosphatidylcholine)
-
Azo radical initiator (e.g., AIBN)
-
Antioxidant compound of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence plate reader
Procedure:
-
Prepare unilamellar liposomes from the lipid substrate in PBS.
-
Add the this compound probe to the liposome (B1194612) suspension to a final concentration of approximately 1-10 µM.
-
Add the antioxidant compound at various concentrations to the wells of a microplate.
-
Initiate the autoxidation by adding the azo radical initiator.
-
Monitor the fluorescence intensity over time, measuring both the red (native probe) and green (oxidized probe) channels.
-
Calculate the rate of oxidation and the duration of the inhibition period (lag phase) in the presence of the antioxidant.
In Vivo Lipid Peroxidation (MDA/TBARS) Assay Protocol
This protocol provides a general method for measuring MDA in tissue homogenates.[1][3]
Materials:
-
Tissue sample
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
MDA standard
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Homogenize the tissue sample in ice-cold buffer.
-
Precipitate proteins by adding TCA and centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples and measure the absorbance or fluorescence at the appropriate wavelength (typically ~532 nm for absorbance).
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard.
-
Normalize the results to the protein concentration of the tissue homogenate.
In Vivo Superoxide Dismutase (SOD) Activity Assay Protocol
This protocol is a common method for determining SOD activity.[4][16]
Materials:
-
Tissue homogenate or cell lysate
-
Reaction mixture containing a superoxide anion generating system (e.g., xanthine/xanthine oxidase) and a detector molecule (e.g., nitroblue tetrazolium - NBT)
-
SOD standard
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenate or cell lysate.
-
Add the sample to the reaction mixture. The SOD in the sample will compete with the detector molecule for superoxide anions.
-
Incubate for a specific time at a controlled temperature.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan (B1609692) production from NBT).
-
The percentage of inhibition of the reaction by the sample is proportional to the SOD activity.
-
Calculate the SOD activity by comparing the inhibition to a standard curve generated with known amounts of SOD.
Visualizing the Correlation and Mechanisms
References
- 1. Measurement of lipid peroxidation in vivo: a comparison of different procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The measurement of lipid peroxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Superoxide Dismutase (SOD) Activity Assay [cellbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of superoxide dismutase in in vivo and in vitro nitrate tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. alpco.com [alpco.com]
- 10. Direct Measurement of Catalase Activity in Living Cells and Tissue Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalase assay: Significance and symbolism [wisdomlib.org]
- 12. A Novel Assay for Measuring Total Antioxidant Capacity in Whole Blood and Other Biological Samples [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. arborassays.com [arborassays.com]
A Comparative Guide to STY-BODIPY and Alternative Probes for Calibrating New Antioxidants
For researchers, scientists, and professionals in drug development, the accurate calibration of new antioxidant probes is paramount. This guide provides an objective comparison of STY-BODIPY with other common antioxidant assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The efficacy of an antioxidant is determined by its ability to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. The choice of assay for quantifying this antioxidant capacity is critical, as different methods vary in their mechanism, sensitivity, and applicability. This guide focuses on the styrene-conjugated BODIPY (this compound) probe as a standard and compares its performance with the widely used C11-BODIPY probe and the classic 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Principles of Antioxidant Probes
This compound: A Co-autoxidation Signal Carrier
The this compound assay leverages a co-autoxidation system to determine the reactivity of radical-trapping antioxidants (RTAs). In this setup, this compound acts as a signal carrier that is consumed during the oxidation of a substrate initiated by a radical generator (e.g., AIBN). The rate of this compound consumption, monitored spectrophotometrically, is inversely proportional to the effectiveness of the antioxidant being tested. This method allows for the determination of key kinetic parameters, including the inhibition rate constant (kinh) and the stoichiometric number (n), which is the number of radicals trapped per antioxidant molecule.[1]
C11-BODIPY: A Fluorescent Sensor for Lipid Peroxidation
C11-BODIPY (BODIPY™ 581/591 C11) is a fluorescent probe designed to specifically monitor lipid peroxidation within cellular membranes.[2][3][4] This lipophilic molecule incorporates into lipid bilayers and, upon oxidation by lipid peroxyl radicals, exhibits a distinct shift in its fluorescence emission from red to green. This ratiometric change provides a sensitive and localized measure of lipid peroxidation, making it a valuable tool for cellular studies of oxidative stress and the efficacy of antioxidants in a biological context.[2][3][4]
DPPH Assay: A Stable Radical Scavenging Method
The DPPH assay is one of the most established and straightforward methods for measuring the radical scavenging capacity of antioxidants.[5] It employs a stable free radical, DPPH•, which has a deep violet color. When an antioxidant donates a hydrogen atom or an electron to DPPH•, it becomes reduced to a colorless or yellowish hydrazine. The extent of this color change, measured by the decrease in absorbance at approximately 517 nm, is proportional to the antioxidant's radical scavenging ability. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[6][7]
Quantitative Performance Comparison
The following tables summarize the quantitative data for the this compound and DPPH assays for a selection of common antioxidants. Due to the nature of the C11-BODIPY assay, which measures the inhibition of lipid peroxidation in a cellular context rather than providing direct kinetic data for radical scavenging of pure compounds, a direct quantitative comparison in the same format is not applicable.
Table 1: this compound Assay - Inhibition Rate Constants (kinh) and Stoichiometric Numbers (n)
| Antioxidant | kinh (x 104 M-1s-1) | Stoichiometric Number (n) | Reference |
| Ferrostatin-1 (Fer-1) | 2.5 | - | [8] |
| Pentamethyl-chromanol (PMC) | 1.7 | - | [8] |
| Liproxstatin-1 (Lip-1) | 0.7 | - | [8] |
| Butein | 3.0 ± 0.9 | 3.7 ± 1.1 | [1] |
| α-Tocopherol | 2.2 ± 0.6 | 2.0 | [1] |
| Homobutein | 0.28 ± 0.09 | - | [1] |
Note: Data for Fer-1, PMC, and Lip-1 were obtained from a fluorescence-enabled inhibited autoxidation (Fenix) assay using this compound.
Table 2: DPPH Assay - IC50 Values
| Antioxidant | IC50 (µM) | Reference |
| Ascorbic Acid | 4.97 ± 0.03 | [9] |
| Quercetin | 4.97 ± 0.08 | [9] |
| Protocatechuic acid | 8.8 ± 0.2 | [10] |
| trans-Caffeic acid | 10.3 ± 0.3 | [10] |
| Rosmarinic acid | 5.0 ± 0.1 | [10] |
| Kaempferol-3-O-β-D-glucopyranoside | 15.2 ± 0.5 | [10] |
Note: IC50 values can vary depending on the specific experimental conditions.
C11-BODIPY Assay Performance
The C11-BODIPY assay provides a qualitative and quantitative assessment of lipid peroxidation within a cellular or liposomal environment. Its performance is typically evaluated by the degree of fluorescence shift from red to green, which can be quantified using fluorescence microscopy or flow cytometry. This assay is particularly useful for:
-
Visualizing the spatial distribution of lipid peroxidation in living cells.
-
Screening for antioxidants that can effectively inhibit lipid peroxidation in a biological membrane context.
-
Studying the mechanism of action of antioxidants in cellular models of oxidative stress.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This compound Co-autoxidation Assay
Objective: To determine the inhibition rate constant (kinh) and stoichiometric number (n) of an antioxidant.
Materials:
-
This compound probe
-
Oxidizable substrate (e.g., styrene, cumene, or methyl linoleate)
-
Radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
Antioxidant of interest
-
Solvent (e.g., chlorobenzene, acetonitrile, or phosphate (B84403) buffer for micelles)
-
Spectrophotometer or plate reader capable of measuring absorbance at the λmax of this compound (e.g., ~570-590 nm).
Procedure:
-
Prepare a stock solution of this compound, the oxidizable substrate, the radical initiator, and the antioxidant in the chosen solvent.
-
In a cuvette or microplate well, combine the oxidizable substrate and this compound solution.
-
Add the antioxidant solution to the mixture.
-
Initiate the reaction by adding the radical initiator.
-
Immediately begin monitoring the decrease in absorbance of this compound at its λmax over time.
-
The initial rate of probe consumption during the inhibited period is used to calculate kinh.
-
The duration of the inhibited period (tinh) is used to determine the stoichiometric number (n).
C11-BODIPY Lipid Peroxidation Assay
Objective: To assess the ability of an antioxidant to inhibit lipid peroxidation in cells.
Materials:
-
C11-BODIPY (BODIPY™ 581/591 C11)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
An agent to induce oxidative stress (e.g., tert-butyl hydroperoxide, t-BHP)
-
Antioxidant of interest
-
Fluorescence microscope or flow cytometer with appropriate filters for red and green fluorescence.
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with the antioxidant of interest for a specified period.
-
Load the cells with C11-BODIPY (typically 1-10 µM) in cell culture medium for 30-60 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Induce lipid peroxidation by adding the oxidative stress agent.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry, capturing both the red (non-oxidized) and green (oxidized) fluorescence signals.
-
The ratio of green to red fluorescence intensity is used to quantify the level of lipid peroxidation.
DPPH Radical Scavenging Assay
Objective: To determine the IC50 value of an antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Antioxidant of interest
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm.
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare a series of dilutions of the antioxidant of interest.
-
In a cuvette or microplate well, add a fixed volume of the DPPH solution.
-
Add a small volume of the antioxidant solution (or solvent for the control).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at ~517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each antioxidant concentration.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the antioxidant concentration.
Visualizing Methodological Workflows
The following diagrams illustrate the experimental workflows for each assay.
References
- 1. researchgate.net [researchgate.net]
- 2. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. abpbio.com [abpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
Critical Evaluation of STY-BODIPY as a Fluorescent Sensor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes for cellular imaging and sensing, the choice of the right tool is paramount for acquiring accurate and meaningful data. This guide provides a critical evaluation of STY-BODIPY, a styrene-conjugated boron-dipyrromethene dye, and compares its performance as a fluorescent sensor with established alternatives for measuring micro-environmental properties such as viscosity and polarity. This analysis is supported by a compilation of experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
This compound: A Probe for Radical-Trapping Antioxidant Activity
Our comprehensive review of the scientific literature indicates that this compound is predominantly characterized and utilized as a fluorogenic probe for quantifying radical-trapping antioxidant (RTA) activity. Its sensing mechanism relies on the chemical reaction between the styrene (B11656) moiety and peroxyl radicals. This reaction disrupts the dye's conjugated π-system, leading to a quantifiable change in its fluorescence properties. Specifically, the reaction with peroxyl radicals causes a blue shift in the emission spectrum, with the fluorescence changing from red to green.[1] While belonging to the versatile BODIPY family, which includes numerous viscosity-sensitive probes, there is a notable lack of specific data in the peer-reviewed literature detailing the viscosity-dependent photophysical properties of this compound. Therefore, its primary and validated application lies in the assessment of antioxidant efficacy rather than the measurement of microviscosity.
Alternatives for Viscosity and Polarity Sensing
For researchers interested in quantifying cellular viscosity and polarity, several well-established fluorescent probes offer reliable and quantifiable alternatives to this compound. These include other BODIPY-based molecular rotors, the julolidine (B1585534) derivatives DCVJ and CCVJ, and the solvatochromic dye Nile Red.
BODIPY-Based Molecular Rotors
Many BODIPY derivatives function as "molecular rotors," where a rotatable group, typically at the meso-position of the BODIPY core, experiences hindered intramolecular rotation in viscous environments. This restriction of movement reduces non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield and lifetime.[2][3] This property allows for the quantitative mapping of microviscosity in live cells, often utilizing fluorescence lifetime imaging microscopy (FLIM).[4][5]
DCVJ and CCVJ
9-(dicyanovinyl)julolidine (DCVJ) and its carboxylated analog, 9-(2-carboxy-2-cyanovinyl)julolidine (B57237) (CCVJ), are classic examples of molecular rotors.[6] Their fluorescence quantum yield is highly dependent on the viscosity of their environment.[7][8] In low viscosity media, intramolecular rotation is facile, leading to efficient non-radiative decay and low fluorescence. As viscosity increases, this rotation is hindered, resulting in a dramatic enhancement of fluorescence intensity.[7]
Nile Red
Nile Red is a solvatochromic dye, meaning its absorption and emission spectra are sensitive to the polarity of its solvent environment.[9][10] In nonpolar environments, it exhibits strong fluorescence at shorter wavelengths, while in polar environments, the fluorescence is red-shifted and often quenched.[11] This sensitivity to polarity can be correlated with the microviscosity of cellular compartments, particularly within lipid membranes.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the alternative fluorescent sensors. It is important to note the absence of specific viscosity-dependent data for this compound in the literature.
Table 1: Photophysical Properties of this compound and Alternative Fluorescent Sensors
| Probe | Sensing Mechanism | Typical Excitation Max (nm) | Typical Emission Max (nm) | **Molar Absorptivity (ε) (M⁻¹cm⁻¹) ** | Quantum Yield (Φ) | Key Application |
| This compound | Reaction with peroxyl radicals | ~571[12] | Red to Green shift upon reaction[1] | 97,235 (for PBD-BODIPY, a related compound)[12] | Not reported for viscosity sensing | Radical-Trapping Antioxidant Assays |
| BODIPY Rotors | Hindered Intramolecular Rotation | ~470 - 500[3][5] | ~515 - 530[3][5] | High (Typical for BODIPYs) | Increases with viscosity (e.g., 0.01 to 0.57)[3] | Microviscosity Imaging (FLIM) |
| DCVJ | Hindered Intramolecular Rotation | ~455-489[7][13] | ~500-505[7][13] | ~36,000[7] | Increases with viscosity | Microviscosity Measurement |
| CCVJ | Hindered Intramolecular Rotation | ~460 | ~496[14] | Not readily available | Increases with viscosity[8] | Microviscosity Measurement |
| Nile Red | Solvatochromism | ~515 (in nonpolar) to ~554 (in polar)[15] | ~585 (in nonpolar) to ~638 (in polar)[15] | Varies with solvent | High in nonpolar, low in polar environments[11] | Polarity Sensing, Lipid Staining |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Mechanism of this compound as a radical sensor.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells | MDPI [mdpi.com]
- 4. Frontiers | Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection [frontiersin.org]
- 5. Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03571C [pubs.rsc.org]
- 6. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nile Red Fluorescence: Where’s the Twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nile Red fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 15. researchgate.net [researchgate.net]
Head-to-Head Comparison of BODIPY Derivatives for Reporter-Tagged Azide (RTA) Assays
In the realm of bioorthogonal chemistry, Reporter-Tagged Azide (B81097) (RTA) assays have emerged as a powerful tool for the selective labeling and visualization of biomolecules in living systems. Central to the success of these assays is the choice of the fluorescent reporter. BODIPY dyes, a class of borondipyrromethene fluorophores, are frequently employed due to their exceptional photophysical properties. This guide provides a head-to-head comparison of various BODIPY derivatives available as azide conjugates for use in RTA assays, offering researchers and drug development professionals a comprehensive resource to select the optimal probe for their specific application.
BODIPY dyes are renowned for their high fluorescence quantum yields, sharp emission peaks, excellent photostability, and relative insensitivity to solvent polarity and pH.[1][2][3] These characteristics make them ideal for demanding applications such as fluorescence microscopy and high-throughput screening. The core BODIPY structure can be chemically modified to generate a palette of derivatives with distinct spectral properties, spanning the visible to the near-infrared range.[4][5] For RTA assays, the azide functional group is incorporated into the BODIPY structure, allowing for its covalent attachment to alkyne-modified target molecules via copper-catalyzed or strain-promoted click chemistry.
Performance Comparison of Key BODIPY-Azide Derivatives
The selection of a BODIPY-azide for an RTA assay is dictated by several performance metrics, including spectral properties, brightness, and photostability. Below is a comparative summary of some commonly used BODIPY-azide derivatives.
| BODIPY Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features & Considerations |
| BODIPY FL-Azide | ~502 | ~511 | >80,000 | >0.9 | Bright green fluorescence, spectrally similar to FITC. Good photostability.[2][3] |
| BODIPY TMR-Azide | ~544 | ~570 | >100,000 | ~0.6 | Bright orange-red fluorescence, spectrally similar to TAMRA.[6][7] Excellent photostability.[6] |
| BODIPY 581/591-Azide | ~581 | ~591 | >130,000 | ~0.9 | Bright red fluorescence. Can be used for lipid peroxidation studies.[8][] |
| BODIPY 630/650-Azide | ~630 | ~650 | >100,000 | ~0.9 | Far-red fluorescence, reduces cellular autofluorescence. Compatible with HeNe lasers.[4] |
| BODIPY 650/665-Azide | ~650 | ~665 | >100,000 | ~0.7 | Near-infrared fluorescence, allows for deeper tissue penetration in in vivo imaging.[4] |
Experimental Protocols
A generalized protocol for an RTA assay using BODIPY-azides for labeling proteins in mammalian cells is provided below. This protocol should be optimized for specific cell types and experimental conditions.
Protocol: In-Cell Protein Labeling using BODIPY-Azide
Materials:
-
Mammalian cells cultured on coverslips or in multi-well plates
-
Metabolic labeling reagent (e.g., an amino acid analog containing an alkyne group)
-
BODIPY-azide derivative (e.g., BODIPY FL-azide)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction buffer (e.g., containing copper(II) sulfate (B86663), a reducing agent like sodium ascorbate (B8700270), and a copper ligand like TBTA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling: Incubate cells with a medium containing the alkyne-tagged metabolic label for a desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.
-
Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Prepare the click reaction cocktail containing the BODIPY-azide (final concentration typically 1-10 µM), copper(II) sulfate (e.g., 100 µM), sodium ascorbate (e.g., 1 mM), and TBTA (e.g., 100 µM) in a suitable buffer. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three times with the wash buffer.
-
Counterstaining and Mounting: Incubate the cells with a nuclear counterstain like DAPI, if desired. Wash the cells again and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope with the appropriate filter sets for the chosen BODIPY derivative.
Visualizing the RTA Assay Workflow
The following diagram illustrates the general workflow of an RTA assay for labeling and visualizing proteins within a cell.
References
- 1. mdpi.com [mdpi.com]
- 2. lifetein.com [lifetein.com]
- 3. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Analog of BODIPY™ TMR - BDP TMR | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Comparison of the TBARS assay and BODIPY C11 probes for assessing lipid peroxidation in red deer spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of STY-BODIPY and Alternative Fluorescent Probes
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of fluorescent probes for monitoring oxidative stress and lipid accumulation. This guide provides a detailed comparison of STY-BODIPY with common alternatives, C11-BODIPY and Nile Red, supported by experimental data and protocols.
In the dynamic fields of biomedical research and drug development, the accurate detection and quantification of reactive oxygen species (ROS) and lipid dynamics are crucial for understanding disease mechanisms and evaluating therapeutic interventions. Fluorescent probes are indispensable tools for these investigations, offering high sensitivity and spatiotemporal resolution. This guide provides a statistical and methodological comparison of this compound, a probe used for detecting radical-trapping antioxidant activity, with two widely used alternatives: C11-BODIPY for lipid peroxidation analysis and Nile Red for lipid droplet staining.
Performance Characteristics of Fluorescent Probes
The selection of an appropriate fluorescent probe is contingent on its photophysical properties and performance in specific biological assays. The following table summarizes the key characteristics of this compound, C11-BODIPY, and Nile Red.
| Property | This compound | C11-BODIPY | Nile Red |
| Primary Application | Detection of radical-trapping antioxidant activity | Measurement of lipid peroxidation | Staining of intracellular lipid droplets |
| Excitation Maxima (nm) | ~562[1] | ~581 (unoxidized), ~500 (oxidized)[2] | 552 (in lipid environment)[3] |
| Emission Maxima (nm) | ~571 (loss of absorbance monitored)[1] | ~591 (unoxidized), ~510 (oxidized)[2] | 636 (in lipid environment)[3] |
| Quantum Yield | Generally high for BODIPY dyes[4][] | High[6] | Variable, dependent on solvent polarity[7] |
| Photostability | Generally high for BODIPY dyes[4][][8] | Excellent[2] | High[9] |
| Key Feature | Acts as a signal carrier in co-autoxidation reactions with peroxyl radicals.[10] | Ratiometric shift in fluorescence upon oxidation, allowing for sensitive detection of lipid peroxidation.[11] | Environment-sensitive fluorescence; highly fluorescent in hydrophobic environments.[3] |
Experimental Protocols and Methodologies
Detailed and standardized protocols are essential for reproducible and comparable experimental outcomes. This section provides methodologies for the application of each fluorescent probe in its primary area of use.
This compound for Antioxidant Activity Assay
This compound is utilized as a fluorogenic probe to assess the activity of radical-trapping antioxidants (RTAs). The assay is based on the co-autoxidation of this compound with a hydrocarbon substrate, where the loss of absorbance at approximately 571 nm is monitored to quantify the antioxidant's ability to inhibit the propagation of peroxyl radicals.[1][10]
Principle: In the presence of a radical initiator, both the hydrocarbon substrate and this compound are oxidized by peroxyl radicals. An effective RTA will compete with this compound for the peroxyl radicals, thus slowing the rate of this compound oxidation and the corresponding decrease in its absorbance.
C11-BODIPY for Lipid Peroxidation Assay
C11-BODIPY (581/591) is a fluorescent probe widely used to detect lipid peroxidation in living cells. Its lipophilic nature allows it to readily incorporate into cellular membranes. Upon oxidation by lipid peroxyl radicals, the fluorescence emission of C11-BODIPY shifts from red to green, enabling ratiometric analysis by fluorescence microscopy or flow cytometry.[11]
Protocol for Flow Cytometry:
-
Cell Preparation: Culture cells to the desired confluency.
-
Staining: Incubate cells with 1-2 µM C11-BODIPY in cell culture media for 30 minutes at 37°C.
-
Washing: Wash the cells twice with a balanced salt solution (e.g., HBSS).
-
Induction of Lipid Peroxidation (Optional): Treat cells with an inducing agent (e.g., RSL3) to trigger lipid peroxidation.
-
Cell Harvesting: For adherent cells, detach using a gentle dissociation reagent.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, detecting the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
Nile Red for Lipid Droplet Staining
Nile Red is a solvatochromic fluorescent dye commonly used for the detection and quantification of intracellular lipid droplets. Its fluorescence is quenched in aqueous environments but becomes intense in hydrophobic surroundings, making it highly specific for lipid-rich structures.
Protocol for Fluorescence Microscopy:
-
Cell Preparation: Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature. Note that fixation may alter lipid droplet morphology.
-
Washing: Wash cells twice with PBS.
-
Staining: Incubate cells with a working solution of Nile Red (e.g., 300 nM) for 10-15 minutes at room temperature, protected from light.
-
Washing: Wash cells again with PBS to remove excess dye.
-
Mounting and Imaging: Mount the sample and visualize using a fluorescence microscope. Lipid droplets will appear as brightly fluorescent (typically red or yellow-gold depending on the filter set) structures within the cytoplasm.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of two styryl BODIPYs as fluorescent probes and protective agents in lipid bilayers against aqueous ClO − - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03433C [pubs.rsc.org]
- 6. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Photophysical/Chemistry Properties of Distyryl-BODIPY Derivatives: An Experimental and Density Functional Theoretical Study. (2018) | Hongwei Kang | 22 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of STY-BODIPY for Peroxyl Radicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescent probe STY-BODIPY for the specific detection of peroxyl radicals (ROO•). Its performance is evaluated against other commonly used fluorescent probes, supported by experimental data to aid in the selection of the most appropriate tool for research and development in areas involving oxidative stress.
Performance Comparison of Fluorescent Probes for Peroxyl Radical Detection
The selection of a fluorescent probe for detecting peroxyl radicals is critical for obtaining accurate and reliable data. The ideal probe exhibits high specificity, sensitivity, and photostability, with minimal interference from other reactive oxygen species (ROS). This section compares this compound with other prevalent probes.
Table 1: Qualitative Comparison of Fluorescent Probes for Peroxyl Radical Detection
| Probe | Detection Mechanism | Advantages | Disadvantages |
| This compound | Co-autoxidation with a substrate, leading to a fluorescence shift from red to green.[1] | High photostability; suitable for kinetic studies in both lipophilic and aqueous environments.[1] | Specificity against a wide range of ROS is not fully characterized in a single study. |
| C11-BODIPY(581/591) | Oxidation of a polyunsaturated butadienyl moiety, causing a fluorescence shift from red to green. | Sensitive to a variety of oxy-radicals and peroxynitrite; well-characterized for lipid peroxidation studies.[2][3] | Not selective for peroxyl radicals over other oxy-radicals and peroxynitrite; not sensitive to superoxide (B77818) or nitric oxide.[2][3] |
| p-Aminobenzoic Acid (PABA) | Oxidation by peroxyl radicals leads to a decrease in fluorescence.[4][5][6] | Addresses some drawbacks of fluorescein (B123965) and β-phycoerythrin.[4][5] | Potential for inconclusive results with thiol-containing compounds. |
| Fluorescein | Oxidation by peroxyl radicals results in fluorescence quenching. | Commonly used in ORAC assays. | Suffers from photobleaching and undesired side reactions.[4][5] |
| β-Phycoerythrin | Oxidation by peroxyl radicals leads to fluorescence decay. | Historically used in ORAC assays. | Varies between production lots, undergoes photobleaching, and can have non-specific interactions with polyphenols.[4][5] |
Table 2: Quantitative Comparison of Fluorescent Probes
| Probe | Parameter | Value | Experimental Conditions |
| This compound | Rate Constant (k) | 141 M⁻¹s⁻¹ | Co-autoxidation with cumene. |
| NB-2 (a BODIPY derivative) | Rate Constant (kinh) | 1000 M⁻¹s⁻¹ | Reaction with lipid peroxyl radicals.[7] |
| PABA | Linear Range | 0.5 - 5.0 µM | Peroxyl radical scavenging activity assay.[4][5][6] |
Note: The rate constants for different probes are from separate studies with distinct experimental setups, making direct comparisons subject to caution.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of probe specificity. Below are protocols for the generation of peroxyl radicals and the evaluation of a probe's response.
Protocol 1: Generation of Peroxyl Radicals
Peroxyl radicals can be reliably generated in a controlled manner using azo initiators.
Materials:
-
Azo initiator: 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) for aqueous solutions or 2,2'-azobis(isobutyronitrile) (AIBN) for lipid phases.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Substrate for co-autoxidation (e.g., stripped sunflower oil, styrene, or cumene).[8][9]
-
Solvent (e.g., chlorobenzene (B131634) for lipid-soluble systems).
Procedure:
-
Prepare a stock solution of the azo initiator (e.g., 50 mM AIBN in a suitable solvent).
-
Prepare the reaction mixture containing the substrate in the appropriate buffer or solvent.
-
To initiate the generation of peroxyl radicals, add the azo initiator to the reaction mixture and incubate at a specific temperature (e.g., 37°C for AAPH or higher for AIBN) to induce thermal decomposition of the azo compound, which then reacts with oxygen to form peroxyl radicals.
Protocol 2: Assessing Probe Specificity
This protocol outlines the steps to determine the specificity of a fluorescent probe for peroxyl radicals against other ROS.
Materials:
-
Fluorescent probe stock solution (e.g., this compound in DMSO).
-
Peroxyl radical generating system (from Protocol 1).
-
Sources of other ROS:
-
Superoxide: Xanthine/Xanthine Oxidase system.
-
Hydroxyl Radical: Fenton reaction (Fe²⁺ + H₂O₂).
-
Hydrogen Peroxide (H₂O₂): Diluted H₂O₂ solution.
-
Peroxynitrite (ONOO⁻): Commercially available or synthesized.
-
Singlet Oxygen: Photosensitizer (e.g., Rose Bengal) and light.
-
-
96-well microplate (black, clear bottom for fluorescence measurements).
-
Microplate reader with fluorescence capabilities.
Procedure:
-
To individual wells of the 96-well plate, add the reaction buffer.
-
Add the fluorescent probe to each well to a final desired concentration.
-
Add the respective ROS generating system to the designated wells. Include a control group with no added ROS generator.
-
Incubate the plate for a specific duration, protecting it from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe. For this compound, this would involve monitoring the decrease in red fluorescence and the increase in green fluorescence.[1]
-
Compare the fluorescence change in the presence of peroxyl radicals to the changes observed with other ROS to determine the probe's specificity.
Visualizations
Diagrams illustrating the reaction mechanism and experimental workflows provide a clear conceptual understanding.
Signaling Pathway
Caption: Reaction of this compound with peroxyl radicals.
Experimental Workflow
Caption: Workflow for assessing probe specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Benzil- and BODIPY-Based Turn-On Fluorescent Probe for Detection of Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydroxycinnamyl Derived BODIPY as a Lipophilic Fluorescence Probe for Peroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a fluorescent probe for measurement of peroxyl radical scavenging activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of STY-BODIPY: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing the fluorogenic probe STY-BODIPY, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste, ensuring compliance with safety protocols and minimizing environmental impact.
Core Principles of this compound Waste Management
Step-by-Step Disposal Protocol
To ensure the safe and compliant disposal of this compound, the following procedural steps should be meticulously followed:
-
Personal Protective Equipment (PPE): Before handling any this compound waste, it is imperative to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust or aerosols, a fume hood and respiratory protection should be used.
-
Waste Segregation: All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired this compound solid reagent.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves and wipes, in a clearly labeled, sealed, and chemically resistant waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified. It is crucial to prevent the discharge of this compound solutions into the sanitary sewer system.[2][3]
-
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected for disposal.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Always follow local, state, and federal regulations for the disposal of hazardous chemical waste.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Safeguarding Your Research: A Guide to Handling STY-BODIPY
Essential safety protocols and logistical plans for the handling and disposal of STY-BODIPY are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural steps for researchers, scientists, and drug development professionals to minimize risks and streamline their workflow.
Personal Protective Equipment (PPE) for this compound
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| Form | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Solid | Laboratory coat | Nitrile gloves | Safety glasses with side shields or chemical splash goggles | Use in a well-ventilated area. If weighing or handling powders that may become airborne, a fit-tested N95 respirator or working in a fume hood is recommended. |
| Solution | Laboratory coat | Nitrile gloves | Chemical splash goggles and a face shield if there is a splash hazard | Work in a well-ventilated area or a chemical fume hood, especially when using volatile solvents. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of contamination and exposure.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and dark place, as BODIPY dyes can be light-sensitive.
-
The storage area should be clearly labeled with the compound's identity and hazard warnings.
2. Preparation of Solutions:
-
When preparing solutions, handle the solid compound in a chemical fume hood to avoid inhalation of any dust particles.
-
Use the appropriate solvent as specified by the experimental protocol.
-
Ensure all glassware is clean and dry to prevent contamination.
3. Handling and Use:
-
Always wear the recommended PPE when handling this compound in any form.
-
Avoid direct contact with skin and eyes.
-
Prevent the generation of dust or aerosols.
-
Work in a well-ventilated area, preferably a chemical fume hood.
4. Spills and Decontamination:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills of solid material, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Solid Waste: Collect unused this compound solid and any contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. Collect the rinsate as hazardous liquid waste. Once cleaned, the container can be disposed of according to your institution's guidelines for chemical containers.
-
Consult Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed instructions.
Experimental Workflow for Safe Handling
To visualize the safe handling process, the following workflow diagram outlines the key steps from preparation to disposal.
By adhering to these safety and logistical guidelines, researchers can confidently work with this compound while minimizing potential risks and ensuring a safe and productive laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
